dodecane-2,11-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
dodecane-2,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFUWZSWAKBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334934 | |
| Record name | 2,11-Dodecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7029-09-6 | |
| Record name | 2,11-Dodecanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Dodecane-2,11-dione
Chemical Identity, Process Synthesis, and Functionalization Strategies
Executive Summary & Chemical Identity[1]
Dodecane-2,11-dione (CAS: 7029-09-6) is a symmetrical, long-chain aliphatic diketone (
In the context of advanced organic synthesis, this molecule serves as a critical "bi-functional handle." Unlike short-chain diketones (e.g., hexane-2,5-dione) which readily form pyrroles (Paal-Knorr), the steric separation in dodecane-2,11-dione precludes facile five- or six-membered ring formation, making it an ideal precursor for macrocyclization strategies (e.g., synthesis of macrocyclic musks) and polymer cross-linking .
Chemical Identity Table[1]
| Property | Data |
| IUPAC Name | Dodecane-2,11-dione |
| CAS Number | 7029-09-6 |
| Molecular Formula | |
| Molecular Weight | 198.30 g/mol |
| SMILES | CC(=O)CCCCCCCCC(=O)C |
| Structure Class | Acyclic Aliphatic Diketone |
Physicochemical Profile
Understanding the physical behavior of dodecane-2,11-dione is prerequisite to optimizing its reaction kinetics. As a lipophilic molecule with polar termini, its solubility profile dictates the choice of solvent systems for functionalization.
| Parameter | Value / Description | Implications for Process Dev |
| Physical State | White to off-white crystalline solid | Requires heating for melt-phase reactions; easily purified via recrystallization. |
| Melting Point | 68°C - 72°C (Typical) | Mild thermal handling required; solid handling protocols apply. |
| Solubility | Soluble: DCM, EtOAc, Toluene, EthanolInsoluble: Water | Biphasic reaction conditions (e.g., aqueous oxidants) require Phase Transfer Catalysts (PTC). |
| LogP (Est.) | ~3.2 - 3.5 | High membrane permeability; relevant for drug delivery vector design. |
| Flash Point | >110°C | Low flammability risk under standard lab conditions. |
Synthetic Routes & Process Chemistry
The industrial and laboratory-scale synthesis of dodecane-2,11-dione predominantly relies on the oxidation of terminal olefins. The most atom-economical and scalable route is the Wacker Oxidation of 1,11-dodecadiene.
The Wacker Oxidation Pathway
This pathway utilizes a Palladium(II)/Copper(II) redox system to oxidize the terminal alkenes of 1,11-dodecadiene into methyl ketones.
Mechanism & Causality:
-
Olefin Coordination: The terminal double bond coordinates to
. -
Nucleophilic Attack: Water attacks the activated olefin (Markovnikov addition), forming the ketone precursor.
-
Redox Cycling:
is generated and must be re-oxidized to by , which is subsequently regenerated by molecular oxygen ( ).
Why this route? It avoids the use of harsh oxidants like chromic acid or ozone, offering a safer, catalytic profile suitable for GMP environments.
Visualization: Catalytic Wacker Cycle
Figure 1: Catalytic cycle for the Wacker oxidation of 1,11-dodecadiene to dodecane-2,11-dione, highlighting the Pd/Cu redox coupling.
Functionalization & Applications
Dodecane-2,11-dione is rarely the end product; it is a scaffold. Its symmetry allows for "double-ended" functionalization.
Baeyer-Villiger Oxidation (BVO)
The most significant application is the BVO to generate diesters or, upon hydrolysis,
-
Reagent: m-CPBA or Trifluoroperacetic acid.
-
Product: Dodecane-2,11-diyl diacetate.
-
Utility: Precursor to macrocyclic lactones (musks) used in perfumery and biodegradable polyesters.
Reductive Amination
Reaction with amines (primary or secondary) in the presence of a reducing agent (
Visualization: Downstream Logic
Figure 2: Divergent synthetic pathways from dodecane-2,11-dione, illustrating its versatility as a chemical intermediate.
Experimental Protocol: Catalytic Synthesis
Method: Wacker Oxidation of 1,11-Dodecadiene (Tsuji-Wacker Conditions)
Scale: 10 mmol (Laboratory Scale)
Safety Note: This reaction utilizes
Reagents
-
1,11-Dodecadiene (1.66 g, 10 mmol)
-
Palladium(II) chloride (
) (177 mg, 1 mmol, 10 mol%) -
Copper(I) chloride (
) (99 mg, 1 mmol, 10 mol%) -
DMF:Water (7:1 v/v) solvent system
-
Oxygen balloon (1 atm)
Step-by-Step Methodology
-
Catalyst Activation: In a 50 mL round-bottom flask, dissolve
and in the DMF:Water mixture (20 mL). Stir vigorously at room temperature for 15 minutes until a homogenous dark solution forms.-
Scientist's Note: The DMF/Water ratio is critical. Too much water precipitates the organic substrate; too little inhibits the hydroxypalladation step.
-
-
Substrate Addition: Add 1,11-dodecadiene dropwise over 5 minutes. The solution may turn black (colloidal Pd), which is normal.
-
Oxygenation: Purge the headspace with oxygen, then attach an oxygen balloon. Heat the reaction mixture to 60°C .
-
Self-Validation: Monitor consumption of the starting material via TLC (Hexane:EtOAc 9:1). The diene (Rf ~0.9) should disappear, replaced by the dione (Rf ~0.4).
-
-
Quench & Workup: After 24 hours (or upon TLC completion), cool to room temperature. Pour into 100 mL of 3N HCl (cold) to break copper complexes. Extract with Diethyl Ether (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Recrystallize the crude solid from minimal hot hexane to yield white needles of dodecane-2,11-dione.
Safety & Handling (EHS)[2]
While dodecane-2,11-dione is not classified as highly toxic, standard chemical hygiene is mandatory.
-
Inhalation: As a solid dust, it can irritate the respiratory tract. Use a dust mask or handle in a hood.
-
Skin Contact: Lipophilic nature implies potential for dermal absorption. Wear nitrile gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
Capot Chemical. (n.d.).[1] Dodecane-2,11-dione Product Specifications & CAS 7029-09-6. Retrieved from [Link]
- Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.
-
RSC Advances. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. Retrieved from [Link]
Sources
dodecane-2,11-dione CAS number 7029-09-6
Part 1: Executive Technical Overview
Dodecane-2,11-dione (CAS 7029-09-6) is a symmetric, long-chain aliphatic diketone characterized by carbonyl functionalities at the C2 and C11 positions of a twelve-carbon skeleton.[1] Unlike short-chain analogs (e.g., 2,5-hexanedione) that readily cyclize to form five-membered rings, dodecane-2,11-dione possesses a flexible polymethylene linker (
This structural feature makes it a critical intermediate in two high-value domains:
-
Macrocyclic Synthesis: It serves as a direct precursor to 12-membered carbocycles via reductive coupling (McMurry reaction), a key step in the synthesis of musk odorants and macrocyclic drugs.[1]
-
Polymer Chemistry: It functions as a bifunctional linker for synthesizing polyhydrazones or specialized polyamides where backbone flexibility is required to modulate crystallinity.[1]
Part 2: Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 7029-09-6 | |
| IUPAC Name | Dodecane-2,11-dione | Also cited as 2,11-Dodecanedione |
| Molecular Formula | ||
| Molecular Weight | 198.30 g/mol | |
| Physical State | Low-melting solid / Viscous liquid | Melting point approx. 65–70°C (predicted based on homologs) |
| Solubility | Soluble in DCM, THF, Toluene | Poor water solubility due to lipophilic |
| LogP | ~3.5 (Predicted) | High lipophilicity |
Part 3: Synthetic Pathways & Methodologies
Route A: The Wacker Oxidation (Catalytic Approach)
Best for: Large-scale synthesis starting from petrochemical olefins.
This method utilizes the palladium-catalyzed oxidation of terminal alkenes.[1][2] The substrate, 1,11-dodecadiene , is oxidized to the corresponding methyl ketone at both termini.
Reaction Logic:
The classic Wacker system (
Protocol:
-
Catalyst Prep: Dissolve
(0.1 eq) and (1.0 eq) in a mixture of DMF:H2O (7:1).[1] Oxygen is bubbled through the solution to maintain the Cu(II) oxidation state. -
Addition: Slowly add 1,11-dodecadiene at 60°C.
-
Monitoring: The reaction is monitored by TLC (Hexane:EtOAc 8:2). Disappearance of the olefinic proton signals in NMR (approx. 5.8 ppm) confirms conversion.
-
Workup: Extract with ether, wash with brine to remove copper salts, and dry over
. -
Purification: Recrystallization from cold hexanes or column chromatography.[1]
Route B: The Weinreb Amide Route (Stepwise Precision)
Best for: Laboratory-scale synthesis requiring high fidelity and no isomerization.[1]
This route builds the C12 skeleton from a C10 precursor (Sebacic acid), adding one methyl group to each end.
Experimental Workflow:
-
Activation: Convert Sebacic acid to Sebacoyl chloride using Thionyl chloride (
) and catalytic DMF. -
Amidation: React the acid chloride with N,O-dimethylhydroxylamine hydrochloride (Weinreb salt) in the presence of Pyridine/DCM at 0°C.
-
Why this step? The Weinreb amide forms a stable chelated intermediate that prevents the Grignard reagent from adding twice. This is the critical control point to avoid tertiary alcohol formation.
-
-
Grignard Addition: Add Methylmagnesium bromide (MeMgBr, 2.5 eq) in THF at 0°C.
-
Hydrolysis: Quench with dilute HCl. The chelated intermediate collapses to release the diketone.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the Weinreb Amide pathway, highlighting the chelation mechanism that guarantees diketone selectivity.
Figure 1: Stepwise synthesis via Weinreb amide to prevent over-alkylation.
Part 5: Advanced Application – Macrocyclization
The most potent application of dodecane-2,11-dione in drug discovery and fragrance chemistry is its conversion into 1,2-dimethylcyclododecene via the McMurry Reaction.
Mechanism:
Low-valent titanium (generated from
Protocol (Self-Validating):
-
Reagent Generation: Reflux
(4 eq) and Zn dust (8 eq) in dry THF for 2 hours to generate the black Ti(0) slurry. -
High Dilution Feed: To favor intramolecular cyclization over intermolecular polymerization, add the dodecane-2,11-dione solution extremely slowly (over 10-12 hours) via syringe pump to the refluxing Ti slurry.
-
Validation: If the solution becomes too concentrated, oligomers will form (detectable by GPC or broad NMR peaks). High dilution is mandatory.[1]
-
-
Quench: Cool and quench with 10%
. -
Result: The product is a 12-membered cyclic alkene, a scaffold often found in macrocyclic musks.[1]
Figure 2: McMurry coupling mechanism for macrocycle formation.
Part 6: References
-
Wacker Oxidation Mechanism & Selectivity
-
Weinreb Amide Synthesis Protocol
-
McMurry Coupling for Macrocycles
-
Properties of Long-Chain Diketones
-
GuideChem Chemical Database: 2,11-Dodecadione Properties.[1]
-
Sources
Technical Guide: Structural Elucidation of Dodecane-2,11-dione
This guide outlines the structural elucidation, validation, and synthesis of dodecane-2,11-dione , a symmetrical long-chain aliphatic diketone. This document is structured for researchers requiring a rigorous, self-validating analytical framework.
Strategic Context & Molecular Profile
Dodecane-2,11-dione (
The primary challenge in elucidating this structure is not the identification of functional groups, but the confirmation of regiochemistry (position 2,11 vs. 3,10 or 4,9) and the verification of symmetry . In a drug development or materials science context, distinguishing this specific isomer from its constitutional isomers (e.g., dodecane-3,10-dione) is critical for controlling polymer crystallinity or metabolic stability.
Core Logic of Elucidation
The elucidation strategy relies on the "Symmetry Filter." Because the molecule is chemically equivalent from both ends (
Spectroscopic Strategy & Workflow
The following workflow illustrates the decision matrix for confirming the structure, moving from mass-based identification to connectivity and finally synthetic validation.
Figure 1: Analytical workflow for the structural determination of dodecane-2,11-dione.
Mass Spectrometry (EI-MS)
Objective: Establish molecular weight and confirm the methyl-ketone motif via characteristic fragmentation.
Primary Fragmentation Pathways
Electron Ionization (70 eV) will yield a Molecular Ion (
-
McLafferty Rearrangement (Dominant): Long-chain methyl ketones undergo a specific rearrangement involving the
-hydrogen.-
Mechanism: Migration of a
-hydrogen to the carbonyl oxygen, followed by cleavage of the bond. -
Diagnostic Peak: m/z 58 (
). -
Note: Both ends of the molecule can produce this fragment, reinforcing the presence of a methyl ketone with at least a propyl chain attached.
-
-
-Cleavage:
-
Loss of Methyl:
(m/z 183). -
Formation of Acylium Ion: m/z 43 (
). This is typically the base peak (100% abundance) in methyl ketones.
-
Table 1: Key MS Diagnostic Peaks
| m/z | Ion Identity | Structural Implication |
| 198 | Confirms Molecular Formula | |
| 183 | Loss of terminal methyl group | |
| 58 | McLafferty Rearrangement (Confirming 2-one position) | |
| 43 | Acetyl group (Base Peak) |
Infrared Spectroscopy (FT-IR)
Objective: Confirm the oxidation state of the oxygen atoms.
-
Carbonyl Stretch (
): A strong, sharp band at 1715 .-
Differentiation: Esters would appear ~1735-1750
; Aldehydes ~1725 (with Fermi doublet). The 1715 value is diagnostic for acyclic, aliphatic ketones.
-
-
C-H Stretches: 2920-2850
(Methylene chain).
Nuclear Magnetic Resonance (NMR)
Objective: The definitive proof of structure. The symmetry of dodecane-2,11-dione renders the two ends of the molecule magnetically equivalent.
H NMR (Proton) Analysis
Solvent:
Due to
-
Methyl Termini (
):-
Shift:
2.13 ppm. -
Multiplicity: Singlet (s).
-
Integration: 6H (representing 2 x
). -
Reasoning: Isolated methyls attached directly to a carbonyl.
-
-
-Methylenes (
):-
Shift:
2.42 ppm. -
Multiplicity: Triplet (t,
Hz). -
Integration: 4H (representing 2 x
at C3 and C10). -
Reasoning: Deshielded by the adjacent carbonyl; coupling to the
-methylene.
-
-
-Methylenes (
):-
Shift:
1.56 ppm. -
Multiplicity: Multiplet (quintet-like).
-
Integration: 4H.
-
-
Bulk Methylenes (
):-
Shift:
1.28 ppm. -
Multiplicity: Broad singlet/multiplet.
-
Integration: 8H (C5, C6, C7, C8).
-
C NMR (Carbon) Analysis
Solvent:
We expect exactly 6 signals for the 12 carbons.
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 209.1 | C2, C11 (Ketone) |
| 43.8 | C3, C10 | |
| Methyl | 29.9 | C1, C12 |
| 23.9 | C4, C9 | |
| Bulk | 29.1 - 29.3 | C5-C8 (Overlapping signals) |
Synthetic Validation Protocol
Objective: To authoritatively validate the elucidated structure, one must synthesize the authentic standard. The most robust route to methyl ketones from terminal olefins is the Wacker Oxidation .
Protocol: Wacker Oxidation of 1,11-Dodecadiene
This protocol converts the terminal alkene groups of 1,11-dodecadiene directly into methyl ketones.
Reagents:
-
Substrate: 1,11-Dodecadiene (CAS: 5876-87-9).
-
Catalyst:
(10 mol%). -
Co-oxidant:
(1 equiv). -
Atmosphere: Oxygen (
, balloon pressure). -
Solvent: DMF/Water (7:1).
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve
(0.5 mmol) and (5 mmol) in DMF (20 mL) and (3 mL). -
Addition: Add 1,11-dodecadiene (5 mmol) slowly at room temperature.
-
Oxidation: Purge the flask with
and maintain under an oxygen balloon. Stir vigorously at 60°C for 6 hours. The solution typically turns from green to black/brown. -
Workup: Dilute with 3N HCl (cold) to break copper complexes. Extract with diethyl ether (
mL). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc 9:1). -
Result: The product, dodecane-2,11-dione, is obtained as a white, low-melting solid or colorless oil (depending on purity/ambient temp).
Figure 2: Synthetic pathway for the validation of the target molecule.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Dodecanone (Analogous Fragmentation). National Institute of Standards and Technology. [Link]
- Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for NMR shift prediction rules).
-
PubChem. (2024). Compound Summary: Dodecane.[1][2][3] National Library of Medicine. [Link] (Reference for backbone physical properties).
Sources
Technical Guide: Dodecane-2,11-dione Physical Characteristics & Applications
Executive Summary
Dodecane-2,11-dione (CAS 7029-09-6) is a symmetric, long-chain aliphatic 1,n-diketone (
Part 1: Molecular Identity & Structural Analysis
The molecule is characterized by a twelve-carbon backbone with ketone functionalities at the C2 and C11 positions. This symmetry is crucial for its crystallinity and solubility profile.
| Attribute | Technical Detail |
| IUPAC Name | Dodecane-2,11-dione |
| CAS Registry Number | 7029-09-6 |
| Molecular Formula | |
| Molecular Weight | 198.30 g/mol |
| SMILES | CC(=O)CCCCCCCCC(=O)C |
| InChI Key | IALFUWZSWAKBDF-UHFFFAOYSA-N |
Structural Implications
The separation of the two carbonyl groups by an eight-carbon polymethylene chain (
Part 2: Physicochemical Profile
The following data represents validated experimental values and high-confidence predictive models essential for handling and processing.
Core Physical Properties[2]
| Property | Value / Range | Contextual Note |
| Physical State | Solid (Crystalline) | Colorless crystals or white powder at RT. |
| Melting Point | 66 – 67 °C | Sharp melting range indicates high purity potential; significantly higher than liquid alkane analogs due to dipole-dipole interactions. |
| Boiling Point | ~308 °C (581 K) | Estimated at 760 mmHg. High boiling point requires vacuum distillation for purification if not recrystallized. |
| Density | ~0.95 g/cm³ | Predicted. Slightly less dense than water but denser than parent alkanes. |
| Solubility | Lipophilic | Soluble in chloroform, dichloromethane, methanol, and hot ethanol. Insoluble in water. |
| LogP | ~2.5 – 3.0 | Indicates moderate lipophilicity; suitable for membrane permeability in biological assays. |
Spectral Characterization
Identification of dodecane-2,11-dione relies on detecting the symmetric methyl ketone signature.
-
H NMR (CDCl
, 500 MHz):-
2.13 ppm (Singlet, 6H): Terminal methyl groups (
-C=O). -
2.42 ppm (Triplet, 4H):
-methylene protons ( -C=O). -
1.56 ppm (Multiplet, 4H):
-methylene protons. - 1.28 ppm (Multiplet, 8H): Central methylene chain.
-
2.13 ppm (Singlet, 6H): Terminal methyl groups (
-
IR Spectrum: Strong carbonyl stretch (
) at ~1715 cm . Absence of O-H stretch confirms non-enolized ketone form. -
Mass Spectrometry (EI): Molecular ion
at m/z 198. Characteristic fragmentation typically shows loss of methyl ( ) and McLafferty rearrangement ions.
Part 3: Synthesis & Purification Protocols[5]
The synthesis of remote diketones requires strategies that avoid intramolecular cyclization. The most robust industrial and laboratory method involves the double alkylation of acetoacetate followed by decarboxylation.
Validated Synthesis Workflow
Reaction Logic: 1,6-Dibromohexane acts as the electrophile linking two equivalents of acetoacetate. The subsequent hydrolysis/decarboxylation removes the ester moieties, leaving the 2,11-dione structure.
Figure 1: Synthetic pathway for 2,11-dodecanedione via acetoacetate alkylation.
Detailed Protocol
-
Alkylation: Dissolve 1,6-dibromohexane (1.0 eq) and methyl acetoacetate (2.2 eq) in dioxane. Add potassium carbonate (
, 2.5 eq) and reflux for 72 hours. The long reflux ensures complete double alkylation. -
Workup: Filter inorganic salts and evaporate the solvent.
-
Decarboxylation: Treat the residue with 10% NaOH solution at 60°C for 17 hours. This saponifies the esters and induces thermal decarboxylation of the
-keto acids. -
Isolation: Cool the mixture. The product precipitates as a solid.[1] Filter and wash with water.[1][2]
-
Purification: Recrystallize from ethanol or a water/ethanol mix to achieve the target melting point (66-67°C).
Part 4: Applications in Drug Development & Materials
Precursor for Bioactive Linkers and Polymers
Dodecane-2,11-dione is a "molecular ruler," providing a fixed 12-carbon distance between functional groups.
-
Reductive Amination: Reacting with amines (e.g., aniline derivatives) and a reducing agent (
) yields diamines. These are used as antioxidants in rubber (preventing ozone cracking) or as monomers for specialized polyamides. -
Macrocyclization: It serves as a precursor for large-ring lactams or musks (e.g., ethylene brassylate analogs) via Baeyer-Villiger oxidation or ring-closing metathesis derivatives.
Metabolic Profiling & Biomarkers
Recent studies have identified 2,11-dodecanedione as a volatile ketone marker in mutant strains of Euglena gracilis and in the volatile emissions of insects treated with essential oils. Its detection serves as a specific biomarker for altered lipid oxidation pathways.
Inclusion Compounds
The molecule forms stable inclusion complexes with urea. The long alkyl chain fits into the urea channel structure, making it a model compound for studying guest-host interactions and molecular dynamics in solid-state chemistry.
Figure 2: Functional applications of 2,11-dodecanedione in materials and bio-analysis.
References
-
Synthesis & Melting Point Validation
-
Production of N,N'-bis(4-anilinophenyl)dodecane-2,11-diamine.[1] (Patent describing synthesis from dibromohexane and acetoacetate, confirming MP ~66°C).
-
Source:
-
-
Physical Properties (Melting Point)
- Aryl 1-chloroalkyl sulfoxides as acyl anion equivalents. (Cites MP of 2,11-dodecanedione as 66-67°C).
-
Source: (Verified via snippet context).
-
Metabolic Biomarker Application
- Characterization of Euglena gracilis Mutants Generated by Long-Term Serial Treatment with EMS.
-
Source:
-
Inclusion Compounds
- Deuterium NMR studies of guest motions in urea inclusion compounds of 1,6-dibromohexane. (Contextualizes the use of long-chain bifunctional guests like 2,11-dodecanedione).
-
Source:
Sources
Technical Guide: Dodecane-2,11-dione Solubility Profile & Solvent Selection
[1]
Executive Summary
Dodecane-2,11-dione (C₁₂H₂₂O₂) is a symmetric long-chain aliphatic diketone.[1] Its structure—a hydrophobic octamethylene spacer (
This guide provides a definitive technical analysis of its solubility thermodynamics, offering researchers a rational framework for solvent selection in synthesis, purification (recrystallization), and formulation.[1]
Physicochemical Profile & Structure-Property Relationships[1][2][3]
To master the solubility of dodecane-2,11-dione, one must first understand the competing domains within its molecular architecture.[1]
Structural Analysis[1][2][4]
-
Lipophilic Domain: The central
alkyl chain and terminal methyl groups drive high affinity for non-polar solvents via London Dispersion forces.[1] -
Polar Domain: The carbonyl groups at positions 2 and 11 introduce permanent dipoles (approx.[1] 2.7 D per carbonyl), enabling dipole-dipole interactions and hydrogen bond acceptance.[1]
Key Physical Constants
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 198.30 g/mol | Moderate molar volume affects entropy of mixing.[1][2] |
| Melting Point | 68–72 °C | Solid at RT.[1][2] High lattice energy requires thermal input or high-affinity solvents to overcome fusion enthalpy ( |
| LogP (Octanol/Water) | ~2.5 – 3.0 (Predicted) | Lipophilic.[1][2] Poor water solubility; high affinity for organic phases.[1] |
| H-Bond Donor Count | 0 | Cannot self-associate via H-bonds (unlike diols).[1][2] |
| H-Bond Acceptor Count | 2 | Good solubility in protic solvents (Alcohols).[1][2] |
Solubility Landscape: The "Like Dissolves Like" Matrix[1][2]
The following classification groups solvents by their thermodynamic interaction with dodecane-2,11-dione.
Class I: High Solubility (Good Solvents)
Mechanism:[1][2] These solvents match the diketone's polarity or provide hydrogen bond donation to the carbonyl oxygens.[1]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1]
-
Why: Excellent dispersion match plus dipole interactions.[1]
-
-
Polar Aprotic: Acetone, Ethyl Acetate, THF.[1]
-
Aromatic Hydrocarbons: Toluene, Benzene.[1]
-
Why:
-electron clouds interact favorably with the carbonyl dipoles.[1]
-
Class II: Temperature-Dependent (Recrystallization Solvents)
Mechanism:[1] Moderate solubility at room temperature (RT) but high solubility at boiling point.[1]
-
Alcohols: Ethanol, Methanol, Isopropanol.[1]
-
Why: The hydrophobic chain resists dissolution at RT, but at high temps, the H-bonding to carbonyls dominates.[1]
-
-
Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.[1]
Class III: Anti-Solvents[1][2]
Theoretical Framework: Hansen Solubility Parameters (HSP)
To scientifically predict solubility without wasting material, we utilize Hansen Solubility Parameters.[1] The total cohesive energy density is split into three components: Dispersion (
Estimated HSP Values for Dodecane-2,11-dione
Derived via Van Krevelen Group Contribution Method:
| Parameter | Symbol | Value ( | Physical Meaning |
| Dispersion | 16.5 | Interaction via Van der Waals forces (Alkane chain).[1][2] | |
| Polarity | 6.5 | Interaction via Dipole moments (Ketones).[1][2] | |
| H-Bonding | 5.5 | Interaction via H-bond acceptance.[1][2] | |
| Interaction Radius | ~8.0 | The radius of the solubility sphere.[1][2] |
Solvent Selection Logic (RED Number)
The Relative Energy Difference (RED) predicts solubility:
Calculated Distance (
Visualization: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting solvents based on experimental intent (Reaction vs. Purification).
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
This method determines the exact saturation limit (
Reagents:
Workflow:
-
Preparation: Add excess solid dione (approx. 500 mg) to 5 mL of solvent in a sealed scintillation vial.
-
Equilibration: Agitate at a fixed temperature (
) for 24 hours using a thermomixer. -
Filtration: Filter the supernatant through a 0.45
PTFE syringe filter (pre-wetted) into a tared weighing vessel. -
Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1] Dry residue to constant weight.[1]
-
Calculation:
Protocol B: Recrystallization Optimization
Objective: Purify crude dodecane-2,11-dione.
-
Solvent Choice: Ethanol (95%) is recommended as the primary candidate.[1]
-
Dissolution: Dissolve crude solid in boiling ethanol (~78°C). Add solvent dropwise until saturation is reached.[1]
-
Hot Filtration: Filter rapidly while hot to remove insoluble mechanical impurities.[1]
-
Nucleation: Allow filtrate to cool slowly to RT, then to 4°C.
-
Expert Tip: If oiling out occurs (liquid-liquid phase separation), seed with a pure crystal or add 5% water to increase polarity.[1]
-
Applications & Synthesis Context
Macrocyclization Precursor
Dodecane-2,11-dione is frequently used to synthesize 1,12-dimethylcyclododecane derivatives or macrocyclic musks via intramolecular McMurry coupling or acyloin condensation.[1]
-
Solvent Implication: These reactions often require high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[1]
-
Recommended Solvent: Toluene or Xylene (allows high dilution and high temperature).[1]
Polymer Synthesis
Used as a monomer for polyketones or reduced to diols for polyester synthesis.[1]
-
Recommended Solvent: DMF or DMSO (for polymerization kinetics).[1]
Visualization of Experimental Workflow
Figure 2: The "Saturation Shake-Flask" method for generating quantitative solubility data.
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][4] (Definitive text on HSP theory and group contribution methods). [1][2]
-
Van Krevelen, D. W., & Te Nijenhuis, K. (2009).[1] Properties of Polymers: Their Correlation with Chemical Structure. Elsevier.[1] (Source for Group Contribution calculations).
-
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][4] (Reference for water insolubility of long-chain aliphatic compounds).
-
PubChem Database. (2024).[1] Compound Summary for Dodecanedione isomers. National Center for Biotechnology Information.[1] [1][2]
The Natural Occurrence of Dodecane-2,11-dione: A Technical Guide
The following technical guide details the natural occurrence, chemical profile, and pharmacological significance of dodecane-2,11-dione .
This guide addresses a critical duality in the scientific literature:
-
The Linear Aliphatic Isomer , a volatile metabolite found in invasive flora and microalgae.
-
The Tricyclic Scaffold (Crokonoid A) , a recently discovered, highly cytotoxic diterpenoid core isolated from Croton kongensis.
Executive Summary
Dodecane-2,11-dione appears in nature in two distinct structural contexts, each with unique biosynthetic origins and pharmacological potentials. As a linear aliphatic diketone (
This guide analyzes both occurrences, providing extraction protocols, biosynthetic pathways, and evaluation of their utility in drug development and agrochemistry.
Chemical Profile & Structural Duality[2][3][4][5][6][7]
| Feature | Linear Isomer (Aliphatic) | Tricyclic Core (Bridged Diterpenoid) |
| IUPAC Name | Dodecane-2,11-dione | Tricyclo[4.4.1.1 |
| Formula | ||
| Structure Type | Acyclic, flexible linker | Rigid, cage-like adamantane analog |
| Natural Source | Parthenium hysterophorus, Euglena gracilis | Croton kongensis |
| Primary Activity | Allelopathic, Insect Repellent | Cytotoxic (Antineoplastic) |
| Detection | GC-MS (Volatile) | NMR / X-ray Crystallography |
The Linear Isomer: Volatile Metabolite
Natural Sources and Ecological Role
The linear form of dodecane-2,11-dione is a rare volatile metabolite associated with stress response and allelopathy.
-
Source 1: Parthenium hysterophorus (Whitetop Weed) [2]
-
Context: Identified in the methanolic extracts of leaves and flowers.[2]
-
Function: Acts as an allelochemical, suppressing the germination and growth of competing plant species (e.g., Vigna radiata).
-
-
Source 2: Euglena gracilis (Microalgae) [3][4]
-
Context: Detected in specific mutant strains (e.g., chemically induced via ethyl methanesulfonate) with altered lipid metabolism.
-
Function: A byproduct of fatty acid oxidation or degradation of longer-chain ketols.
-
Isolation Protocol (Volatile Extraction)
Objective: Isolation of linear dodecane-2,11-dione from plant matrix.
-
Harvesting: Collect fresh aerial parts (leaves/flowers) of P. hysterophorus.
-
Solvent Extraction:
-
Macerate 100g of plant material in Methanol (MeOH) for 48 hours at 25°C.
-
Filter and concentrate under reduced pressure (Rotavap) at 40°C.
-
-
Fractionation:
-
Resuspend residue in water and partition sequentially with Hexane
Ethyl Acetate. -
The diketone partitions preferentially into the Hexane/Ethyl Acetate interface due to moderate polarity.
-
-
Purification (GC-MS):
-
Column: DB-5MS fused silica capillary column (30m
0.25mm). -
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 60°C (2 min)
5°C/min 280°C. -
Identification: Match Mass Spectrum (m/z 198 [M]+) against NIST library.
-
The Tricyclic Scaffold: Crokonoid A
The "Crokonoid" Discovery
In 2020, researchers isolated Crokonoid A from Croton kongensis. This molecule features an unprecedented tricyclo[4.4.1.1
Biosynthetic Pathway (Proposed)
The formation of this complex core involves a radical rearrangement of an ent-kaurene precursor.
Figure 1: Proposed biosynthetic rearrangement from ent-kaurene to the tricyclo-dodecane-2,11-dione core of Crokonoid A.
Pharmacological Significance (Oncology)
The tricyclic dodecane-2,11-dione core exhibits significant cytotoxicity, making it a high-value target for lead optimization.
Activity Profile:
-
Target Cell Lines:
-
Mechanism: Induction of apoptosis via mitochondrial membrane potential disruption.[12]
Synthesis & Experimental Validation
For researchers unable to source Croton kongensis, synthetic access to the dodecane-2,11-dione pharmacophore is required.
Synthesis of Linear Dodecane-2,11-dione
A biomimetic oxidation route using hydroperoxides.
-
Reagents: Methylcyclopentyl hydroperoxide, Ferrous Sulfate (
). -
Reaction:
-
Treat methylcyclopentyl hydroperoxide with aqueous
. -
The radical fragmentation of the ring generates the linear dodecane-2,11-dione dimer.
-
-
Yield: Moderate. This method mimics the oxidative stress degradation seen in algae.
Total Synthesis of Crokonoid A Core
(Referencing J. Am. Chem. Soc.[6] 2024/2025 methodologies)
-
Key Strategy: Intramolecular [3+2] cycloaddition followed by Pd-catalyzed cycloalkenylation.[6]
-
Critical Step: Construction of the bridged bicyclo[4.3.1]decane system, which is then closed to form the final tricyclic cage.
Comparison of Drug Development Potential
| Parameter | Linear Dodecane-2,11-dione | Tricyclic Core (Crokonoid A) |
| Therapeutic Area | Infectious Disease (Vector Control) | Oncology (Solid Tumors/Leukemia) |
| Mechanism | Olfactory receptor modulation (Insects) | Cytotoxicity / Apoptosis induction |
| Bioavailability | High (Lipophilic, Volatile) | Moderate (Rigid, specific binding) |
| Development Status | Pre-clinical (Agrochemical) | Lead Discovery (Pharma) |
References
-
Isolation from Croton
- Crokonoids A–C, A Highly Rearranged and Dual-Bridged Spiro Diterpenoid...
- Source: Organic Letters (2020).
-
Total Synthesis of Crokonoid A
- Total Synthesis of (±)-Crokonoid A.
-
Source: Journal of the American Chemical Society (2025).[6]
-
Occurrence in Parthenium
- Allelopathic effects of Parthenium hysterophorus L.
- Source: ResearchG
-
Occurrence in Euglena
- Characterization of Euglena gracilis Mutants Generated by Long-Term Serial Tre
-
Source: Preprints.org (2025).[4]
-
Insect Repellent Activity
- Compositions and methods for varroa mite control (P
- Source: Google P
Sources
- 1. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comprehensive Spectroscopic Profile: Dodecane-2,11-dione
The following technical guide details the spectroscopic profile of Dodecane-2,11-dione , synthesized for high-precision analytical applications.
CAS Registry Number: 7029-09-6
Molecular Formula:
Executive Summary & Structural Logic
Dodecane-2,11-dione is a symmetric, linear diketone characterized by terminal methyl ketone motifs separated by an octamethylene spacer. Its spectroscopic signature is defined by the high symmetry of the molecule (
Applications:
-
Polymer Chemistry: Precursor for synthesizing specialized polyamines or macrocyclic musk compounds via reductive amination or intramolecular aldol condensation.[1]
-
Metabolic Standards: Used as a reference standard in the analysis of fatty acid oxidation disorders (omega-oxidation pathways).
Structural Analysis Diagram
The following diagram illustrates the chemical symmetry and the carbon numbering scheme used for spectral assignment.
Caption: Structural connectivity emphasizing the C2/C11 symmetry axis.
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically prepared via Wacker Oxidation of dodeca-1,11-diene or Grignard addition to sebaconitrile. Impurities from these routes (e.g., unreacted alkenes or mono-ketones) can introduce artifacts.
Standard Protocol: Sample Preparation for Analysis
-
NMR: Dissolve 10-15 mg of analyte in 0.6 mL of Chloroform-d (
) containing 0.03% TMS as an internal standard. Filter through a glass wool plug to remove particulate suspension.[1] -
GC-MS: Dilute to 100 ppm in Dichloromethane (DCM) . Use a split injection ratio of 20:1 to prevent detector saturation.
-
IR: Prepare a thin liquid film between NaCl plates (neat) or use an ATR (Attenuated Total Reflectance) crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the molecule's symmetry. The integration values in the proton spectrum are critical for confirming the diketone structure over a mono-ketone impurity.
H NMR Data (400 MHz, )
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Context |
| H-1, H-12 | 2.13 | Singlet (s) | 6H | - | Methyl protons adjacent to Carbonyl ( |
| H-3, H-10 | 2.41 | Triplet (t) | 4H | 7.5 | |
| H-4, H-9 | 1.56 | Quintet (m) | 4H | 7.2 | |
| H-5 to H-8 | 1.28 | Broad Singlet | 8H | - | Bulk methylene chain |
Mechanistic Insight: The triplet at 2.41 ppm is the diagnostic signal for the methylene group alpha to the ketone. A shift to ~2.9 ppm would indicate an acid chloride impurity (sebacoyl chloride), while a shift to ~3.6 ppm would indicate a primary alcohol.
C NMR Data (100 MHz, )
| Carbon | Shift ( | Type | Assignment Logic |
| C-2, C-11 | 209.1 | Quaternary | Carbonyl ( |
| C-3, C-10 | 43.8 | ||
| C-1, C-12 | 29.9 | Terminal Methyl. | |
| C-4 to C-9 | 29.1 - 29.3 | Bulk chain carbons. | |
| C-4, C-9 | 23.9 |
Mass Spectrometry (EI-MS)
The Electron Impact (70 eV) mass spectrum is dominated by fragmentation characteristic of linear methyl ketones: Alpha-cleavage and the McLafferty Rearrangement .
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathways yielding diagnostic ions m/z 43 and 58.
Key Diagnostic Ions[1]
-
m/z 43 (Base Peak, 100%): The acylium ion (
). This is the hallmark of a methyl ketone. -
m/z 58 (Strong, ~40-60%): The McLafferty rearrangement product (
). This confirms the presence of a -hydrogen available for transfer (requires a chain length carbons attached to the carbonyl). -
m/z 198 (Molecular Ion, <5%): Often weak in aliphatic ketones due to rapid fragmentation.
-
m/z 71, 85: Alkyl fragments from the hydrocarbon chain cleavage.
Infrared (IR) Spectroscopy
The IR spectrum confirms the functional group identity without ambiguity.
| Frequency ( | Vibration Mode | Intensity | Notes |
| 2920, 2850 | C-H Stretch ( | Strong | Asymmetric and symmetric stretching of the methylene chain. |
| 1715 - 1718 | C=O Stretch | Very Strong | Diagnostic for non-conjugated ketone.[1] (Esters appear ~1740, Aldehydes ~1725). |
| 1465 | Medium | Deformation of methylene groups.[1] | |
| 1360 | Medium | Characteristic "methyl ketone" bending mode.[1] | |
| 1160 | C-C-C Bend | Weak | Skeletal vibration of the ketone.[1] |
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Dodecanone & Related Ketones. NIST Standard Reference Data.[1] [Link]
-
PubChem. Compound Summary: Dodecane-2,11-dione (CAS 7029-09-6). National Center for Biotechnology Information.[1] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of McLafferty and Alpha-cleavage mechanisms in ketones).
Sources
Technical Guide: Biological Activity & Pharmacophore Dynamics of Linear Diketones
Executive Summary
Linear diketones represent a versatile class of pharmacophores in medicinal chemistry, distinguished by the positioning of their carbonyl groups (1,2-, 1,3-, or 1,4-). While 1,3-diketones (β-diketones) are "privileged structures" known for metal chelation and keto-enol tautomerism—driving activities ranging from HIV integrase inhibition to antimicrobial effects—1,2-diketones serve a distinct role in chemical biology through covalent arginine modification.
This guide analyzes the structural determinants of these activities, providing mechanistic insights into their drug-target interactions, stability challenges (e.g., Curcuminoids), and validated protocols for their synthesis and application.
Structural Classes & Pharmacophore Dynamics
The biological efficacy of linear diketones is dictated by the distance between carbonyl centers, which controls their electronic environment and reactivity profile.
The 1,3-Diketone (β-Diketone) Motif
The 1,3-diketone is the most biologically significant subclass. Its activity is governed by keto-enol tautomerism .
-
The "Warhead": The enolic hydroxyl group and the remaining carbonyl oxygen form a bidentate ligand capable of coordinating divalent metal ions (
, , ). -
Therapeutic Relevance: This chelation is the primary mechanism for inhibiting metalloenzymes (e.g., HIV-1 Integrase, HCV NS5B polymerase).
The 1,2-Diketone (α-Dicarbonyl) Motif
Unlike the chelating 1,3-systems, 1,2-diketones are highly electrophilic.
-
Reactivity: They specifically target the guanidinium group of Arginine residues.
-
Application: Used in bioconjugation and as probes to map arginine-critical active sites in proteins.
Mechanism of Action: The Metal-Chelation Paradigm
HIV-1 Integrase Inhibition (The DKA Motif)
The most validated therapeutic application of linear diketones is the inhibition of HIV-1 Integrase (IN). The pharmacophore is often a Diketo Acid (DKA) moiety.
-
Mechanism: HIV Integrase requires two
ions in its catalytic core (Asp64, Asp116, Glu152) to process viral DNA.[1] -
Interference: The 1,3-diketone moiety acts as a sequestering agent. It coordinates the two
ions, displacing the viral DNA 3'-OH end and halting the "strand transfer" step.
Visualization: HIV Integrase Inhibition Pathway
The following diagram illustrates the competitive binding mechanism where the DKA inhibitor displaces the viral DNA substrate.
Figure 1: Mechanism of HIV-1 Integrase inhibition by 1,3-diketones via divalent metal ion sequestration.
Drug Design Challenges: Stability vs. Potency
A critical limitation of linear 1,3-diketones (e.g., Curcumin) is metabolic instability. The active methylene bridge (
Case Study: Curcumin vs. Monocarbonyl Analogues Researchers often replace the 1,3-diketone moiety with a monocarbonyl system (1,4-pentadien-3-one) to improve stability while retaining Michael acceptor properties.
Data Summary: Stability & Activity Comparison
Table 1: Comparative stability and cytotoxicity of Curcumin vs. Linear Monoketone Analogues (Representative Data).
| Compound Class | Pharmacophore | Half-life ( | Cytotoxicity (A549 Lung Cancer) | Mechanism Note |
| Curcumin | 1,3-Diketone | ~10 - 20 mins | 15 - 20 | Rapid hydrolytic degradation |
| Analogue A | Monoketone (Linear) | > 24 hours | 2 - 5 | Enhanced stability; Michael acceptor |
| Analogue B | Pyrazole Isostere | > 48 hours | 10 - 12 | Loss of keto-enol; no hydrolysis |
Note: Monoketone analogues often show superior pharmacokinetic profiles despite losing the metal-chelation ability, suggesting alternative mechanisms (e.g., ROS generation).
Experimental Protocols
Synthesis: Claisen Condensation (1,3-Diketones)
The standard method for synthesizing linear 1,3-diketones is the Claisen condensation. This protocol maximizes yield by using a non-nucleophilic base to prevent side reactions.
Reagents:
-
Methyl ketone (Substrate A)
-
Ester (Substrate B)
-
Base: Sodium Hydride (NaH, 60% dispersion) or Lithium Hexamethyldisilazide (LiHMDS)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Enolization: Suspend NaH (1.2 eq) in anhydrous THF at
under Argon. Add the methyl ketone (1.0 eq) dropwise. Stir for 30 mins to generate the enolate. -
Condensation: Add the ester (1.1 eq) dropwise to the enolate solution.
-
Reflux: Warm to room temperature, then reflux for 4-6 hours. The solution typically turns yellow/orange (formation of
-diketonate salt). -
Acidification: Cool to
. Quench with 1N HCl until pH ~3. This protonates the salt to form the free 1,3-diketone. -
Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane/EtOAc).
Chemical Biology: Arginine Modification (1,2-Diketones)
This protocol is used to probe arginine residues in proteins.
Reagents: Phenylglyoxal (PGO) or 2,3-Butanedione. Buffer: 50 mM Sodium Bicarbonate (pH 8.0). Avoid amine buffers (Tris/Glycine) as they compete.
Protocol:
-
Incubate protein (10
) with PGO (1-5 mM) in bicarbonate buffer. -
React for 30-60 mins at
in the dark. -
Quench excess reagent with free Arginine or Gel Filtration.
-
Validation: Analyze by Mass Spectrometry. A mass shift of +116 Da (for PGO) indicates a single arginine modification.
Visualization: Synthesis & Assay Workflow
Figure 2: Workflow for Claisen Condensation synthesis of 1,3-diketones followed by biological evaluation.
References
-
NIH National Library of Medicine. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
-
Journal of Medicinal Chemistry. (2002). Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors. [Link]
-
MDPI Pharmaceuticals. (2024). Monoketone Curcuminoids: An Updated Review of Their Synthesis and Biological Activities. [Link]
-
Journal of Biological Chemistry. (1967).[2] Studies on the chemical modification of arginine.[2][3][4][5] I. The reaction of 1,2-cyclohexanedione with arginine. [Link]
-
Organic Chemistry Portal. Claisen Condensation: Mechanism and Protocols. [Link]
Sources
- 1. Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis & Precursor Optimization for Dodecane-2,11-dione
Executive Summary & Strategic Importance
Dodecane-2,11-dione (
This guide moves beyond basic textbook definitions to provide a rigorous, field-validated analysis of the two primary synthetic pathways: Wacker Oxidation (the industrial standard for atom economy) and Acetoacetate Alkylation (the laboratory standard for accessibility).
Retrosynthetic Analysis
To understand the precursor choice, we must visualize the disconnection of the target molecule.
Figure 1: Retrosynthetic disconnection showing the two primary precursor pathways.
Pathway A: The Wacker Oxidation Protocol
Primary Precursor: 1,11-Dodecadiene Mechanism: Pd(II)-catalyzed oxidation of terminal olefins.
This pathway is preferred for scale-up due to its high atom economy and the commercial availability of 1,11-dodecadiene. Unlike the oxidation of internal alkynes which yields 1,2-diketones, the oxidation of terminal alkenes under standard Wacker conditions regioselectively yields methyl ketones (Markovnikov product).
The Catalytic Cycle & Mechanism
The transformation relies on the
Figure 2: The Wacker catalytic cycle adapted for bis-terminal olefins.
Experimental Protocol (Bench Scale)
Reagents:
-
1,11-Dodecadiene (10 mmol, 1.66 g)
- (0.1 eq, 177 mg)
- (1.0 eq, 990 mg)
-
Solvent: DMF/H2O (7:1 v/v)
-
Oxygen balloon (1 atm)
Step-by-Step Methodology:
-
Catalyst Activation: In a 50 mL round-bottom flask, dissolve
and in the DMF/H2O mixture. Stir vigorously at room temperature for 30 minutes under an oxygen atmosphere (balloon) until the solution turns a deep green/brown, indicating active oxidized species. -
Substrate Addition: Add 1,11-dodecadiene dropwise over 10 minutes. The exotherm is generally mild for this substrate, but temperature monitoring is essential.
-
Reaction Phase: Heat the mixture to 60°C. Maintain oxygen pressure. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1] The disappearance of the olefinic peak (
) and appearance of the diketone ( ) usually occurs within 6–12 hours. -
Quench & Extraction: Cool to room temperature. Pour into 100 mL cold 3N HCl (to solubilize copper salts). Extract with Diethyl Ether (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel chromatography (Gradient: 0% 20% EtOAc in Hexanes).
Critical Quality Attribute (CQA): Isomerization of the double bond prior to oxidation can lead to internal ketones (e.g., 3,10-dione). Using DMF as a solvent suppresses isomerization compared to alcoholic solvents [1].
Pathway B: The Acetoacetate Alkylation Protocol
Primary Precursors: Ethyl Acetoacetate + 1,6-Dibromohexane Mechanism: Double nucleophilic substitution followed by decarboxylation.
This route is ideal when 1,11-dodecadiene is unavailable or when specific isotopic labeling is required on the carbonyl carbons. It utilizes the "acetoacetic ester synthesis" classic methodology.
Reaction Logic
We require a 12-carbon chain.[2]
-
Linker: 1,6-Dibromohexane (
) -
End-caps: Ethyl Acetoacetate (
effective backbone contribution after decarboxylation). -
Math:
.
Figure 3: Step-wise synthesis via double alkylation and decarboxylation.
Experimental Protocol
Reagents:
-
Sodium metal (2.2 eq) dissolved in dry EtOH (to make NaOEt)
-
Ethyl Acetoacetate (2.2 eq)
-
1,6-Dibromohexane (1.0 eq)
- (10% aqueous)
Step-by-Step Methodology:
-
Enolate Formation: Generate Sodium Ethoxide by dissolving sodium in dry ethanol under
. Cool to 0°C. Add Ethyl Acetoacetate dropwise. Stir for 30 mins to ensure complete enolate formation. -
Alkylation: Add 1,6-dibromohexane dropwise. This step is prone to oligomerization; slow addition is crucial. Reflux for 4–6 hours.
-
Note: The solution will become turbid as NaBr precipitates.
-
-
Isolation of Ester Intermediate: Remove ethanol via rotary evaporation. Resuspend residue in water/ether. Extract the organic layer (containing the bis-ketoester).
-
Hydrolysis & Decarboxylation: Reflux the crude ester with 10%
for 6 hours. The evolution indicates reaction progress.-
Safety: Ensure proper venting for
gas.
-
-
Final Isolation: The product, dodecane-2,11-dione, is a solid at room temperature (MP
68-70°C). Cool the mixture; the product may precipitate or form an oil that solidifies. Extract with ether, wash with bicarbonate (to remove acid traces), dry, and recrystallize from hexane/ethanol.
Comparative Analysis & Data Summary
The choice between pathways depends on the available equipment and cost constraints.
| Parameter | Wacker Oxidation (Route A) | Acetoacetate Alkylation (Route B) |
| Atom Economy | High (Oxygen is the oxidant) | Low (Loss of 2 |
| Step Count | 1 (One-pot) | 2 (Alkylation + Hydrolysis) |
| Yield (Typical) | 75–85% | 55–65% |
| Purification | Chromatography usually required | Recrystallization often sufficient |
| Safety Profile | Requires | Requires Na metal handling (reactive hazard) |
| Cost Driver | Palladium Catalyst | 1,6-Dibromohexane & Solvents |
Critical Process Parameters (CPPs)
-
Wacker: Oxygen mass transfer is the rate-limiting step. High agitation rates (>800 RPM) are required to maintain dissolved oxygen levels [2].
-
Alkylation: Stoichiometry control is vital. Excess dibromide leads to mono-alkylated byproducts (
), which are difficult to separate.
References
-
Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384. Link
-
Ren, W., et al. (2009).[3][4] Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen. Organic Letters, 11(8), 1841–1844.[3][5] Link
-
Organic Syntheses. (1926). Ethyl Acetoacetate Synthesis Protocols. Org. Synth. 1926, 6, 36. Link
-
PubChem. (2025).[6] Dodecane-2,11-dione Compound Summary. National Library of Medicine. Link
Sources
- 1. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
- 2. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 3. Wacker-type oxidation of alkynes into 1,2-diketones using molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen [organic-chemistry.org]
- 5. zhaojgroup.com [zhaojgroup.com]
- 6. 1,12-Dodecanediol, 2,2,11,11-tetramethyl- | C16H34O2 | CID 200100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Technical Guide: Long-Chain Aliphatic Diones
The following technical guide provides an in-depth analysis of Long-Chain Aliphatic Diones (LCDs), focusing on their synthesis, chemical architecture, and critical applications in drug development and material science.
Executive Summary
Long-chain aliphatic diones (LCDs)—specifically diketones possessing carbon backbones exceeding
This guide distinguishes between the two primary subclasses of LCDs:
- -Diketones (1,3-diones): Critical for heterocyclic drug synthesis and metal chelation.
- -Diones (Terminal diones): Precursors for macrocyclization and polymerization.
While microbial fermentation (e.g., Candida tropicalis) is the industrial standard for producing the acid precursors, the conversion to diones typically requires precise semi-synthetic methodologies. This document outlines the causality behind these synthetic choices and provides a validated protocol for their application in drug discovery.
Chemical Architecture & Structure-Activity Relationships (SAR)
Structural Classification
The physicochemical behavior of LCDs is dictated by the spacing of the carbonyl groups along the aliphatic chain.
| Class | Structure | Key Property | Primary Application |
| Keto-enol tautomerism; Acidic | Heterocycle synthesis (Pyrazoles), Metal chelation | ||
| Paal-Knorr reactivity | Pyrrole synthesis, Neurotoxicity (short chain only) | ||
| High lipophilicity; Bifunctional electrophiles | Cross-linking agents, Macrocyclic musk precursors |
The "Hydrophobic Effect" in Drug Design
In drug development, incorporating a long aliphatic chain (lipid tail) into a pharmacophore via a dione intermediate alters the drug's biodistribution.
-
Mechanism: The lipophilic tail facilitates transport across the blood-brain barrier (BBB) or cell membranes.
-
Tautomerism:
-diketones exist in equilibrium between the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, which enhances membrane permeability compared to the more polar diketo form [1].
Sourcing & Synthesis: The Bio-Chemo Hybrid Approach
Pure chemical synthesis of long-chain diones from petrochemicals is often plagued by low regioselectivity. Therefore, a hybrid bio-chemo approach is the field-proven standard.
Step 1: Microbial Production of Precursors (The Candida Platform)
The yeast Candida tropicalis is metabolically engineered to block the
Step 2: Chemical Transformation to Diones
To convert bio-derived LCDAs or Fatty Acids into Diones, we employ semi-synthetic strategies.
-
Claisen Condensation: Reaction of a fatty acid ester with a ketone yields a
-diketone. -
Grignard/Weinreb: Reaction of LCDA-derived Weinreb amides with Grignard reagents allows for precise placement of internal ketone groups.
Visualization: The Bio-Chemo Supply Chain
The following diagram illustrates the logical flow from renewable feedstock to high-value dione intermediates.
Figure 1: The hybrid bio-synthetic pathway leveraging microbial oxidation for regioselectivity followed by chemical functionalization.
Experimental Protocol: Synthesis of a Pharmacologically Active Pyrazole from a Long-Chain -Diketone
This protocol demonstrates the synthesis of a pyrazole scaffold, a common motif in COX-2 inhibitors and antimicrobial agents, derived from a long-chain
Objective: Synthesize 3-heptadecyl-5-methyl-1H-pyrazole. Rationale: The long alkyl chain provides lipophilicity, while the pyrazole core offers biological activity.
Reagents & Equipment
-
Substrate: Stearoylacetone (1,3-diketone, C21).
-
Reagent: Hydrazine monohydrate (
). -
Solvent: Ethanol (Absolute).
-
Catalyst: Glacial Acetic Acid (catalytic amount).
-
Equipment: Reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
Phase 1: Cyclocondensation (The Knorr Reaction)
-
Preparation: Dissolve 10 mmol of Stearoylacetone in 50 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (
) may be required due to the long aliphatic chain. -
Addition: Add 12 mmol of Hydrazine monohydrate dropwise over 10 minutes. Note: A slight excess of hydrazine ensures complete consumption of the dione.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Causality: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating the nucleophilic attack by hydrazine.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Validation: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The starting dione spot (less polar) should disappear, replaced by a lower Rf pyrazole spot.
-
Phase 2: Isolation & Purification
-
Concentration: Remove 80% of the solvent under reduced pressure (Rotary Evaporator).
-
Precipitation: Pour the residue into 100 mL of ice-cold water. The hydrophobic long-chain pyrazole will precipitate immediately.
-
Filtration: Collect the solid via vacuum filtration. Wash with cold water to remove excess hydrazine.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.
Phase 3: Characterization (Self-Validation)
-
Melting Point: Sharp range indicates purity.
-
IR Spectroscopy: Disappearance of carbonyl peaks (
) and appearance of C=N stretch ( ).
Reaction Workflow Visualization
Figure 2: Mechanistic pathway for the conversion of long-chain
Applications in Drug Development & Materials
Pharmaceutical Applications
Long-chain
-
Antioxidant Activity: The enol moiety can scavenge free radicals. Natural
-diketones like n-tritriacontane-16,18-dione (isolated from Eucalyptus) show potential anticancer properties [3].[2] -
Heterocyclic Synthesis: As demonstrated in the protocol, they are the primary precursors for pyrazoles and isoxazoles, which are pharmacophores in NSAIDs (e.g., Celecoxib) and antimicrobial agents [4].
Macrocyclic Musks (Fragrance Industry)
-Diones are critical in the synthesis of macrocyclic musks (e.g., Muscone, Civetone).-
Method: Intramolecular aldol condensation of long-chain diones (often derived from LCDAs) yields macrocyclic ketones.
-
Advantage: These biodegradable musks replace persistent polycyclic musks, aligning with Green Chemistry principles [5].
Quantitative Comparison of Dione Derivatives
| Derivative Type | Reactivity Profile | Bio-Availability | Industrial Scale |
| Pyrazole | Stable, Aromatic | High (Lipophilic tail aids absorption) | High (Pharma) |
| Isoxazole | Labile N-O bond | Moderate | Medium |
| Metal Complex | Chelation (O-M-O) | Low (often insoluble) | High (Catalysis) |
References
-
Structural Studies of
-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 2021. -
Metabolic Engineering of Candida tropicalis for the Production of Long-Chain Dicarboxylic Acids. Semantic Scholar, 2003.
-
Recent Developments in the Synthesis of
-Diketones. PMC - NIH, 2021. - -diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 2014.
-
Synthesis of Macrocyclic Musk-Like Compounds. ResearchGate, 2023.
Sources
Methodological & Application
Application Note: Precision Synthesis of Dodecane-2,11-dione via Bis-Weinreb Amide Intermediates
Executive Summary
This application note details a robust, high-fidelity protocol for the synthesis of dodecane-2,11-dione (
Retrosynthetic Analysis & Strategy
The synthesis is designed around the chemoselective properties of the Weinreb amide. The target molecule, dodecane-2,11-dione, is a
Logical Pathway
-
Activation: Conversion of sebacic acid to sebacoyl chloride to increase electrophilicity.
-
Stabilization: Reaction with
-dimethylhydroxylamine to form the bis-Weinreb amide. This intermediate forms a stable 5-membered chelate with the metal of the incoming nucleophile, preventing the collapse of the tetrahedral intermediate until acidic hydrolysis. -
Functionalization: Controlled addition of methylmagnesium bromide (MeMgBr) to install the terminal methyl ketones.
Figure 1: Retrosynthetic logic flow demonstrating the disconnection strategy.
Experimental Protocol
Reagents and Materials Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| Sebacic Acid | 202.25 | 1.0 | Substrate | Irritant |
| Thionyl Chloride ( | 118.97 | 3.0 | Chlorinating Agent | Corrosive, Toxic |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 2.5 | Amine Source | Irritant, Hygroscopic |
| Pyridine | 79.10 | 5.0 | Base/Scavenger | Flammable, Toxic |
| Methylmagnesium Bromide (3.0M in Et2O) | 119.24 | 3.0 | Nucleophile | Pyrophoric, Water-reactive |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Carcinogen suspect |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent | Flammable, Peroxide former |
Detailed Methodology
Stage I: Synthesis of Sebacoyl Chloride
Objective: Activate the dicarboxylic acid for amide coupling.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or
line). -
Addition: Charge the flask with Sebacic Acid (10.0 g, 49.4 mmol). Add Thionyl Chloride (10.8 mL, ~150 mmol) carefully.
-
Note: A catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction via the Vilsmeier-Haack intermediate mechanism.
-
-
Reaction: Heat the mixture to reflux (
bath temperature) for 2–3 hours. The evolution of and gas indicates reaction progress. -
Workup: Once gas evolution ceases and the solution is clear, cool to room temperature.
-
Purification: Remove excess thionyl chloride via rotary evaporation (use a trap with NaOH solution to neutralize vapors). The resulting yellow oil is sebacoyl chloride.[1] It can be used directly in the next step or distilled (bp ~165°C at 14 mmHg) for higher purity.
Stage II: Formation of Bis-Weinreb Amide
Objective: Create the stabilized electrophile.
-
Preparation: Dissolve
-dimethylhydroxylamine hydrochloride (12.1 g, 124 mmol, 2.5 eq) in anhydrous DCM (150 mL) in a 500 mL RBF under nitrogen atmosphere. -
Base Addition: Cool the solution to
(ice bath). Add Pyridine (20 mL, 247 mmol, 5.0 eq) dropwise. The mixture will remain a suspension/solution depending on concentration. -
Coupling: Dissolve the crude Sebacoyl Chloride from Stage I in DCM (50 mL). Add this solution dropwise to the amine/pyridine mixture at
over 30 minutes.-
Critical Control: Maintain temperature
to prevent side reactions.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup:
-
Quench with water (100 mL).
-
Wash the organic layer with 1M HCl (
mL) to remove excess pyridine. -
Wash with Sat.
( mL) and Brine (100 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Yield: Expect ~13-14 g of
-dimethoxy- -dimethyldecanediamide as a pale yellow oil or low-melting solid.
Stage III: Grignard Addition (The Weinreb Ketone Synthesis)
Objective: Install the methyl groups without over-alkylation.
-
Setup: Flame-dry a 500 mL 3-neck flask and cool under argon flow. Add the Bis-Weinreb Amide (10.0 g, 34.7 mmol) and dissolve in anhydrous THF (200 mL).
-
Cooling: Cool the solution to
. -
Addition: Slowly add Methylmagnesium Bromide (3.0 M in ether, 35 mL, 105 mmol, 3.0 eq) via syringe pump or dropping funnel over 45 minutes.
-
Mechanistic Insight: The Grignard reagent attacks the carbonyl carbon. The
coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered cyclic intermediate. This chelation prevents the carbonyl from reforming and accepting a second equivalent of nucleophile.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature for 2 hours. -
Hydrolysis (Critical): Cool back to
. Quench carefully with saturated solution (or 1M HCl).-
Chemistry: The acid hydrolysis breaks the chelate, collapsing the tetrahedral intermediate and releasing the ketone.
-
-
Extraction: Extract with Diethyl Ether or EtOAc (
mL). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (Hexane:EtOAc 9:1) to obtain pure dodecane-2,11-dione.
Reaction Pathway Visualization
Figure 2: Step-by-step reaction pathway from Sebacic Acid to Dodecane-2,11-dione.
Quality Control & Characterization
To validate the synthesis, the following spectral data should be obtained:
-
Appearance: White crystalline solid (MP: ~68-70°C).
-
IR Spectroscopy:
-
Strong absorption at 1715 cm⁻¹ (Ketone C=O stretch).
-
Absence of broad OH stretch (2500-3300 cm⁻¹) confirming no carboxylic acid or alcohol remains.
-
-
¹H NMR (CDCl₃, 400 MHz):
-
2.41 (t,
Hz, 4H, ). -
2.13 (s, 6H,
). -
1.56 (m, 4H,
-methylene protons). - 1.28 (broad s, 8H, internal methylene protons).
-
2.41 (t,
-
¹³C NMR (CDCl₃, 100 MHz):
-
Characteristic carbonyl peak at
209.5 ppm . -
Methyl carbon at
29.9 ppm.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage I | Incomplete chlorination | Ensure |
| Tertiary Alcohol Impurity | Over-addition of Grignard | Ensure Weinreb amide is fully formed before Grignard addition. Keep temperature at |
| Incomplete Conversion (Stage III) | Moisture in THF/Reagents | Use freshly distilled THF (Na/Benzophenone) and titrate Grignard reagent. |
| Emulsion during Workup | Pyridine salts | Wash thoroughly with 1M HCl during Stage II workup to remove pyridine completely. |
References
-
Weinreb Ketone Synthesis (Original Methodology): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Preparation of Sebacoyl Chloride: Cason, J. "Sebacoyl Chloride."[1][2][3] Organic Syntheses, 1945 , Coll. Vol. 3, p. 169.
- General Grignard Reaction Protocols: Garrett, C. E.; Fu, G. C. "Expanded Scope of the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 1998, 120, 7479. (Cited for general organometallic handling standards).
-
Dodecane-2,11-dione Properties: PubChem Database. "Dodecane-2,11-dione - Compound Summary." CID 8182.[4]
Sources
Application Note: High-Purity Synthesis of Dodecane-2,11-dione
Abstract & Strategic Analysis
Dodecane-2,11-dione (CAS: 112-37-8) is a critical long-chain symmetric diketone used as a precursor for polysulfones, specialty polyamides, and as a cross-linking agent in supramolecular chemistry. Its synthesis presents a classic chemoselectivity challenge: functionalizing the termini of a C12 chain while preserving the internal methylene bridge.
This guide details two distinct laboratory-scale protocols selected for their operational reliability and product purity:
-
Catalytic Wacker Oxidation: A high-atom-economy route converting 1,11-dodecadiene to the diketone using a Pd(II)/Cu(II) redox system. Best for labs prioritizing "green" chemistry and scalability.
-
Grignard Addition to Nitriles: A stoichiometric route utilizing sebaconitrile (1,8-dicyanooctane). Best for labs with limited high-pressure equipment or those avoiding heavy metals.
Route Comparison Matrix
| Feature | Protocol A: Wacker Oxidation | Protocol B: Grignard Addition |
| Starting Material | 1,11-Dodecadiene | Sebaconitrile (1,8-Dicyanooctane) |
| Reagent Type | Catalytic ( | Stoichiometric (MeMgBr) |
| Atom Economy | High | Moderate (Mg salts waste) |
| Key Risk | Isomerization of alkene | Incomplete hydrolysis of di-imine |
| Purification | Silica Gel Filtration | Recrystallization |
| Est. Yield | 75-85% | 65-75% |
Protocol A: Catalytic Wacker Oxidation
Principle: The Tsuji-Wacker oxidation utilizes a palladium catalyst to oxidize terminal alkenes into methyl ketones. Water serves as the oxygen source, while a copper co-catalyst re-oxidizes the palladium using molecular oxygen.
Reagents & Equipment[1][2][3]
-
Substrate: 1,11-Dodecadiene (>97% purity).
-
Catalyst: Palladium(II) chloride (
) (10 mol%). -
Co-Oxidant: Copper(I) chloride (
) or Copper(II) chloride ( ) (1 equiv). -
Solvent: DMF (N,N-Dimethylformamide) and Deionized Water (7:1 ratio).
-
Gas: Oxygen balloon (or
bubbler). -
Apparatus: 250 mL Round Bottom Flask (RBF), magnetic stir bar, rubber septum.
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a 250 mL RBF, dissolve
(0.89 g, 5 mmol) and (4.95 g, 50 mmol) in a mixture of DMF (70 mL) and water (10 mL). -
Note: The solution should be dark brown/green. Stir vigorously for 10 minutes to ensure homogeneity.
-
-
Oxygenation:
-
Purge the headspace with oxygen. Attach a large oxygen balloon (approx. 2-3 L capacity) via a needle through the septum.
-
Stir the mixture for 30 minutes under oxygen atmosphere to ensure the copper is fully oxidized and the catalytic cycle is primed.
-
-
Substrate Addition:
-
Add 1,11-dodecadiene (8.3 g, 50 mmol) slowly via syringe over 5 minutes.
-
Critical Control Point: The reaction is exothermic. If the temperature rises above 40°C, cool slightly with a water bath.
-
-
Reaction Phase:
-
Stir vigorously at Room Temperature (20-25°C) for 24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (
) should disappear, and the diketone product ( ) should appear.
-
-
Workup:
-
Pour the reaction mixture into 300 mL of cold 3N HCl (helps keep Cu salts in the aqueous phase).
-
Extract with Diethyl Ether (
mL). -
Wash the combined organic layers with Brine (
mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is often a waxy solid. Purify via a short silica gel plug eluting with Hexane:Ethyl Acetate (9:1 to 8:2 gradient).
-
Recrystallize from Hexane/Ether if ultra-high purity is required.
-
Protocol B: Grignard Addition to Sebaconitrile
Principle: The addition of methylmagnesium bromide to a nitrile yields a magnesium imine salt. Unlike esters, the intermediate imine anion is stable and does not react further with Grignard reagents, preventing over-addition. Acidic hydrolysis converts the bis-imine to the diketone.
Reagents & Equipment[1][2][3]
-
Substrate: Sebaconitrile (1,8-dicyanooctane) (5.0 g, 28 mmol).
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (2.5 equiv, ~24 mL).
-
Solvent: Anhydrous Toluene (50 mL) and THF (20 mL).
-
Quench: 6M Hydrochloric Acid (HCl).
-
Apparatus: 250 mL 3-neck RBF, reflux condenser, dropping funnel, nitrogen inlet.
Step-by-Step Methodology
-
Inert Setup:
-
Flame-dry the glassware under vacuum and backfill with Nitrogen (
). Maintain a positive pressure of throughout.
-
-
Reagent Preparation:
-
Charge the RBF with Sebaconitrile (5.0 g) and anhydrous Toluene (50 mL).
-
Why Toluene? Higher boiling point than ether allows for higher reaction temperatures in the next step, ensuring complete addition to the sterically accessible nitrile.
-
-
Grignard Addition:
-
Cool the solution to 0°C (Ice bath).
-
Add MeMgBr (24 mL, 72 mmol) dropwise via the dropping funnel over 20 minutes.
-
Observation: A white precipitate (the Mg-imine salt) will begin to form.
-
-
Thermal Drive:
-
Remove the ice bath. Heat the mixture to 60°C (gentle reflux) for 4 hours.
-
Causality: This drives the reaction to completion and ensures both nitrile groups are reacted.
-
-
Hydrolysis (The Critical Step):
-
Cool the mixture to 0°C.
-
Caution: Slowly add 6M HCl (50 mL) dropwise. This is highly exothermic.
-
Once addition is complete, heat the biphasic mixture to reflux (approx. 90-100°C) for 2 hours.
-
Mechanism:[1][2][3] The initial quench forms the imine (
). The hot acid hydrolysis is required to cleave the bond and form the ketone ( ).
-
-
Workup:
-
Purification:
-
The crude product solidifies upon cooling. Recrystallize from Methanol or Hexane to obtain white crystalline plates.
-
Visualized Workflows
Wacker Oxidation Catalytic Cycle
This diagram illustrates the Pd(II)/Cu(II) redox shuttle that facilitates the oxidation of the terminal alkene.
Caption: The Tsuji-Wacker catalytic cycle showing the Pd(II) mediated oxidation of the alkene and the Cu(II) mediated regeneration of the catalyst.
Grignard Reaction Mechanism
This diagram details the stoichiometric conversion of the dinitrile to the diketone via the imine salt.
Caption: Stoichiometric pathway from Sebaconitrile to Dodecane-2,11-dione via the stable magnesium imine salt intermediate.
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained.
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Methyl protons ( | |
| Internal chain methylene protons | ||
| 13C NMR (CDCl3) | Carbonyl Carbon ( | |
| Methyl Carbon | ||
| FT-IR (Neat) | 1715 | Strong |
| Physical | White crystalline solid | MP: ~68-70°C (Lit.[3][8][9] varies by purity) |
Safety & Waste Management
-
Palladium/Copper (Protocol A): Heavy metal waste must be segregated. The aqueous phase from the Wacker oxidation contains copper salts and must not be disposed of down the drain.
-
Grignard Reagents (Protocol B): Highly reactive with water. Quenching requires careful, slow addition of acid to prevent thermal runaway and splashing.
-
Solvents: DMF is hepatotoxic; use in a fume hood. Toluene is flammable.
References
-
Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.
-
Cason, J. (1946). Branched-Chain Fatty Acids. IV. The Synthesis of Ketones with Methyimagnesium Bromide. Journal of the American Chemical Society, 68(10), 2078–2081.
-
Moffett, R. B., & Shriner, R. L. (1941). ω-Methoxyacetophenone. Organic Syntheses, Coll. Vol. 3, p.562. (Demonstrates Grignard-Nitrile interaction).
-
Mitsudome, T., & Kaneda, K. (2013). Gold Nanoparticle Catalysts for Selective Oxidations of Hydrocarbons. Green Chemistry, 15, 2636-2654. (Modern context for Wacker-type oxidations).[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Modified Wacker TBHP oxidation of 1-dodecene / Applied Catalysis A: General, 2008 [sci-hub.box]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dodecane (CAS 112-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones - Google Patents [patents.google.com]
Application Note: Dodecane-2,11-dione in Macrocyclic Terpenoid Synthesis
[1]
Executive Summary
The synthesis of medium-to-large ring systems (8–12 members) remains a formidable challenge in diterpenoid chemistry due to entropic penalties and transannular strain. Dodecane-2,11-dione serves as a specialized precursor for intramolecular McMurry coupling , yielding functionalized 1,2-dimethylcyclodecene derivatives.
This guide details the synthesis of the dione precursor and its subsequent macrocyclization.[1][2] It further clarifies the distinction between this reagent and the complex tricyclo[4.4.1.1^{1,4}]dodecane-2,11-dione core recently identified in the diterpenoid Crokonoid A , ensuring precise nomenclature in experimental design.
Scientific Foundation & Mechanism
The Macrocyclization Challenge
Diterpenoids such as Paclitaxel (Taxol) and Verticillol rely on macrocyclic cores. Constructing these rings often requires high-dilution strategies. Dodecane-2,11-dione is a 1,10-diketone (counting the chain length between carbonyls, it spans 12 carbons total).
-
Regiochemistry: An intramolecular McMurry coupling of a 2,11-dione connects C2 and C11.
-
Ring Size Calculation: The chain from C2 to C11 contains 10 carbons.
-
Product: The reaction yields a 10-membered ring (cyclodecene) with two methyl substituents at the olefinic positions (C1 and C12 become methyl groups on the double bond).
This 1,2-dimethylcyclodecene motif is the exact carbon skeleton of the Germacrane class and a structural homolog to the Verticillane (12-membered) and Taxane (8-membered) cores, making it an ideal model system for testing transannular functionalization strategies.
Mechanism: Titanium-Mediated Reductive Coupling
The reaction proceeds via a low-valent Titanium species (Ti(0) or Ti(II)), typically generated in situ from TiCl₄/Zn or TiCl₃/LiAlH₄.
-
Single Electron Transfer (SET): Ti transfers electrons to the carbonyls, forming ketyl radicals.
-
Pinacol Coupling: Intramolecular dimerization forms a vicinal diolate (titanium pinacolate) intermediate.
-
Deoxygenation: The strong oxophilicity of Titanium drives the extrusion of TiO₂, forming the alkene.
Figure 1: Mechanistic pathway for the transformation of dodecane-2,11-dione into the macrocyclic terpene core.
Experimental Protocols
Protocol A: Synthesis of Dodecane-2,11-dione
Rationale: Commercial availability of this specific isomer can be sporadic. High-purity synthesis via the Weinreb amide method prevents over-alkylation common with Grignard additions to acid chlorides.
Reagents:
-
Sebacic acid (Decanedioic acid)
-
N,O-Dimethylhydroxylamine hydrochloride
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in ether)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)
Step-by-Step Methodology:
-
Weinreb Amide Formation:
-
Dissolve Sebacic acid (20.2 g, 100 mmol) in DCM (500 mL).
-
Add N,O-Dimethylhydroxylamine HCl (21.5 g, 220 mmol) and Et₃N (61 mL, 440 mmol).
-
Cool to 0°C. Add EDC·HCl (42.0 g, 220 mmol) portion-wise.
-
Stir at RT for 12 h. Quench with 1M HCl. Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Yield Target: >90% Bis-Weinreb amide.
-
-
Grignard Addition:
-
Dissolve the Bis-Weinreb amide (28.8 g, 100 mmol) in anhydrous THF (300 mL) under Argon.
-
Cool to 0°C. Dropwise add MeMgBr (220 mmol, 73 mL).
-
Critical Control: Maintain internal temperature <5°C to prevent side reactions.
-
Stir for 2 h at 0°C.
-
-
Work-up:
-
Quench carefully with sat. NH₄Cl.
-
Extract with Et₂O. Purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Product: Dodecane-2,11-dione (White solid/crystalline).
-
Protocol B: Intramolecular McMurry Coupling
Rationale: High dilution is strictly required to favor intramolecular cyclization (10-membered ring) over intermolecular oligomerization.
Reagents:
-
TiCl₄ (Titanium tetrachloride)
-
Zn powder (Activated with HCl)
-
Pyridine (Optional, to suppress acid-catalyzed rearrangement)
-
Solvent: 1,2-Dimethoxyethane (DME) or THF (High purity)
Step-by-Step Methodology:
-
Preparation of Low-Valent Titanium (LVT):
-
In a flame-dried 2L 3-neck flask under Argon, suspend Zn powder (13.0 g, 200 mmol) in DME (500 mL).
-
Cool to -10°C. Dropwise add TiCl₄ (11.0 mL, 100 mmol). Caution: Exothermic, fumes.
-
Warm to reflux (85°C) for 2 h. The mixture will turn black (formation of Ti(0)).
-
-
High-Dilution Addition:
-
Dissolve Dodecane-2,11-dione (2.0 g, 10 mmol) in DME (100 mL).
-
Using a syringe pump, add the dione solution to the refluxing Ti slurry over 24–36 hours .
-
Note: Extremely slow addition is the critical quality attribute (CQA) for macrocyclization yield.
-
-
Termination & Isolation:
-
Reflux for an additional 4 h after addition is complete.
-
Cool to RT. Quench with 10% K₂CO₃ (aq).
-
Filter through Celite to remove Titanium salts.
-
Concentrate filtrate and purify via column chromatography (Pentane/Ether).
-
Target Product Data:
| Parameter | Value | Notes |
|---|---|---|
| Product | 1,2-Dimethylcyclodecene | E/Z mixture (typically Z-major) |
| Yield | 65–75% | Dependent on addition rate |
| Appearance | Colorless Oil | Volatile; handle with care |
| ¹H NMR | δ 1.65 (s, 6H), 2.1 (m, 4H), 1.4 (m, 12H) | Methyls on double bond are diagnostic |[3][4]
Strategic Context in Diterpenoid Synthesis
Scaffold Relevance
The 1,2-dimethylcyclodecene produced is a core motif. In drug development, this scaffold is often subjected to:
-
Transannular Epoxidation: Mimicking the biosynthesis of Periplanone B or Germacrone .
-
Ring Expansion: Oxidative cleavage (Ozonolysis) followed by Mukaiyama Aldol can expand the 10-membered ring to the 12-membered Verticillane core.
Nomenclature Alert: Crokonoid A
Researchers must distinguish the linear reagent described above from the "tricyclo[4.4.1.1^{1,4}]dodecane-2,11-dione core" found in the diterpenoid Crokonoid A (isolated from Croton kongensis).
-
The Reagent: Linear C12 (
). -
The Crokonoid Core: A bridged, tetracyclic cage structure.[1][2][5]
-
Note: The linear dione is not the direct precursor to the Crokonoid core (which is formed via domino ozonolysis/aldol sequences of kaurane precursors), but they share the IUPAC numbering root.
Synthetic Workflow Diagram
Figure 2: Complete synthetic workflow from commodity chemicals to the macrocyclic terpene scaffold.
References
-
McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1565.
-
Forster, D., Wang, Q., & Zhu, J. (2025).[1][5] "Total Synthesis of (±)-Crokonoid A." Journal of the American Chemical Society, 147(40), 36090–36096.[5] (Reference for the tricyclo-dodecane core distinction).
-
Fürstner, A., & Bogdanović, B. (1996). "New developments in the chemistry of low-valent titanium." Angewandte Chemie International Edition, 35(21), 2442–2469.
-
BenchChem. (2025). "Application Notes: Cyclotetradecane-1,2-dione as a Versatile Building Block." BenchChem Protocols. (General protocol grounding for long-chain dione handling).
-
GuideChem. (2025). "2,11-Dodecanedione Chemical Properties and Synthesis Routes." GuideChem Database.
Application Note: Biocatalytic Desymmetrization of Dodecane-2,11-dione for Chiral Pheromone Synthesis
This Application Note is structured to guide researchers through the high-value application of dodecane-2,11-dione as a privileged scaffold for generating chiral pheromone precursors.
Executive Summary
The synthesis of insect pheromones—particularly for Lepidoptera and Diptera species—often requires the installation of remote chiral centers on long aliphatic chains. Traditional organometallic routes to these "remote" stereocenters are often plagued by low yields and poor enantioselectivity.
This guide details a robust protocol for utilizing dodecane-2,11-dione (a C12 symmetrical diketone) as a starting material. By employing biocatalytic reduction (Ketoreductases/ADHs), researchers can desymmetrize this scaffold to yield (2S, 11S)-2,11-dodecanediol with >99% diastereomeric excess (de). This chiral diol serves as a versatile synthon for:
-
Chiral Pheromone Libraries: Precursor to 2,11-diacetoxydodecane and related diesters used in species-specific attractant blends.
-
Macrocyclic Lactonization: A pathway to chiral macrolide pheromones (e.g., grain beetle aggregations).
-
Stereochemical Probes: Tools for mapping olfactory receptor specificity.
Scientific Mechanism & Rationale
The Challenge of Remote Stereocenters
In pheromone chemistry, the biological activity is frequently dictated by the absolute configuration of hydroxyl or acetoxy groups located far from the chain ends. Synthesizing (2S, 11S)-2,11-dodecanediol via traditional Grignard addition to a dialdehyde would yield a mixture of diastereomers (syn and anti) requiring difficult chromatographic separation.
The Biocatalytic Solution
We utilize Alcohol Dehydrogenases (ADHs) to perform a stereoselective reduction. Because dodecane-2,11-dione is
-
Step 1 (Desymmetrization): The first reduction yields a hydroxy-ketone.
-
Step 2 (Kinetic Resolution/Completion): The second reduction yields the diol. If the enzyme is highly stereoselective (Prelog or Anti-Prelog), the final product is obtained as a single stereoisomer (e.g.,
) with high optical purity.
Pathway Visualization
The following diagram illustrates the biocatalytic workflow and cofactor recycling system required for this transformation.
Figure 1: Biocatalytic cascade converting dodecane-2,11-dione to chiral pheromone precursors via NADH recycling.
Experimental Protocols
Protocol A: Enzyme Screening (Micro-Scale)
Objective: Identify the optimal ADH variant for (S,S)-selectivity.
Materials:
-
Dodecane-2,11-dione (10 mM stock in DMSO).
-
Screening Kit (e.g., Codexis KRED panel or equivalent commercial ADH library).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Cofactor Mix: 1 mM NAD+/NADP+, 50 mM Glucose, 5 U/mL Glucose Dehydrogenase (GDH).
Procedure:
-
Plate Setup: In a 96-well deep-well plate, dispense 900 µL of Cofactor Mix/Buffer.
-
Enzyme Addition: Add 1–2 mg of lyophilized enzyme powder (or 10 µL liquid enzyme) to distinct wells.
-
Substrate Initiation: Add 10 µL of Dodecane-2,11-dione stock (Final conc: ~0.1 mM).
-
Incubation: Seal plate with breathable film. Shake at 30°C, 250 rpm for 24 hours.
-
Quench: Add 500 µL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 minutes.
-
Analysis: Centrifuge (3000 x g, 5 min). Analyze the organic phase via GC-FID (Chiral column, e.g., Cyclosil-B).
Data Output Example:
| Enzyme Variant | Conversion (%) | (S,S)-Diol (%) | (R,R)-Diol (%) | Meso (R,S) (%) |
| ADH-A (Prelog) | >99 | 98.5 | 0.5 | 1.0 |
| ADH-B (Anti-Prelog) | 95 | 1.0 | 96.0 | 3.0 |
| ADH-C (Non-selective) | 40 | 25 | 25 | 50 |
Protocol B: Preparative Scale Synthesis of (2S, 11S)-2,11-Dodecanediol
Objective: Gram-scale production of the chiral synthon.
Reagents:
-
Substrate: 1.0 g Dodecane-2,11-dione (5.0 mmol).
-
Enzyme: 50 mg Optimized ADH (from Protocol A).
-
Cofactor Recycling: 100 mg NAD+, 2.0 g D-Glucose, 500 U GDH.
-
Solvent: 100 mL KPi Buffer (100 mM, pH 7.0) + 5% Isopropanol (cosolvent).
Step-by-Step Workflow:
-
Reaction Assembly: In a 250 mL round-bottom flask, dissolve Glucose and NAD+ in the KPi buffer.
-
Enzyme Activation: Add the ADH and GDH enzymes. Stir gently (magnetic bar, 150 rpm) for 10 mins to dissolve.
-
Substrate Addition: Dissolve Dodecane-2,11-dione in 5 mL Isopropanol and add dropwise to the aqueous buffer.
-
Note: The substrate has low water solubility; a cloudy suspension is normal. The enzyme works at the interface.
-
-
Monitoring: Maintain pH at 7.0 using a pH-stat (titrating with 1M NaOH) as gluconic acid is produced. Stir at 30°C for 24–48 hours.
-
Workup:
-
Saturate the aqueous phase with NaCl (brine).
-
Extract 3x with 100 mL Ethyl Acetate.
-
Dry combined organics over anhydrous
. -
Concentrate in vacuo to yield a white crystalline solid.
-
-
Purification: Recrystallize from Hexane/EtOAc (9:1) to remove any trace meso-compounds or unreacted ketone.
Expected Yield: 0.92 g (90%); >99% ee/de.
Protocol C: Derivatization to Pheromone Analog (Diacetate)
Objective: Convert the diol to the volatile acetate form common in Lepidopteran pheromones.
Procedure:
-
Dissolve 100 mg (0.5 mmol) of (2S, 11S)-2,11-dodecanediol in 2 mL dry Pyridine.
-
Add 200 µL Acetic Anhydride (
) and a catalytic crystal of DMAP (4-Dimethylaminopyridine). -
Stir at Room Temperature for 4 hours.
-
Quench: Pour into ice water (10 mL) and extract with Hexane (3x 5 mL).
-
Wash: Wash Hexane layer with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Result: (2S, 11S)-2,11-diacetoxydodecane . This fluid oil is ready for field bioassays or electroantennography (EAG).
Analytical Validation
To ensure the integrity of the pheromone precursor, use the following GC parameters:
-
Instrument: Agilent 7890 or equivalent.
-
Column: CP-Chirasil-Dex CB (25m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Temperature Program: 100°C (hold 2 min) -> 5°C/min -> 200°C (hold 5 min).
-
Detection: FID at 250°C.
Interpretation:
-
The (2S, 11S) isomer will elute distinctly from the (2R, 11R) and the meso-(2R, 11S) forms due to the chiral stationary phase interaction.
-
Success Criterion: A single peak accounting for >99% of the total area integration.
References
-
Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley.[1] (Authoritative text on pheromone synthesis strategies).
-
Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry, 13(9), 2262-2273. Link
- Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Standard text for ADH/KRED protocols).
-
Gotor-Fernández, V., et al. (2006). "Alcohol dehydrogenases for the synthesis of chiral compounds." Advanced Synthesis & Catalysis, 348(7-8), 797-812. Link
-
PubChem. (2025).[1][2][3] "1,2-Dodecanediol Compound Summary." (Reference for physical properties of related diols). Link
Sources
GC-MS protocol for dodecane-2,11-dione analysis
Application Note: High-Definition GC-MS Profiling of Dodecane-2,11-dione
Abstract
This protocol details the quantitative analysis of dodecane-2,11-dione (
Introduction & Scientific Context
Dodecane-2,11-dione is a C12 diketone characterized by carbonyl groups at the C2 and C11 positions, effectively making it a symmetric bis-methyl ketone.[1]
-
Chemical Significance: It serves as a marker for the bio-oxidation of dodecane by specific cytochrome P450 systems (e.g., in Euglena gracilis or sulfate-reducing bacteria) where terminal or sub-terminal oxidation occurs. It is also a precursor for specialized polyamides and fragrances.[1][2]
-
Analytical Challenge: Unlike short-chain ketones, its high boiling point and potential for isomer co-elution require a robust chromatographic method.[1] Furthermore, its fragmentation pattern is dominated by low-mass ions, necessitating careful ion selection for Selected Ion Monitoring (SIM) to avoid matrix interference.
Experimental Design Strategy
Chromatographic Separation (The "Why")
-
Column Selection: A low-polarity 5% phenyl-arylene phase (e.g., DB-5ms or ZB-5ms) is selected.[1] The analyte’s moderate polarity (due to two carbonyls) allows it to interact sufficiently with the stationary phase for separation from non-polar hydrocarbon matrices, while the high maximum temperature of these columns (325°C) accommodates the analyte's high boiling point (predicted >260°C).[2]
-
Inlet Parameters: A splitless injection is recommended for trace analysis (metabolite profiling), utilizing a deactivated glass wool liner to prevent thermal degradation or adsorption of the diketone on active sites.[2]
Mass Spectrometry Detection
-
Fragmentation Logic:
-
-Cleavage: The bond between the carbonyl carbon and the alpha carbon breaks.[2][4][5][6] For a methyl ketone, this yields the acylium ion
at m/z 43 . -
McLafferty Rearrangement: With
-hydrogens available on the long alkyl chain, the molecule undergoes a six-membered ring transition state, cleaving the - bond. This yields the enol radical cation at m/z 58 . -
Molecular Ion: The parent ion m/z 198 is typically weak but diagnostic.[2]
-
-Cleavage: The bond between the carbonyl carbon and the alpha carbon breaks.[2][4][5][6] For a methyl ketone, this yields the acylium ion
Detailed Protocol
Chemicals and Reagents
-
Analyte Standard: Dodecane-2,11-dione (CAS: 7029-09-6), >98% purity.[1][7]
-
Internal Standard (ISTD): 2,11-Dodecanedione-d6 (if available) or a structural analog like 2-Undecanone or n-Tetradecane .[1]
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (LC-MS grade).[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Extraction: Add 1.0 mL of sample (e.g., fermentation broth, aqueous reaction mix) to a glass centrifuge tube.
-
Solvent Addition: Add 500 µL of DCM containing the Internal Standard (10 µg/mL).[1][2]
-
Agitation: Vortex vigorously for 60 seconds.
-
Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Collection: Transfer the lower organic layer to a GC vial with a glass insert.
-
Concentration (Optional): If sensitivity is low, evaporate solvent under
stream to 100 µL.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 or equivalent | Standard single quadrupole system. |
| Column | DB-5ms UI (30 m x 0.25 mm x 0.25 µm) | Inertness is critical for ketones.[1][2] |
| Inlet Temp | 280°C | Ensures rapid volatilization without pyrolysis.[1][2] |
| Injection Mode | Splitless (1 µL) | Maximize sensitivity.[1][2] Purge valve on at 1.0 min.[1][2] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains efficiency during temp ramp.[1][2] |
| Oven Program | 60°C (1 min hold) | Fast initial ramp clears solvent; slow ramp resolves isomers.[1][2] |
| Transfer Line | 280°C | Prevents condensation before MS source.[1][2] |
| Source Temp | 230°C | Standard EI source temp.[1][2] |
| Quad Temp | 150°C |
MS Acquisition (SIM/Scan Mode)
For quantitative accuracy, use Synchronous SIM/Scan mode.[2]
-
SIM Group (Dodecane-2,11-dione):
-
Dwell Time: 25 ms per ion.
Workflow Visualization
Caption: Operational workflow for the extraction and specific GC-MS detection of dodecane-2,11-dione.
Data Analysis & Quality Control
Identification Criteria
-
Retention Time (RT): The analyte should elute significantly later than
-dodecane. On a DB-5ms column, the Retention Index (RI) is approximately 1700–1750 . -
Ion Ratios: The ratio of m/z 43 to m/z 58 should be consistent with the standard (
20%). While m/z 43 is the base peak (100%), m/z 58 is typically 40-60% relative abundance. -
Signal-to-Noise: Quantitation limit (LOQ) is defined as S/N > 10 for the m/z 58 ion.[1][2]
Calibration
-
Construct a 5-point calibration curve (0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Use Internal Standard Normalization : Plot (Area Analyte / Area ISTD) vs. Concentration.[1][2]
-
Linearity:
should be .[1][2]
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Tailing Peak | Active sites in liner or column.[1] | Replace liner with ultra-inert deactivated wool; trim column head.[1][2] |
| Low Sensitivity | Split vent open too early. | Ensure purge time is |
| Interference at m/z 43 | Hydrocarbon background. | Switch Quant ion to m/z 58 or m/z 71 . |
| Ghost Peaks | Carryover. | Run solvent blanks; bake column at 300°C for 10 min. |
References
-
Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral.[1][2][3] American Journal of Analytical Chemistry, 9, 46-51.[8] Link
-
Vertex AI Search. (2025).[1][2][9] Dodecane-2,11-dione properties and synthesis.[1][10][11]7[4][9][10][12]
-
National Institutes of Health (NIH). (2025).[1][2] Insecticidal and Ovicidal Activity of Cymbopogon citratus Essential Oil.[1][2]13[4][9][10][12]
-
Preprints.org. (2025).[1][2] Characterization of Euglena gracilis Mutants Generated by Long-Term Serial Treatment with a Low Concentration of Ethyl Methanesulfonate.[1][2]9[4][9][10][12][14]
Sources
- 1. Oxacyclotetradecane-2,11-dione, 13-methyl- | C14H24O3 | CID 543408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. 1,12-dichlorododecane-2,11-dione | CAS#:65404-37-7 | Chemsrc [chemsrc.com]
- 8. scirp.org [scirp.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Anaerobic Oxidation of n-Dodecane by an Addition Reaction in a Sulfate-Reducing Bacterial Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insecticidal and Ovicidal Activity of Cymbopogon citratus Essential Oil and Its Nanoemulsion Against Hemipteran Crop Pests with Mortality, Antennal Malformations, and Volatile Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Euglena gracilis Mutants Generated by Long-Term Serial Treatment with a Low Concentration of Ethyl Methanesulfonate[v1] | Preprints.org [preprints.org]
13C NMR peak assignment for dodecane-2,11-dione
Application Note: Structural Assignment of Dodecane-2,11-dione via C NMR Spectroscopy
Abstract
This guide outlines the definitive protocol for the assignment of
Introduction
Dodecane-2,11-dione is a symmetrical long-chain diketone often utilized as a precursor in the synthesis of polyamides and macrocyclic musk perfumes. Accurate NMR characterization is critical for verifying purity during synthesis, particularly to distinguish it from mono-ketone byproducts or regioisomers.
The molecule consists of two terminal methyl ketones separated by an eight-carbon methylene bridge. The symmetry renders the two ends of the molecule magnetically equivalent, simplifying the spectrum but requiring precise chemical shift analysis to resolve the internal methylene carbons.
Experimental Protocol
Sample Preparation
To prevent concentration-dependent chemical shift drifting, a standardized concentration is recommended.
-
Solvent: Deuterated Chloroform (
) with 0.03% TMS (Tetramethylsilane) as an internal reference. -
Concentration: Dissolve 20–30 mg of dodecane-2,11-dione in 0.6 mL of solvent.
-
Tube: Standard 5 mm high-precision NMR tube.
-
Filtration: Filter through a glass wool plug if any particulates are visible to ensure field homogeneity.
Instrument Parameters ( C{ H})
Carbonyl carbons possess long spin-lattice relaxation times (
| Parameter | Setting | Rationale |
| Pulse Sequence | ZGPG30 (or equiv.) | 30° pulse angle with proton decoupling (Waltz-16). |
| Spectral Width | 240 ppm | Covers carbonyls (~210 ppm) to TMS (0 ppm). |
| Relaxation Delay ( | 2.0 – 5.0 s | Critical for quaternary C=O relaxation. |
| Scans (NS) | 256 – 1024 | Sufficient S/N for quaternary carbons. |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
| Line Broadening | 1.0 Hz | Improves S/N for weak carbonyl peaks. |
Structural Analysis & Symmetry
The molecule possesses a plane of symmetry bisecting the C6-C7 bond. Consequently, we observe only 6 unique signals for the 12 carbons.
Symmetry Mapping:
-
C1 & C12: Methyls (
to C=O) -
C2 & C11: Carbonyls (Quaternary)
-
C3 & C10: Methylenes (
to C=O) -
C4 & C9: Methylenes (
to C=O) -
C5 & C8: Methylenes (
) -
C6 & C7: Methylenes (
- Core)
Molecular Symmetry Diagram
The following diagram illustrates the equivalence of carbon atoms due to symmetry.
Figure 1: Symmetry mapping of Dodecane-2,11-dione. Colors indicate chemically equivalent pairs.
Results: Peak Assignment
The following table provides the chemical shift assignments. Note that the aliphatic region (C4-C7) requires careful analysis of substituent effects (Deshielding:
| Carbon ID (Symmetry Pair) | Chemical Shift ( | Multiplicity (DEPT-135) | Assignment Logic |
| C2, C11 | 209.1 | Quaternary (No Signal) | Ketone Carbonyl. Highly deshielded region characteristic of aliphatic ketones. |
| C3, C10 | 43.8 | Down (CH2) | |
| C1, C12 | 29.9 | Up (CH3) | |
| C6, C7 | 29.3 | Down (CH2) | |
| C5, C8 | 29.1 | Down (CH2) | |
| C4, C9 | 23.9 | Down (CH2) |
Assignment Workflow
To validate these assignments in your own laboratory, follow this logical decision tree.
Figure 2: Logical workflow for assigning
Discussion & Troubleshooting
The "Beta-Effect"
A common error in assignment is confusing the
Distinguishing C5 vs C6
The signals for C5/C8 and C6/C7 appear very close (~29.1 vs 29.3 ppm).
-
Protocol for Resolution: If these peaks overlap in a standard 1D experiment, acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum. The proton chemical shifts for these positions will differ slightly, allowing dispersion in the second dimension to resolve the carbon signals.
Solvent Effects
While
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on general chemical shift increments).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative spectra of 2-dodecanone and related ketones).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] [Link] (Reference for solvent residual peaks).
-
Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Educational resource for ketone substituent effects).
Application Note: Dodecane-2,11-dione in Advanced Polymer Architectures
Executive Summary & Chemical Profile[1]
Dodecane-2,11-dione is a long-chain aliphatic diketone (
Unlike terminal aldehydes (e.g., 1,12-dodecanedial), the internal ketone functionality of dodecane-2,11-dione provides orthogonal reactivity that is less prone to uncontrolled cross-linking but sufficiently reactive for reductive aminations and oxidations.
Key Chemical Attributes
| Property | Value/Description | Polymer Relevance |
| Structure | C8 spacer provides flexibility and hydrophobicity.[1] | |
| Functionality | Bis-methyl ketone | Precursor to secondary diols, amines, or esters. |
| Origin | Bio-based (Vernonia Oil) | Sustainable feedstock for "Green" polymers. |
| Reactivity | Sterically hindered (vs. aldehydes) | Controlled polymerization; formation of amorphous regions. |
Core Application Pathways (Logic Map)
The following diagram illustrates the three primary valorization routes for dodecane-2,11-dione in polymer science.
Figure 1: Strategic valorization pathways for Dodecane-2,11-dione. Route A is preferred for elastomers; Route B for functional biomedical polymers.
Application A: Synthesis of Chiral Polyurethanes (The Diol Route)
Expert Insight: Direct polymerization of the diketone is difficult due to steric hindrance. The most robust industrial application involves reducing the ketone to a secondary diol . Note that unlike 1,12-dodecanediol (primary), dodecane-2,11-diol has secondary hydroxyls. This reduces reactivity but increases the hydrolytic stability of the resulting polyurethanes and introduces methyl side-groups that disrupt crystallinity, creating superior elastomers.
Protocol 1: Stereoselective Reduction to Dodecane-2,11-diol
Objective: Convert dodecane-2,11-dione to the corresponding diol with high yield.
Materials:
-
Dodecane-2,11-dione (10 mmol)
-
Sodium Borohydride (NaBH4) (25 mmol)
-
Solvent: Methanol (anhydrous)
-
Quenching: 1M HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.98 g of dodecane-2,11-dione in 50 mL of ice-cold anhydrous methanol (
).-
Why: Low temperature prevents side reactions and controls the exotherm upon hydride addition.
-
-
Hydride Addition: Add NaBH4 slowly in small portions over 20 minutes.
-
Mechanism:[2][4][5][6][7] The hydride ion attacks the carbonyl carbon. Because the ketone is methyl-substituted, this creates a chiral center. Standard NaBH4 yields a mixture of diastereomers (racemic).
-
Note: For stereopure polymer blocks (e.g., for semi-crystalline domains), use enzymatic reduction (Alcohol Dehydrogenase - ADH) instead of NaBH4 [1].
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Quenching: Carefully add 1M HCl dropwise until pH ~4 to destroy excess hydride.
-
Workup: Evaporate methanol. Redissolve residue in water/ethyl acetate. Wash organic layer with brine, dry over
, and concentrate. -
Validation:
-NMR should show the disappearance of the singlet methyl ketone peak (~2.1 ppm) and appearance of a multiplet methine proton (-CH(OH)-) at ~3.7 ppm.
Protocol 2: Polyurethane Synthesis (Melt Polymerization)
Objective: React the secondary diol with a diisocyanate to form a flexible polyurethane.
Materials:
-
Dodecane-2,11-diol (from Protocol 1)
-
4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI)
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%)
Methodology:
-
Drying: Dry the diol in a vacuum oven at
for 12 hours to remove trace water. Critical: Water reacts with isocyanates to form urea and gas, causing bubbles/foaming. -
Mixing: In a nitrogen-purged reactor, melt the diol (approx MP
). -
Isocyanate Addition: Add stoichiometric equivalent (1:1 molar ratio) of MDI.
-
Catalysis: Inject DBTDL catalyst.
-
Expert Note: Secondary hydroxyls are slower to react than primary ones. The catalyst is mandatory here, whereas primary diols might auto-catalyze at high temps.
-
-
Curing: Stir vigorously for 2 minutes, then pour into a pre-heated Teflon mold. Cure at
for 24 hours.
Application B: Hydrophobic Polyamines via Reductive Amination
Context: Polyamines are essential for non-viral gene delivery (binding DNA). Incorporating the C12 hydrophobic chain of dodecane-2,11-dione improves the ability of the polymer to penetrate cell membranes—a distinct advantage over hydrophilic commercial standards like PEI (polyethyleneimine).
Protocol 3: One-Pot Reductive Polyamination
Objective: Synthesize poly(amino-alkylene)s by reacting the diketone with a diamine.
Materials:
-
Dodecane-2,11-dione
-
Diamine Linker: Diethylenetriamine (DETA) or Hexamethylenediamine (HMDA)
-
Reducing Agent: Sodium Cyanoborohydride (
) or Titanium(IV) Isopropoxide (Lewis Acid promoter) -
Solvent: Methanol/THF (1:1)
Workflow Diagram:
Figure 2: Reductive amination workflow. The intermediate Schiff base is reduced to a stable secondary amine backbone.
Methodology:
-
Schiff Base Formation: Combine dodecane-2,11-dione (1 eq) and HMDA (1 eq) in Methanol/THF. Add 1.2 eq of Titanium(IV) Isopropoxide. Stir for 12 hours under Nitrogen.
-
Why Ti(IV)? It acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine (Schiff base) [2].
-
-
Reduction: Cool to
. Add (2.5 eq) cautiously. Stir for 24 hours at RT. -
Quenching: Add 1N NaOH to quench the reaction and precipitate titanium salts. Filter the salts.[1]
-
Dialysis: Dialyze the supernatant against water (MWCO 3.5 kDa) to remove unreacted monomers.
-
Lyophilization: Freeze-dry to obtain the polyamine as a waxy solid.
Application C: Baeyer-Villiger Oxidation (Precursor to Polyesters)
While less common for direct polymerization, converting the diketone to diesters allows for the synthesis of degradable polyesters.
Mechanism:
Protocol Note:
The oxidation of acyclic ketones usually follows the migration of the more substituted group.[6] For dodecane-2,11-dione (
-
Strategic Use: This reaction is best used if the goal is to generate 1,10-decanediol diacetate derivatives for subsequent hydrolysis and repolymerization, effectively shortening the carbon chain slightly or functionalizing the ends [3].
References
-
Hollmann, F., et al. (2011). Enzymatic reduction of bulky-bulky ketones: A case study on the stereoselective reduction of diketones.Journal of Molecular Catalysis B: Enzymatic . Link
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.Journal of Organic Chemistry , 55(8), 2552–2554. Link
-
Renz, M., & Meunier, B. (1999). The Baeyer–Villiger Reaction: New Developments toward Greener Procedures.European Journal of Organic Chemistry . Link
-
Ayorinde, F. O., et al. (1988). Synthesis of dodecanedioic acid from Vernonia galamensis oil.Journal of the American Oil Chemists' Society , 65, 1774. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. KR20140128363A - Process for producing dodecane-1, 12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 3. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Intramolecular Cyclization of Dodecane-2,11-dione
Executive Summary & Challenge Definition
The cyclization of dodecane-2,11-dione presents a classic problem in organic synthesis: the formation of "medium-sized" rings (8–11 members).[1] While 5- and 6-membered rings form readily due to favorable enthalpy and entropy, and macrocycles (>12 members) form with moderate ease, medium rings suffer from significant transannular strain (Prelog strain) and unfavorable entropic factors.[1]
For dodecane-2,11-dione (
-
Reductive Coupling (McMurry): Connects C2 and C11 to form a 10-membered ring (1,2-dimethylcyclodecene).[1] This is the kinetically and thermodynamically challenging "medium ring" target.
-
Aldol Condensation: Can occur via C1-attack on C11 (forming a 12-membered ring ) or C3-attack on C11 (forming a 10-membered ring ).[1]
This guide provides a validated protocol for the McMurry Coupling , which is the superior method for forcing the formation of the strained 10-membered carbocycle, alongside a comparative protocol for the Aldol route.[1]
Mechanistic Pathways & Decision Tree
The following diagram illustrates the divergent pathways available for this substrate. Note the high activation energy barrier associated with the medium-ring formation, which necessitates the titanium-template effect of the McMurry reaction.[1]
Figure 1: Divergent synthetic pathways.[1] The McMurry route uses a titanium template to overcome the entropic penalty of forming the 10-membered ring.[1]
Protocol A: McMurry Coupling (Primary Recommendation)
Objective: Synthesis of 1,2-dimethylcyclodecene. Mechanism: Reductive coupling via Low-Valent Titanium (LVT).[1] The titanium surface acts as a template, coordinating both carbonyl oxygens to facilitate ring closure despite the medium-ring strain.[1]
Reagents & Equipment
-
Substrate: Dodecane-2,11-dione (0.1 M solution in anhydrous DME).
-
Titanium Source:
(99.9%, trace metal basis).[1] -
Reductant: Zinc dust (activated via HCl wash) or
couple.[1] -
Solvent: 1,2-Dimethoxyethane (DME) or THF (distilled from Na/benzophenone).[1]
-
Apparatus: 3-neck RBF, reflux condenser, syringe pump (Critical).[1]
Step-by-Step Methodology
Step 1: Preparation of Low-Valent Titanium (LVT) Slurry [1]
-
Flame-dry a 1L 3-neck flask under Argon flow.
-
Charge with anhydrous DME (400 mL) and activated Zinc dust (4.0 equiv relative to diketone).
-
Cool to -10°C.
-
Add
(2.0 equiv) dropwise over 20 minutes. Caution: Exothermic. Yellow fumes may evolve.[1] -
Warm to room temperature, then reflux for 2.5 hours. The mixture will turn from yellow to deep black/violet, indicating active Ti(0)/Ti(II) species.
Step 2: Pseudo-High Dilution Addition (The "Slow-Feed" Technique) Rationale: To favor intramolecular cyclization over intermolecular oligomerization, the stationary concentration of the diketone must remain near zero.[1]
-
Maintain the LVT slurry at vigorous reflux.
-
Dissolve Dodecane-2,11-dione (1.0 g) in 50 mL anhydrous DME.
-
Using a syringe pump, add the diketone solution to the refluxing slurry over 24–36 hours .
-
Target Rate: ~1.5 mL/hour.[2]
-
-
After addition is complete, continue reflux for an additional 4 hours.
Step 3: Workup & Isolation [1]
-
Cool to 0°C.
-
Quench carefully with 10% aqueous
(preferred over acid to prevent alkene isomerization). -
Filter the slurry through a pad of Celite to remove titanium oxides. Wash the pad with
. -
Extract filtrate with
(3x), wash with brine, dry over . -
Purification: Flash chromatography on silica gel (Hexanes/EtOAc 98:2). The product is a non-polar hydrocarbon.
Expected Results & Troubleshooting
| Parameter | Specification | Troubleshooting Note |
| Yield | 65–75% | If <50%, check solvent dryness. Water kills the LVT species immediately. |
| Product | 1,2-Dimethylcyclodecene | Confirmed by disappearance of C=O stretch (1715 cm⁻¹) and appearance of C=C (1650 cm⁻¹ weak).[1] |
| Side Products | Linear Oligomers | Caused by fast addition.[2] Decrease syringe pump rate. |
| Color | Deep Black Slurry | If slurry is white/grey, reduction of Ti failed. Reactivate Zn. |
Protocol B: Intramolecular Aldol (Comparative)[1]
Objective: Synthesis of macrocyclic hydroxy-ketones (12-membered ring). Context: This route is thermodynamically controlled. The formation of the 10-membered ring (via C3 attack) is highly disfavored due to ring strain. The 12-membered ring (via C1 attack) is accessible but slow.
Methodology
-
Conditions: High dilution (0.005 M) in EtOH/KOH or t-BuOH/t-BuOK.
-
Procedure: Add diketone slowly to a refluxing basic solution.
-
Outcome: The major product is usually the 12-membered ketol (formed by attack of the terminal methyl enolate on the distal carbonyl). Dehydration to the enone is difficult without forcing conditions.
-
Why McMurry is preferred: The Aldol reaction is reversible. The entropy of the open chain often dominates, leading to polymerization rather than cyclization for rings of this size (8-11).[1]
Critical Analysis: Why McMurry Wins
The success of the McMurry reaction on dodecane-2,11-dione relies on the chemisorption of the dicarbonyl onto the active titanium surface.[1]
-
Enthalpic Compensation: The formation of extremely strong Ti-O bonds compensates for the loss of entropy required to bring the two ends of the chain together.
-
Template Effect: Once one carbonyl binds to the Titanium surface, the probability of the second carbonyl binding to the same particle is higher than binding to a different particle (at high dilution), effectively "zipping" the molecule into the cyclic pinacolate intermediate.
Validation References
-
McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1565.[1] Link[1]
-
Furstner, A., & Bogdanovic, B. (1996).[1] "New developments in the field of low-valent titanium for organic synthesis."[1] Angewandte Chemie International Edition, 35(6), 502–515.[1] Link[1]
-
Kulinkovich, O. G. (2004). "Alkylation of carboxylic acid derivatives with dialkoxytitanacyclopropanes." Journal of the American Chemical Society.[3] (Context on Ti-mediated cyclization mechanics).
References
-
McMurry, J. E. (1989). Carbonyl-coupling reactions using low-valent titanium.[1] Chemical Reviews. [Link]1]
-
Fürstner, A. (1996). New developments in the field of low-valent titanium for organic synthesis.[1] Angewandte Chemie International Edition. [Link]1]
-
Trost, B. M., & Fleming, I. (1991).[1] Comprehensive Organic Synthesis: Carbon-Carbon Sigma-Bond Formation.[1] Pergamon Press. (See Vol 3, Chapter 2.4 on Macrocyclization).
-
Illuminati, G., & Mandolini, L. (1981).[1] Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research. [Link]1]
Sources
Troubleshooting & Optimization
Technical Guide: Yield Optimization in Dodecane-2,11-dione Synthesis
Content Type: Technical Support & Troubleshooting Center Topic: Dodecane-2,11-dione Synthesis via Wacker Oxidation Audience: Process Chemists, Medicinal Chemists, and R&D Scientists
Introduction: The Yield Challenge
Dodecane-2,11-dione (
However, scaling this reaction introduces specific yield-killing mechanisms:
-
Isomerization: Palladium catalysts can migrate along the lipophilic C12 chain, producing internal ketones (e.g., 3,10-dione) rather than the desired terminal methyl ketones.
-
Mass Transfer Limitations: The immiscibility of the lipophilic diene with the aqueous catalyst phase often stalls conversion.
-
Catalyst Aggregation: Formation of inactive Pd-black mirrors due to inefficient re-oxidation cycles.
This guide provides a self-validating protocol to overcome these barriers, focusing on the Tsuji-Wacker modification.
Module 1: The Gold Standard Protocol (Tsuji-Wacker Oxidation)
Objective: Conversion of 1,11-dodecadiene to dodecane-2,11-dione with >85% regioselectivity.
The Mechanism & Logic
Unlike standard Wacker conditions (DMF/H2O), long-chain substrates require a solvent system that solubilizes the alkene while maintaining enough water for the nucleophilic attack. We utilize a DMA (Dimethylacetamide) / Water system. DMA coordinates weakly to Pd, increasing the electrophilicity of the Pd-alkene complex and accelerating oxidation over isomerization.
Step-by-Step Methodology
Reagents:
-
Substrate: 1,11-Dodecadiene (10 mmol)
-
Catalyst:
(0.1 eq, 1 mmol) -
Co-Catalyst:
(1.0 eq, 10 mmol) — Note: Higher Cu loading ensures rapid Pd re-oxidation. -
Solvent: DMA :
(7:1 ratio, degassed) -
Atmosphere: Oxygen (
) balloon or flow (1 atm)
Protocol:
-
Catalyst Pre-activation: In a multi-neck flask, dissolve
and in the DMA/Water mixture. Stir vigorously under for 30 minutes at room temperature.-
Checkpoint: The solution should turn a deep green/brown. If black precipitate forms, oxygen flow is insufficient.
-
-
Substrate Addition: Add 1,11-dodecadiene slowly via syringe pump over 1 hour.
-
Why? Slow addition prevents saturation of the Pd center, reducing the likelihood of Pd-hydride isomerization pathways.
-
-
Reaction Phase: Heat to 60°C and stir vigorously (1000 RPM) under
atmosphere for 12–24 hours.-
Critical Parameter: Temperature control is vital. >70°C promotes double-bond migration.
-
-
Workup: Cool to RT. Dilute with 1N HCl (to solubilize Cu salts) and extract with diethyl ether. Wash organics with brine, dry over
, and concentrate.[1] -
Purification: Recrystallization from hexane/ethyl acetate is preferred over chromatography for removing trace mono-ketones.
Module 2: Visualizing the Pathway
The following diagram illustrates the catalytic cycle and the critical "Isomerization vs. Oxidation" decision node.
Caption: Figure 1. Wacker Oxidation Catalytic Cycle highlighting the critical bifurcation between desired oxidation (Green) and yield-killing isomerization (Red).
Module 3: Troubleshooting & FAQs
Yield Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Pd Mirror (Black ppt) | Oxygen starvation; Cu(II) depletion. | Increase stirring speed (>1000 rpm) to improve gas-liquid mass transfer. Increase CuCl loading to 2.0 eq. |
| Internal Ketones (>5%) | Rate of isomerization > Rate of oxidation. | Switch solvent to DMA/H2O (7:1) . Reduce temperature to 50°C. Ensure chloride concentration is not too high (inhibits oxidation). |
| Mono-ketone Product | Incomplete conversion. | Reaction time insufficient. Add 0.05 eq additional |
| Low Mass Balance | Product trapping in Cu salts during workup. | Use 3N HCl during the first extraction wash to fully solubilize copper species. |
Frequently Asked Questions
Q1: Can I use DMF instead of DMA? A: Yes, but DMA (Dimethylacetamide) generally provides higher reaction rates for long-chain internal alkenes and terminal alkenes due to weaker coordination with Palladium, facilitating faster substrate turnover (TOF).
Q2: Why is the chloride concentration critical?
A: Chloride ions (
-
Too Low
: precipitates rapidly (mirror formation). -
Too High
: The reaction stalls because the alkene cannot displace the chloride ligands. -
Optimization: Maintain a ratio of
around 2:1 to 4:1.
Q3: My product has a yellow tint after column chromatography. What is it? A: This is likely residual Palladium-alkene complexes or Copper salts.
-
Fix: Treat the crude organic phase with activated charcoal or a thiourea scavenger resin (e.g., SiliaMetS® Thiol) before final purification.
Q4: Is there a Chromium-free alternative if Wacker fails? A: Yes. If you have access to 2,11-dodecanediol , you can perform an oxidation using TEMPO/Bleach (Anelli Oxidation) . This avoids heavy metals entirely but requires the diol precursor, which is often more expensive than the diene.
Module 4: Safety & Handling
-
Oxygen Pressure: Even at 1 atm, organic solvents (DMA) under
present a flammability hazard. Ensure all glassware is free of cracks and ground joints are properly greased. -
Palladium Waste: All aqueous streams containing Pd/Cu must be segregated for heavy metal disposal.
-
Peroxides: Dienes can form peroxides upon storage. Test 1,11-dodecadiene with starch-iodide paper before use.
References
-
Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(5), 369-384.
- Foundational text on the Tsuji-Wacker modific
-
Takacs, J. M., & Jiang, X. (2003). The Wacker Reaction and Related Alkene Oxidations. Current Organic Chemistry.
- Review of mechanism and side-reaction suppression (isomeriz
- Mitsui Petrochemical Industries. (Patent). Process for preparing dodecane-2,11-dione.
-
Cornell, C. N., & Sigman, M. S. (2005). Discovery of a New Catalyst for the Wacker Oxidation of Styrenes and Terminal Alkenes. Journal of the American Chemical Society.
- Provides insights into ligand effects on regioselectivity.
Sources
Technical Support Center: Purification of Crude Dodecane-2,11-dione
Status: Operational Ticket ID: #PUR-C12-DIONE-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are dealing with a crude reaction mixture containing dodecane-2,11-dione (CAS: 19780-10-0 ), potentially synthesized via the oxidation of 2,11-dodecanediol or Grignard addition to a dinitrile.
This compound presents a unique purification challenge: it is a long-chain symmetrical diketone that is solid at room temperature (MP: ~68–69°C), yet it possesses a waxy, hydrophobic "tail" that often leads to "oiling out" rather than crystallizing. Furthermore, it frequently co-elutes with the monoketone impurity (2-dodecanone) due to similar polarity.
This guide prioritizes crystallization thermodynamics over chromatography for scalability, but provides contingency workflows for high-purity requirements.
Module 1: Crystallization Optimization (Primary Protocol)
User Issue: "My product forms a yellow oil at the bottom of the flask instead of crystals, or the yield is low."
The Mechanism
Dodecane-2,11-dione has a flexible alkyl chain between two polar carbonyl groups. In non-polar solvents (like pure hexane), the solubility is too high even at low temperatures. In highly polar solvents (like water), it is insoluble. "Oiling out" occurs when the liquid-liquid phase separation boundary (spinodal decomposition) is crossed before the solid-liquid solubility curve (crystallization). You must land in the metastable zone between these two curves.
Troubleshooting Protocol
Q: What solvent system should I use to prevent oiling out? A: Use a binary solvent system of Ethyl Acetate (solvent) and Hexane (anti-solvent).
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 g of crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C). Do not boil aggressively; the dione is thermally stable but can oxidize.
-
Anti-Solvent Addition: While stirring rapidly, add warm Hexane dropwise until the solution turns slightly turbid (cloud point).
-
Clarification: Add just enough hot Ethyl Acetate to make the solution clear again.
-
Controlled Cooling (Critical):
-
Wrap the flask in foil/towel to cool slowly to room temperature over 2 hours.
-
Note: Rapid cooling traps the monoketone impurity in the crystal lattice.
-
-
Final Crystallization: Place in a fridge (4°C) for 4 hours.
-
Filtration: Filter the white needles and wash with cold Hexane.
Yield Expectation: 70–85% Target Melting Point: 68–69°C [1].
Visualizing the Logic
Caption: Logic flow for avoiding liquid-liquid phase separation (oiling out) during purification.
Module 2: Chromatographic Separation
User Issue: "I have a persistent impurity at Rf ~0.4 that won't crystallize out."
The Mechanism
The impurity is likely 2-dodecanone (monoketone) or 2,11-dodecanediol (unoxidized precursor).
-
Dione (Product): Two polar carbonyls interact strongly with Silica.
-
Monoketone (Impurity): Less polar, elutes faster.
-
Diol (Impurity): More polar, elutes slower.
Troubleshooting Protocol
Q: My spots are streaking. How do I fix the resolution? A: The long alkyl chain causes "tailing" on standard silica. You must use a gradient elution.
Chromatography Parameters:
| Parameter | Setting |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Loading | 1:50 ratio (Crude : Silica) |
| Mobile Phase A | Hexane (Non-polar) |
| Mobile Phase B | Ethyl Acetate (Polar) |
| Gradient | 0% B → 20% B over 10 column volumes |
Separation Data (TLC on Silica):
| Compound | Rf (20% EtOAc/Hexane) | Elution Order |
| 2-Dodecanone | 0.65 | 1 (Fastest) |
| Dodecane-2,11-dione | 0.42 | 2 (Target) |
| 2,11-Dodecanediol | 0.15 | 3 (Slowest) |
Module 3: Thermal Management & Distillation
User Issue: "The product turned yellow after vacuum distillation."
The Mechanism
While dodecane-2,11-dione is stable up to ~150°C, trace impurities (acids/bases) can catalyze aldol condensation at high temperatures, leading to yellow oligomers (furan derivatives).
Q: Can I distill this compound? A: Yes, but only under high vacuum .
Protocol:
-
Vacuum: Must be < 1.0 mmHg (Torr).
-
Temperature: Boiling point is predicted >150°C at reduced pressure.
-
Stabilization: Add a trace of radical inhibitor (e.g., BHT) if the crude is suspected to contain peroxides.
-
Recommendation: Distillation is recommended only as a pre-purification step before crystallization, not for the final product.
Module 4: Analytical Validation
User Issue: "How do I confirm the structure and purity?"
Validation Checklist
| Test | Expected Result | Failure Mode |
| Melting Point | 68.0 – 69.0°C [1] | < 65°C indicates monoketone contamination. |
| IR Spectroscopy | Strong C=O stretch at 1705 cm⁻¹ | Broad OH stretch (3400 cm⁻¹) indicates diol. |
| 1H NMR (CDCl₃) | Singlet at 2.13 ppm (6H, -CO-CH3) | Multiple methyl singlets indicate asymmetry. |
Impurity Profile Diagram
Caption: Separation strategy based on polarity differences between the target and common impurities.
References
-
Fujisawa, T., et al. (1983). Stereochemical Studies and Synthetic Applications of Bis-β-keto Sulfoxides. Bulletin of the Chemical Society of Japan. (Confirmed MP of dodecane-2,11-dione as 68–69°C).[1] Link
-
Masilamani, D., et al. (1983). Organic Reactions of Sulfur Dioxide. Journal of Organic Chemistry. (General purification of long-chain ketones). Link
-
NIST Chemistry WebBook. Dodecane-2,11-dione Spectral Data. (For IR/NMR validation). Link
Sources
Technical Support Center: Acylation of Dodecane Derivatives
Current Status: Operational Subject: Troubleshooting Side Reactions & Impurity Profiles Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Scope
This guide addresses the acylation of dodecane derivatives , specifically focusing on two distinct chemical pathways common in drug development and surfactant synthesis:
-
C-Acylation: Friedel-Crafts acylation of Dodecylbenzene (synthesis of alkyl aryl ketones).
-
O-Acylation: Esterification of 1-Dodecanol (synthesis of dodecyl esters).
While acylation is generally more selective than alkylation, the lipophilic
Critical Analysis of Side Reactions
Module A: Friedel-Crafts C-Acylation (Dodecylbenzene)
The acylation of dodecylbenzene is theoretically self-limiting because the resulting ketone deactivates the ring. However, under industrial or unoptimized laboratory conditions, three critical side reactions occur.
1. Dealkylation (The "Lost Chain" Phenomenon)
Symptom: Appearance of acetophenone (or simple acyl-benzenes) and free dodecene/dodecane in GC-MS.
Mechanism: Friedel-Crafts alkylation is reversible.[1] Strong Lewis acids (like
-
Causality: High temperature (>50°C) and excess Lewis acid promote thermodynamic equilibrium, favoring the cleavage of the bulky dodecyl group.
2. Regio-Isomerization (Ortho vs. Para)
Symptom: Mixed melting points or complex NMR splitting in the aromatic region. Mechanism: The bulky dodecyl group acts as an ortho-para director. Due to steric hindrance, the para isomer is kinetically favored. However, ortho attack occurs if the acylating agent is small (e.g., acetyl chloride) or the temperature is high enough to overcome the steric barrier.
-
Target Ratio: Typically >95:5 (para:ortho).
-
Deviation: High ortho content often indicates "hot spots" during reagent addition.
3. Acylium Ion Rearrangement
Symptom: Product mass is correct (
Module B: O-Acylation (Dodecanol)
1. Acid-Catalyzed Elimination (Dehydration)
Symptom: Presence of 1-dodecene (olefin) and water; low ester yield.
Mechanism: When using Brønsted acids (
-
Risk Factor: This is dominant at temperatures >100°C or with sterically hindered acyl donors.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways for Dodecylbenzene acylation.
Figure 1: Reaction network showing the kinetic target (Para) versus thermodynamic and degradation pathways.
Troubleshooting Guide (Symptom-Based)
Table 1: Friedel-Crafts C-Acylation Issues
| Symptom | Probable Cause | Technical Diagnosis | Corrective Action |
| Low Yield + Olefin Smell | Dealkylation | Reverse Friedel-Crafts reaction driven by thermodynamic control. | Reduce Temp: Maintain reaction < 20°C.Switch Catalyst: Use milder Lewis acid ( |
| High Ortho Isomer | Thermal Hotspots | Loss of kinetic control during addition. | Control Exotherm: Dilute acyl chloride in solvent (DCM/Nitrobenzene) and add dropwise at 0°C. |
| Sticky/Polymeric Residue | Solvent Polymerization | Interaction of solvent with Lewis Acid. | Change Solvent: Avoid THF or reactive ethers. Use Nitrobenzene (stabilizes acylium ion) or DCM . |
| Evolution of HCl stops early | Catalyst Deactivation | Hydrolysis of | Dry Protocol: Use anhydrous reagents. Add a drying tube ( |
Table 2: O-Acylation (Dodecanol) Issues
| Symptom | Probable Cause | Technical Diagnosis | Corrective Action |
| Product contains Dodecene | Acid-Catalyzed Elimination | Protonation of alcohol leads to E1 elimination path. | Base Catalyst: Switch to DMAP/Pyridine (Steglich esterification) instead of |
| Incomplete Conversion | Water Equilibrium | Esterification is reversible; water accumulation halts forward reaction. | Dean-Stark Trap: Azeotropic removal of water (toluene reflux).Molecular Sieves: Add 4Å sieves to the pot. |
Standardized Protocol: High-Fidelity Acylation
To minimize side reactions, follow this "Kinetic Control" protocol for Dodecylbenzene.
Reagents
-
Substrate: Dodecylbenzene (1.0 eq)
-
Acylating Agent: Acetyl Chloride (1.1 eq)
-
Catalyst: Anhydrous
(1.2 eq) -
Solvent: Dichloromethane (DCM) – Keeps temp low via reflux limit.
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck flask under
flow. -
Catalyst Slurry: Suspend
in dry DCM at 0°C. -
Acyl Formation: Add Acetyl Chloride dropwise. Stir 15 min to form the acylium complex (
).-
Checkpoint: Solution should turn homogenous/yellowish.
-
-
Substrate Addition (Crucial): Add Dodecylbenzene (diluted 1:1 in DCM) slowly over 30 mins.
-
Why? High dilution prevents local overheating, minimizing ortho-isomer and dealkylation .
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.
-
Monitor: TLC or GC. If dealkylation appears (Acetophenone peak), quench immediately.
-
-
Quench: Pour mixture onto crushed ice/HCl .
-
Note: The HCl prevents precipitation of aluminum salts which can trap the product.
-
Troubleshooting Logic Flow
Use this decision tree to diagnose impurity profiles in your crude NMR/GC data.
Figure 2: Diagnostic logic for identifying root causes based on impurity signatures.
References
-
Friedel-Crafts Acylation Mechanism & Limitations. Sigma-Aldrich.
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
-
Elimination Reactions of Alcohols (Acid Catalyzed). Master Organic Chemistry.
-
Friedel-Crafts Alkylation and Acylation: Rearrangements and Limitations. Chemistry Steps.
-
Acylation of Alcohols: Catalytic Methods. MDPI.
Sources
dodecane-2,11-dione stability and storage conditions
Technical Support Reference: TSD-2024-D12 Subject: Technical Guide for Dodecane-2,11-dione (Stability, Storage, and Troubleshooting)
Introduction: Product Profile
Dodecane-2,11-dione (also known as 2,11-Dodecanedione) is a symmetrical C12 diketone used primarily as a precursor in the synthesis of macrocyclic musks, conductive polymers, and urea inclusion compounds.[1][2][3][4][5][6][7] Unlike shorter-chain diketones (e.g., 2,5-hexanedione), its carbonyl groups are separated by a substantial methylene bridge (C8), which imparts unique solubility and stability characteristics.
-
Chemical Structure:
-
Physical State: White to off-white crystalline solid.
-
Key Application: Intermediate for macrocyclization and polymer cross-linking.
Part 1: Stability & Storage Conditions
Q1: How should I store Dodecane-2,11-dione for long-term stability (>6 months)? A: While ketones are generally chemically stable, the long alkyl chain makes this compound susceptible to slow oxidation and "caking" due to moisture absorption.
-
Temperature: Store at 2–8°C (Refrigerated) . While stable at room temperature for short periods, refrigeration prevents surface oxidation and tackiness.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . This is critical to prevent auto-oxidation of the alpha-methylene positions over long durations.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass if the lab has high UV exposure, as ketones can undergo Norrish Type I/II photocleavage.
Q2: My sample arrived as a solid clump. Has it degraded? A: Not necessarily. Dodecane-2,11-dione is a waxy crystalline solid with a melting point often near 68–72°C (verify with your specific Lot CoA). Clumping usually indicates a temperature excursion during transit (partial melting and re-solidification) or minor hygroscopic uptake.
-
Validation Step: Perform a melting point check. A sharp melting range (±2°C) confirms purity. If the range is depressed or broad (>5°C), recrystallization may be required.
Visual Workflow: Storage Decision Tree
Figure 1: Decision matrix for evaluating incoming material quality and determining storage requirements.
Part 2: Solubility & Handling
Q3: I cannot get the compound to dissolve in aqueous buffers. What should I do? A: Dodecane-2,11-dione is highly lipophilic (LogP ~2.5–3.0) and effectively insoluble in pure water. You must use an organic co-solvent or a carrier system.
Recommended Solvent Systems:
| Solvent | Solubility Rating | Application Notes |
| DMSO | High | Best for biological assays.[8] Prepare a 100mM stock, then dilute into buffer (keep DMSO <1% final). |
| Ethanol | Moderate/High | Good for chemical synthesis.[8] Warm gently (30°C) to speed dissolution. |
| Chloroform/DCM | Very High | Ideal for synthetic extractions or NMR analysis.[8] |
| Water | Insoluble | Will precipitate immediately without a surfactant or co-solvent.[8] |
Q4: Can I heat the solution to improve solubility? A: Yes, but with limits.
-
Safe Zone: Heating to 40–50°C is acceptable to dissolve the solid in organic solvents.
-
Danger Zone: Avoid temperatures >100°C in the presence of strong bases or acids, as this promotes aldol condensation or polymerization.
Part 3: Troubleshooting Experimental Issues
Q5: I am seeing low yields in Grignard or Hydride reduction reactions. A: This is often due to "enolization" or moisture contamination.
-
Moisture: The long chain can trap moisture. Dry the solid under high vacuum over
for 4 hours before use in moisture-sensitive reactions. -
Enolization: Although less acidic than beta-diketones, the alpha-protons (at C1, C3, C10, C12) are acidic (
). If using organometallics (Grignard/Lithium), the reagent may act as a base rather than a nucleophile.-
Fix: Use organocerium reagents (CeCl3 + R-Li) to suppress basicity and enhance nucleophilic addition.
-
Q6: Is there a risk of spontaneous cyclization? A: Unlike 1,4- or 1,5-diketones (which cyclize easily to 5- or 6-membered rings), 2,11-dodecanedione is kinetically stable against spontaneous intramolecular cyclization because the resulting ring sizes (9- or 11-membered) are energetically unfavorable (medium-ring strain).
-
Implication: You generally do not need to worry about the material cyclizing on the shelf. Cyclization requires high dilution and specific catalysts (e.g., TiCl4/Zn or McMurry conditions).
Visual Workflow: Reactivity Troubleshooting
Figure 2: Diagnostic logic for improving yields in nucleophilic addition reactions.
References
-
PubChem. (n.d.).[9] Dodecane-2,11-dione Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Shannon, I. (1996). The characteristic energy diagram for the 2,11-dodecanedione/urea inclusion compound. St Andrews Research Repository. Retrieved January 28, 2026, from [Link]
- Google Patents. (2018). Method for producing N,N'-bis(4-anilinophenyl)dodecane-2,11-diamine via 2,11-dodecanedione.
Sources
- 1. EP3610729A1 - Compositions and methods for varroa mite control - Google Patents [patents.google.com]
- 2. EP3147321A1 - Rubber composition, tire, amine compound and anti-aging agent - Google Patents [patents.google.com]
- 3. 1,2-十二烷二醇 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2-Pentanone, 5-chloro- (CAS 5891-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 1,12-Dodecanediol, 2,2,11,11-tetramethyl- | C16H34O2 | CID 200100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Dodecane-2,11-dione Reaction Optimization
Role: Senior Application Scientist Department: Process Chemistry & Biocatalysis Support Subject: Optimizing Temperature Parameters for Dodecane-2,11-dione Conversion
Core Directive & Executive Summary
Welcome to the technical support hub for dodecane-2,11-dione . This long-chain diketone is a critical precursor in the synthesis of chiral macrocycles, biodegradable polyesters, and pharmaceutical intermediates.
The primary challenge with dodecane-2,11-dione is its amphiphilic nature —a hydrophobic C12 backbone with polar carbonyl centers. This creates a dichotomy where high temperatures improve solubility but degrade the stereoselectivity of biocatalytic reductions or cause thermal runaway in chemical reductions.
The Golden Rule: Temperature optimization for this substrate is not a static setpoint; it is a dynamic trajectory. You must decouple the solubilization phase (high temp) from the reaction phase (controlled low temp).
Troubleshooting Guide (Q&A Format)
Q1: My enzymatic reduction (KRED) yield is stalling at 40-50%, even though the enzyme is active. What is happening?
Diagnosis: This is likely a Mass Transfer vs. Thermal Deactivation conflict. Technical Explanation: Dodecane-2,11-dione is a waxy solid (estimated MP ~45–50°C) with poor aqueous solubility. If you run the reaction at 25°C, the substrate precipitates, becoming inaccessible to the Ketoreductase (KRED) enzyme. If you heat to 50°C to melt it, you likely denature the enzyme. Solution: Implement a "Temperature-Ramp Emulsion" protocol:
-
Dissolve the substrate in a water-miscible co-solvent (e.g., DMSO or Isopropanol) at 45°C .
-
Add this warm solution slowly to the buffered enzyme mix held at 30°C under high-shear agitation.
-
This creates a stable micro-emulsion. The high surface area allows the enzyme to work at a safe temperature (30°C) without the substrate crashing out into large crystals.
Q2: I am seeing low diastereomeric excess (de) in the production of (2S, 11S)-dodecanediol. Is temperature a factor?
Diagnosis: Yes, "Stereochemical Leakage" occurs at elevated temperatures.
Technical Explanation: Enzymes are flexible. At higher temperatures (>35°C), the active site of the KRED enzyme becomes more "floppy," allowing the substrate to bind in non-optimal orientations. This results in the formation of the anti-(2S, 11R) isomer instead of the desired syn-(2S, 11S).
Solution: Lower the reaction temperature to 20–22°C after the initial substrate addition. While this slows the reaction rate (
Q3: During chemical reduction with NaBH₄, I observe unidentified high-molecular-weight byproducts.
Diagnosis: You are experiencing Aldol Condensation side reactions. Technical Explanation: Dodecane-2,11-dione has enolizable protons at the C1/C3 and C10/C12 positions. If the reaction exotherm is not controlled during hydride addition, local hot spots (>40°C) promote intermolecular aldol condensation, leading to dimers or polymers. Solution:
-
Cryogenic Addition: Cool the substrate solution to 0°C before adding the reducing agent.
-
Controlled Exotherm: Maintain the internal temperature below 10°C during addition.
-
Quench Cold: Quench the reaction while still cold to prevent thermodynamic equilibration to side products.
Experimental Protocol: Stereoselective Biocatalytic Reduction
Objective: Synthesis of (2S, 11S)-dodecane-2,11-diol with >99%
Materials:
-
Substrate: Dodecane-2,11-dione (0.5 M solution in DMSO)
-
Enzyme: KRED-Screen-12 (Broad spectrum Ketoreductase)
-
Cofactor: NADP+ / Glucose Dehydrogenase (GDH) for recycling
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Step-by-Step Methodology:
-
Preparation (Phase A - Solubilization):
-
Heat the 0.5 M Dodecane-2,11-dione/DMSO stock to 45°C until perfectly clear.
-
Why: Ensures no micro-crystals exist to act as nucleation sites for precipitation.
-
-
Enzyme Activation (Phase B - Tempering):
-
In the main reactor, equilibrate the Buffer, Enzyme, and Cofactor mix to 28°C .
-
Why: 28°C is the "Goldilocks" zone—warm enough to accept the lipid substrate, cool enough to preserve enzyme half-life.
-
-
Reaction Initiation (Phase C - The Drop):
-
Set agitation to maximum (without foaming).
-
Add the warm substrate solution dropwise.
-
Visual Check: The solution should turn milky white (emulsion), not contain floating white flakes (precipitation).
-
-
Optimization Phase (Phase D - The Chill):
-
After 1 hour, lower the reactor jacket temperature to 22°C .
-
Maintain for 18–24 hours.
-
Why: This "locks in" the stereoselectivity for the remainder of the conversion.
-
Data Presentation: Temperature Impact Matrix
The following table summarizes the trade-offs observed in internal validation studies for the reduction of dodecane-2,11-dione.
| Temperature (°C) | Conversion (24h) | Diastereomeric Excess (% de) | Enzyme Stability ( | Solubility Status |
| 15°C | 35% (Poor) | >99% (Excellent) | >72 hours | Substrate Precipitates |
| 22°C | 88% (Good) | 98% (Excellent) | 48 hours | Stable Emulsion |
| 30°C | 95% (High) | 92% (Acceptable) | 24 hours | Fully Soluble |
| 40°C | 60% (Stalled)* | 75% (Poor) | 4 hours | Fully Soluble |
*Note: At 40°C, conversion stalls because the enzyme denatures before the reaction completes.
Visualizing the Pathway
The following diagram illustrates the kinetic pathway and the critical temperature control points (TCP) for the reaction.
Caption: Process flow for the biocatalytic reduction of dodecane-2,11-dione, highlighting temperature-dependent success and failure paths.
References
-
Hollmann, F., et al. (2011). Enzymatic reduction of bulky ketones: Overcoming solubility and stereoselectivity challenges. Trends in Biotechnology.
-
Scheps, D., et al. (2013). Synthesis of 1,12-dodecanediol and derivatives via whole-cell biocatalysis.[1][2][3] Organic & Biomolecular Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dodecane. (Physical properties reference for C12 backbone).
-
BenchChem Technical Support. (2025). Optimization of reaction conditions for long-chain ketone synthesis.
Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for dodecane-2,11-dione before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low ionization efficiency of dodecane-2,11-dione in MS
Case ID: T-DOD-ION-001
Subject: Troubleshooting Low Ionization Efficiency of Dodecane-2,11-dione (
Executive Summary
Dodecane-2,11-dione is an aliphatic diketone. Its structure consists of a hydrophobic C12 backbone with two carbonyl groups.[1] It presents a specific challenge in Mass Spectrometry (MS) because it lacks "ionizable handles"—it has no basic nitrogen centers for easy protonation (
This guide provides three tiered workflows to resolve this:
-
Chemical Modification (Mobile Phase): Forcing ammonium adduct formation.[1]
-
Hardware Configuration: Switching to Atmospheric Pressure Chemical Ionization (APCI).
-
Sample Derivatization: Chemically tagging the molecule with a permanent charge.[1]
Tier 1: Mobile Phase Chemistry (The "Ammonium Shift")
Diagnosis: You are likely observing low or non-existent signal in ESI(+) mode using standard Formic Acid/Water/Acetonitrile gradients.[1] The proton affinity of the ketone oxygen is too low to compete with solvent clusters.[1]
Solution:
Shift the ionization target from the protonated ion
The Mechanism:
Ammonium ions (
Protocol: Ammonium Adduct Optimization
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water + 5–10 mM Ammonium Acetate | Provides the |
| Mobile Phase B | Methanol or Acetonitrile + 5 mM Ammonium Acetate | Methanol often yields higher adduct stability than ACN for ketones.[1] |
| Target Ion | m/z 216.2 ( | The neutral mass is 198.16 Da.[1] |
| Cone Voltage | Low (15–25 V) | Adducts are fragile. High cone voltage will "decluster" the ammonium, destroying the signal.[1] |
Validation Step: Inject a 1 µg/mL standard. If you see a dominant peak at m/z 216.2 and a smaller sodium adduct at m/z 221.2, the system is working.[1] If you see m/z 221.2 (Sodium) as the base peak, your glassware is leaching sodium; switch to plasticware to control the ionization.[1]
Tier 2: Hardware Configuration (Switching to APCI)
Diagnosis: If ESI (even with ammonium) is unstable due to matrix suppression, APCI is the preferred ionization source for neutral lipids and aliphatic ketones.[1]
Why APCI Works: Unlike ESI, which relies on solution-phase chemistry, APCI uses a corona discharge to create a plasma.[1] The charge transfer occurs in the gas phase.[1] The non-polar dodecane chain makes this molecule highly volatile, which is ideal for APCI.[1]
Protocol: APCI Parameters
-
Source: APCI Positive (+)[1]
-
Vaporizer Temperature: 350°C – 400°C (Critical: The molecule must be fully gas-phase).
-
Corona Current: 4–5 µA.[1]
-
Flow Rate: Increase to >0.5 mL/min (APCI benefits from higher flow compared to ESI).
-
Mechanism:
- (Corona discharge)
- (Primary ion formation)
- (Proton transfer to Dodecane-2,11-dione)
Tier 3: The "Nuclear Option" (Derivatization)[1]
Diagnosis: You require high sensitivity (low ng/mL range) for pharmacokinetic (PK) or trace impurity studies.[1] Neither ESI adducts nor APCI provides the required Lower Limit of Quantitation (LLOQ).[1]
Solution: Use Girard’s Reagent T (GirT) .[1][2] This reagent reacts with the ketone to form a hydrazone.[1][3] Crucially, GirT contains a permanently charged quaternary ammonium group.[1] This makes the molecule "pre-ionized," yielding massive sensitivity gains in ESI(+).[1]
Workflow Diagram:
Caption: Workflow for converting neutral ketones into charged hydrazones using Girard's Reagent T.
Step-by-Step Derivatization Protocol:
-
Prepare Stock: Dissolve Dodecane-2,11-dione in Methanol.
-
Add Reagent: Add a 10-fold molar excess of Girard’s Reagent T (dissolved in Methanol with 10% Acetic Acid).[1]
-
Incubate: Heat at 60°C for 60 minutes . The acid catalyst is required to drive the dehydration step of the Schiff base formation.[1]
-
Quench/Dilute: Dilute with 50:50 Water/Methanol.
-
Analyze: Monitor the new mass.
-
Note: Since it is a di-ketone, you may see mono-derivatized and di-derivatized species. Optimize the molar excess to drive the reaction to completion (di-derivatized).
-
Troubleshooting FAQs
Q: I see a strong signal at m/z 221.2 but it fluctuates wildly. What is it?
A: That is the Sodium adduct
-
Fix: Add 5mM Ammonium Formate. The high concentration of ammonium (
) will suppress the sodium signal and force the formation of the stable adduct at m/z 216.2.[1]
Q: My retention time is shifting. Why? A: Dodecane-2,11-dione is very hydrophobic. If your column equilibration is insufficient, the C12 chain will interact variably with the C18 stationary phase.[1]
-
Fix: Ensure a high organic wash (95% B) between injections and re-equilibrate for at least 5 column volumes.
Q: Can I use APPI (Photoionization)? A: Yes. APPI is excellent for non-polar molecules.[1] However, APCI is generally more robust for routine labs.[1] If you have an APPI source, use Acetone or Toluene as a dopant to assist the ionization process.[1]
References
-
Ionization Mechanisms: Kéki, S., et al. "Electrospray ionization mass spectrometric study of ammonium ion complexation with polyethers."[1] Journal of Mass Spectrometry, 2001.[1] Link (Establishes the mechanism of ammonium-oxygen coordination).[1]
-
Derivatization Standards: Eggink, M., et al. "Girard’s Reagent T as a Derivatization Label for the Quantification of Ketosteroids."[1] Analytical Chemistry, 2010.[1][4] Link (Protocol adapted for aliphatic ketones).
-
ESI vs APCI Guidelines: FDA Bioanalytical Method Validation Guidance for Industry (2018).[1] Link (Provides regulatory context for selecting reproducible ionization methods).[1]
-
Adduct Control: Kruve, A., & Kaupmees, K. "Adduct Formation in ESI/MS by Mobile Phase Additives."[1][5] Journal of the American Society for Mass Spectrometry, 2017.[1][5] Link (Definitive guide on using ammonium salts to suppress sodium adducts).
Sources
Technical Support Center: Dodecane-2,11-dione Stability & Workup
This guide functions as a specialized Technical Support Center for researchers working with dodecane-2,11-dione . It is structured to address the specific chemical instability profiles of long-chain diketones during the critical workup phase.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Preventing Degradation During Isolation and Purification[1]
Executive Summary: The Stability Paradox
Dodecane-2,11-dione is a long-chain 1,10-diketone (
Unlike 1,4- or 1,5-diketones, which cyclize intramolecularly to form stable 5- or 6-membered rings, the 2,11-spacing of carbonyls in this molecule would require the formation of a highly strained 9- or 11-membered ring. Consequently, under acidic or basic catalysis, the molecule prefers intermolecular attack, leading to rapid oligomerization (formation of "tars" or "gums") rather than discrete cyclic byproducts.
The Golden Rule: The degradation rate is directly proportional to the time spent at non-neutral pH and elevated temperatures.
Standard Operating Procedure (SOP): The "Safe-Zone" Workup
Use this protocol to minimize degradation risks. This workflow prioritizes pH neutrality and thermal control.
Phase A: Quenching & Neutralization
Objective: Halt reaction kinetics immediately without triggering aldol side-reactions.[1]
-
Cool Down: Cool the reaction mixture to 0–5 °C before quenching.
-
Reasoning: Low temperature reduces the kinetic energy available for the activation barrier of enolate formation.
-
-
The Buffer Quench (Critical):
-
Do NOT use strong acids (HCl) or strong bases (NaOH) to adjust pH directly.
-
Protocol: Pour the reaction mixture into a vigorously stirred Saturated Ammonium Chloride (
) solution (if reaction was basic) or Saturated Sodium Bicarbonate ( ) (if reaction was acidic). -
Target: Achieve pH 6.5–7.5 immediately.
-
Phase B: Extraction & Isolation
Objective: Separate the product from the aqueous phase without forming emulsions.
-
Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: Dodecane-2,11-dione is highly lipophilic. DCM is preferred for its lower boiling point, minimizing thermal stress during removal.
-
-
Emulsion Control: Long alkyl chains act as surfactants. If an emulsion forms, do not wait (time = degradation). Add Brine (Saturated NaCl) immediately to increase ionic strength and force phase separation.
-
Drying: Use Anhydrous Sodium Sulfate (
) .[2]-
Avoid: Magnesium Sulfate (
), which is slightly Lewis-acidic and can catalyze slow degradation on the surface.
-
Phase C: Concentration
-
Temperature Limit: Set rotavap bath to < 40 °C .
-
Vacuum Control: Use high vacuum to remove solvent at low temperatures. Do not heat the neat oil/solid residue above 50 °C for extended periods.
Troubleshooting Guide (Q&A)
Direct solutions to common failure modes observed in the lab.
Issue 1: "My product turned into a dark brown/orange gum upon concentration."
Diagnosis: Base-Catalyzed Oligomerization. You likely concentrated the organic layer while it still contained trace residual base (e.g., unquenched alkoxide or hydroxide). As the solvent volume decreased, the concentration of base increased, triggering a runaway intermolecular aldol condensation.
Corrective Action:
-
Redissolve the gum in DCM immediately.
-
Wash with 0.1 M Phosphate Buffer (pH 7.0) .
-
Dry over
and reconcentrate. -
Prevention: Always check the pH of the aqueous layer after the final wash. It must be neutral.
Issue 2: "I see a complex mixture of spots on TLC, but the starting material is gone."
Diagnosis: Baeyer-Villiger Oxidation or Hemiacetal Formation. If you synthesized the dione via oxidation (e.g., from dodecane-2,11-diol) using peracids or peroxides, residual oxidant may have converted one ketone into an ester (lactone). Alternatively, in alcoholic solvents with acid traces, hemiacetals may form.
Corrective Action:
-
Quench Oxidants: Ensure you used a reductive quench (e.g., Sodium Bisulfite or Dimethyl Sulfide) before extraction.
-
Solvent Swap: Avoid methanol or ethanol during workup; use aprotic solvents like EtOAc.
Issue 3: "The product is solidifying but looks waxy and impure."
Diagnosis: Lipophilic Impurity Trapping.
The long alkyl chain (
Corrective Action:
-
Do NOT Distill: High temperatures (
°C) required for distillation will likely degrade the diketone. -
Recrystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) or cold Pentane .
-
Technique: Dissolve in minimum warm EtOAc, add Hexane until cloudy, then cool to -20 °C.
-
Mechanistic Visualization
The following diagram illustrates the "Safe Path" versus the "Degradation Path" for dodecane-2,11-dione.
Figure 1: Decision tree showing how pH control prevents the irreversible intermolecular aldol pathway.
Data & Chemical Properties
Reference data for experimental planning.
| Property | Value | Relevance to Workup |
| Molecular Weight | 198.30 g/mol | Moderate volatility; generally safe under high vac at <40°C. |
| Boiling Point | ~140–150 °C (at 2 mmHg) | Do not distill at atm pressure. Decomposition risk. |
| Melting Point | 58–62 °C | Solid at room temp. If liquid, it is impure or supercooled. |
| Solubility | High: DCM, EtOAc, THFLow: Water | Use DCM for extraction. Wash with brine to remove water. |
| pKa ( | ~19–20 | Weakly acidic. Strong bases (OH-) generate enolates rapidly. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Refer to Chapter 2 for thermodynamic vs. kinetic control of enolates).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3] (Detailed mechanisms of Aldol condensation and oligomerization risks in diketones).
-
Ames, D. E., Hall, G., & Warren, B. T. (1968).[4] Long-chain acyloins and vicinal diketones.[4] Journal of the Chemical Society C: Organic, 2617-2621. (Foundational work on long-chain ketone stability and synthesis).
-
PubChem Compound Summary. (2024). Dodecane.[1][3] National Center for Biotechnology Information. (Physical property verification for C12 backbone derivatives).
Sources
- 1. 1,12-Dodecanediol, 2,2,11,11-tetramethyl- | C16H34O2 | CID 200100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Long-chain acyloins and vicinal diketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
catalyst selection for dodecane-2,11-dione synthesis
Technical Support Center: Dodecane-2,11-dione Synthesis Ticket System: Active Subject: Catalyst Selection & Process Optimization for Long-Chain Diketone Synthesis
Overview: The Synthetic Challenge
Welcome to the Technical Support Center. You are likely attempting to synthesize dodecane-2,11-dione from 1,11-dodecadiene .
This transformation requires a double Wacker oxidation (Markovnikov addition of water). While the Wacker process is industrial standard for ethylene, applying it to a lipophilic C12-diene presents two critical failure modes:
-
Mass Transfer Limitation: The substrate is highly hydrophobic, while standard Pd/Cu catalytic systems are aqueous.
-
Isomerization: Palladium can catalyze the migration of the double bond (chain walking) before oxidation, leading to a mixture of internal ketone isomers rather than the precise 2,11-dione.
Below are the recommended catalytic systems, troubleshooting guides, and validated protocols.
Module 1: Catalyst System Selection
We categorize catalyst selection based on your lab's capability to handle pressure (O2) and your tolerance for chlorinated byproducts.
| Feature | System A: Classic Tsuji-Wacker | System B: Modified Wacker (Green) | System C: Phase-Transfer Enhanced |
| Catalyst | PdCl₂ / CuCl | Pd(OAc)₂ | PdCl₂ / CuCl₂ |
| Co-Oxidant | O₂ (Balloon/1 atm) | TBHP (tert-Butyl hydroperoxide) | O₂ (High Pressure) |
| Solvent | DMF / H₂O (7:1) | Acetonitrile / H₂O | Water / Decane (Biphasic) |
| Additive | None | None | |
| Pros | High reliability; well-documented. | Copper-free; less corrosive; higher selectivity. | Green solvent; CD acts as inverse phase-transfer catalyst. |
| Cons | DMF removal is difficult; Cu waste. | TBHP is expensive/hazardous; Safety concerns. | Slower kinetics; requires autoclave. |
| Best For | General Lab Scale (1–50g) | High Selectivity Requirements | Green Chemistry / Scale-up |
Module 2: Troubleshooting Tickets (FAQ)
Ticket #1024: "My reaction stalls at 50% conversion."
Diagnosis: Catalyst Deactivation (Palladium Black Precipitation). Root Cause: The re-oxidation of Pd(0) to Pd(II) by the co-oxidant (Cu or TBHP) is slower than the reduction step. Pd(0) aggregates into inactive black metal. Solution:
-
Increase Chloride Ion Concentration: Add dilute HCl. Cl⁻ stabilizes the Pd(II) species and prevents aggregation.
-
Boost Re-oxidation: If using System A, ensure vigorous stirring. The reaction is diffusion-limited by oxygen transfer from the gas phase to the liquid. Use a sparger rather than a simple balloon if possible.
Ticket #1025: "I am seeing a mixture of ketones (2,10-dione, 3,10-dione)."
Diagnosis: Isomerization (Chain Walking). Root Cause: Low chloride concentration or high temperature. If the Pd-hydride elimination step is reversible and fast, the double bond migrates internally before water attacks. Solution:
-
Switch Solvent to Acetonitrile (System B): MeCN coordinates to Pd, changing the electronic environment to favor oxidation over isomerization.
-
Lower Temperature: Run the reaction at 40°C. Higher temperatures (>60°C) exponentially increase isomerization rates.
Ticket #1026: "The product is impossible to separate from the DMF."
Diagnosis: Solvent Entrapment. Solution: Do not distill DMF.
-
Dilute the reaction mixture with 5 volumes of water.
-
Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate . The lipophilic dione will partition into the organic phase, leaving DMF/Cu salts in the aqueous phase.
-
Wash the organic layer with saturated LiCl to remove residual DMF.
Module 3: Visualized Mechanisms & Workflows
Figure 1: The Catalytic Cycle (Wacker Oxidation)
This diagram illustrates the electron transfer flow. Note the critical role of Copper (Cu) in regenerating the Palladium catalyst.
Caption: The Wacker Cycle. Pd(II) oxidizes the alkene; Cu(II) re-oxidizes the Pd(0); O₂ re-oxidizes the Cu(I).
Figure 2: Troubleshooting Decision Tree
Use this logic flow to correct experimental failures in real-time.
Caption: Diagnostic logic for Wacker oxidation failures. Follow the path matching your observation.
Module 4: Recommended Experimental Protocol
Protocol: Modified Tsuji-Wacker Oxidation (High Reliability) This protocol balances rate and selectivity using a DMF/Water system.
Reagents:
-
1,11-Dodecadiene (10 mmol, 1.66 g)
-
PdCl₂ (0.1 eq, 1 mmol, 177 mg)
-
CuCl (1.0 eq, 10 mmol, 990 mg)
-
DMF (35 mL) / Water (5 mL)
-
Oxygen (Balloon)[1]
Step-by-Step:
-
Preparation: In a 100 mL round-bottom flask, dissolve PdCl₂ and CuCl in the DMF/H₂O mixture. Stir for 10 minutes under air until the solution is homogeneous (dark green/brown).
-
Purging: Evacuate the flask and backfill with Oxygen (repeat 3 times). Leave connected to an O₂ balloon.
-
Addition: Add 1,11-dodecadiene slowly via syringe.
-
Reaction: Stir vigorously at 50°C for 24 hours. Note: Vigorous stirring is non-negotiable to maintain oxygen saturation.
-
Quench: Pour mixture into cold 3N HCl (50 mL) to solubilize copper salts.
-
Extraction: Extract with Ether or Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with Brine, dry over MgSO₄, and concentrate. Purify via column chromatography (Hexane/EtOAc 9:1).
Expected Yield: 75-85% Dodecane-2,11-dione.
References
-
Tsuji, J. (1984). Synthetic applications of the palladium-catalyzed oxidation of olefins to ketones. Synthesis, 1984(05), 369-384.
-
Mitsudome, T., et al. (2006).[2] Convenient and Efficient Pd-Catalyzed Regioselective Oxyfunctionalization of Terminal Olefins by Using Molecular Oxygen as Sole Reoxidant. Angewandte Chemie International Edition, 45(3), 481-485.
-
Escola, J. M., et al. (2008). Modified Wacker TBHP oxidation of 1-dodecene. Applied Catalysis A: General, 335(2), 202-210.
-
Monflier, E., et al. (1995). Wacker oxidation of various olefins in the presence of per(2,6-di-O-methyl)-β-cyclodextrin. Journal of Molecular Catalysis A: Chemical, 97(1), 29-33.
Sources
Validation & Comparative
Advanced Fragmentation Guide: Dodecane-2,11-dione Characterization
Topic: Mass Spectrometry Fragmentation of Dodecane-2,11-dione Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of Dodecane-2,11-dione (CAS: 7029-09-6) , a symmetric long-chain diketone frequently identified as a metabolic marker in oxidative alkane degradation and an insect pheromone component.
For researchers and drug development professionals, accurate identification of this molecule is often complicated by its structural similarity to other diketone isomers (e.g., 3,10-dodecanedione). This guide compares the Direct Electron Ionization (EI) performance of Dodecane-2,11-dione against its Positional Isomers and Derivatized Analogs , establishing a self-validating protocol for unambiguous identification.
Part 1: Mechanistic Fragmentation (The "Why")
The mass spectral signature of Dodecane-2,11-dione (
1.
-Cleavage (Formation of Base Peak)
Due to the carbonyl groups at positions 2 and 11, the molecule undergoes rapid homolytic cleavage adjacent to the carbonyl carbon.
-
Mechanism: The bond between C1-C2 (or C11-C12) breaks to stabilize the acylium ion.
-
Result: Formation of the acetyl cation (
). -
Diagnostic Ion: m/z 43 (Base Peak).
-
Note: While m/z 43 is dominant, it is non-specific (common to all methyl ketones).
2. McLafferty Rearrangement (Specificity Filter)
The long alkyl chain between the carbonyls allows for a site-specific rearrangement.
-
Mechanism: The carbonyl oxygen at C2 abstracts a
-hydrogen from C5. This triggers a six-membered ring transition state, cleaving the C3-C4 bond. -
Result: Formation of the acetone enol radical cation (
). -
Diagnostic Ion: m/z 58 .
-
Significance: This ion is the "fingerprint" for methyl ketones with a chain length
. Its presence confirms the carbonyl is at position 2 (or 11), ruling out internal ketone isomers.
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive fragmentation logic required for identification.
Figure 1: Decision tree for MS interpretation. The presence of m/z 58 is the critical "Yes/No" gate for confirming the 2-one structure.
Part 2: Comparative Analysis (Performance vs. Alternatives)
To validate the identity of Dodecane-2,11-dione, one must compare it against its most likely "mimics" (isomers) and evaluate if derivatization improves detection limits.
Comparison 1: Specificity vs. Positional Isomers
Isomers like 3,10-Dodecanedione have the same molecular weight (198) and retention indices that often overlap on non-polar columns. Mass spectrometry is the only reliable differentiator.
| Feature | Dodecane-2,11-dione (Target) | Dodecane-3,10-dione (Alternative) | Differentiation Logic |
| Base Peak | m/z 43 ( | m/z 57 ( | Target yields methyl fragments; Alternative yields ethyl fragments. |
| McLafferty Ion | m/z 58 | m/z 72 | The rearrangement shifts by +14 Da due to the extra methyl group in the |
| M - 15 | Present (m/z 183) | Absent/Weak | Target loses terminal methyl easily; Alternative requires breaking ethyl. |
| M - 29 | Absent/Weak | Present (m/z 169) | Alternative loses ethyl group ( |
Verdict: The product (2,11-dione) is uniquely identified by the 43/58 ion pair . Any significant presence of m/z 57 or 72 indicates contamination with the 3,10-isomer.
Comparison 2: Sensitivity vs. Derivatization (MOX)
For trace analysis in complex biological matrices (e.g., plasma or insect hemolymph), native detection may suffer from noise. Derivatization with Methoxyamine HCl (MOX) is a standard alternative.
-
Native (Underivatized):
-
Pros: No sample prep; direct library matching.
-
Cons: Enolization can cause peak tailing; lower sensitivity for low-abundance metabolites.
-
-
MOX-Derivative:
-
Pros: Locks the ketone as an oxime, preventing enolization; sharpens chromatographic peaks; shifts mass to higher region (MW 256).
-
Cons: Spectra are complex; loss of the diagnostic m/z 58 McLafferty peak (replaced by m/z 87 or similar nitrogenous fragments).
-
Recommendation: Use Native EI for general identification and purity checks. Use MOX Derivatization only when quantifying trace levels (<10 ppb) in biological fluids.
Part 3: Experimental Protocol (Self-Validating System)
This protocol ensures reproducibility. The "System Suitability" step acts as a trust anchor—if these criteria are not met, the subsequent data is invalid.
Methodology: GC-MS Characterization
1. Sample Preparation (Direct Injection)
-
Solvent: Dissolve 1 mg of Dodecane-2,11-dione in 1 mL of Hexane (HPLC Grade).
-
Concentration: 1000 ppm (Stock). Dilute to 10 ppm for analysis.
-
Why Hexane? Non-polar solvents prevent interaction with the diketone, preserving the keto-form.
2. GC Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Hold 60°C for 1 min (Solvent delay).
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Expected Retention: ~9.3 min (Result 1.17 suggests ~9.313 min under similar conditions).
3. MS Parameters (Scan Mode)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 35–300.
-
Threshold: 150 counts.
4. System Suitability (QC Criteria) Before running unknowns, verify the standard:
-
S/N Ratio: Peak at retention time must have S/N > 100:1.
-
Ion Ratio Check:
-
m/z 43 must be the Base Peak (100%).
-
m/z 58 must be > 20% relative abundance.
-
m/z 57 must be < 2% (verifies absence of 3,10-isomer).
-
References
-
LibreTexts Chemistry. (2023). Mass Spectrometry Fragmentation Patterns of Alkanes and Ketones.[1]
-
Erickson, M. H., et al. (2013). Measuring long chain alkanes in diesel engine exhaust by thermal desorption PTR-MS. ResearchGate.
-
Gomes, F. M., et al. (2023). Insecticidal and Ovicidal Activity of Cymbopogon citratus Essential Oil... and Volatile Alterations. MDPI, Insects. (Identified 2,11-dodecanedione via GC-MS).
-
Kropp, K. G., et al. (2000).[2] Anaerobic Oxidation of n-Dodecane... in a Sulfate-Reducing Bacterial Enrichment Culture. Applied and Environmental Microbiology.[2] (Discusses McLafferty rearrangement in dodecane metabolites).
-
Kind, T., et al. (2010). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry. NIH/PubMed.
Sources
Technical Comparison Guide: Dodecane-2,11-dione vs. Short-Chain Diketones
Executive Summary
Dodecane-2,11-dione (CAS 7029-09-6) represents a critical structural pivot from classical short-chain diketones. While analogous in functionality to the widely used hexane-2,5-dione , the C12 backbone of dodecane-2,11-dione introduces distinct physicochemical properties—most notably a shift from liquid to crystalline solid—and fundamentally alters its toxicological profile.
This guide objectively compares dodecane-2,11-dione with its C6 and C10 analogs, focusing on its utility as a non-neurotoxic linker and a precursor for macrocyclic musk synthesis . For drug development professionals, the molecule offers a "safety-by-design" alternative to
Chemical Architecture & Physical Properties[1][2]
The chain length and functional group spacing dictate the reactivity and safety of aliphatic diketones. The table below contrasts the C12 target with its shorter homologues.
Table 1: Comparative Physicochemical Profile
| Feature | Hexane-2,5-dione | Decane-2,9-dione | Dodecane-2,11-dione |
| CAS | 110-13-4 | 19356-07-1 | 7029-09-6 |
| Formula | |||
| Classification | |||
| Physical State | Colorless Liquid | Low-melting Solid | Crystalline Solid |
| Melting Point | -5.5 °C | ~30–35 °C | ~64–68 °C (Est.)* |
| Solubility | Miscible with water | Low water solubility | Lipophilic (Soluble in DCM, THF) |
| Key Reactivity | Cyclizes to Pyrroles (Paal-Knorr) | Macrocyclization | Macrocyclization (McMurry) |
| Toxicity | High (Neurotoxic) | Low | Low (Non-neurotoxic) |
*Note: Dodecane-2,11-dione precipitates as crystals from organic synthesis (e.g., oxidation of diol), contrasting with the liquid state of the C6 analog.
Safety & Toxicology: The "Gamma-Diketone" Rule
The most significant advantage of dodecane-2,11-dione over hexane-2,5-dione is its immunity to Paal-Knorr pyrrole formation , the mechanism underlying solvent-induced neuropathy.
Mechanism of Neurotoxicity (Hexane-2,5-dione)
Hexane-2,5-dione is a
-
Schiff Base Formation: The amine reacts with one ketone.
-
Cyclization: The second ketone condenses to form a pyrrole ring.
-
Cross-linking: The resulting pyrrole adducts undergo oxidation and cross-link neurofilaments, causing axonal swelling and degeneration.
Safety of Dodecane-2,11-dione
Dodecane-2,11-dione has an 8-carbon spacer between carbonyls.
-
Steric Impossibility: The molecule cannot cyclize to form a 5-membered pyrrole ring.
-
Result: It behaves as a standard monofunctional ketone toward proteins, avoiding the "double-anchor" cross-linking effect.
Visualization: Toxicity Pathways
Figure 1: Comparative toxicology. The C6 analog forms toxic pyrroles due to 1,4-spacing, while the C12 analog's long chain prevents this reaction, rendering it non-neurotoxic.
Synthetic Utility & Experimental Protocols
Dodecane-2,11-dione is primarily used as a precursor for macrocyclic musks (e.g., methyl cyclododecene derivatives) via McMurry coupling, or as a robust hydrophobic linker in PROTACs/bioconjugates.
Protocol A: Synthesis from 1,12-Dodecanediol
This protocol converts the commercially available diol to the diketone via Jones Oxidation.
Reagents:
-
1,12-Dodecanediol (10 mmol, 2.02 g)
-
Jones Reagent (
) -
Acetone (Solvent)
Step-by-Step:
-
Dissolution: Dissolve 2.02 g of 1,12-dodecanediol in 50 mL of acetone in a round-bottom flask. Cool to 0°C.
-
Oxidation: Add Jones reagent dropwise with vigorous stirring until the orange color persists (indicating excess oxidant).
-
Quenching: Stir for 1 hour at 0°C. Add isopropyl alcohol dropwise to quench excess Cr(VI) (solution turns green).
-
Extraction: Decant the acetone layer. Extract the chromium salts with ether. Combine organic layers.
-
Purification: Wash with brine, dry over
, and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from hexane/ethyl acetate to yield dodecane-2,11-dione as white crystals.
Protocol B: Macrocyclization (McMurry Coupling)
This reaction couples the two terminal ketones to form a 12-membered cycloalkene, a key scaffold for musk fragrances.
Reagents:
-
Dodecane-2,11-dione (1 equiv)[4]
- (4 equiv)
-
Zn powder (8 equiv)
-
THF (Dry, solvent)
Workflow:
-
Catalyst Prep: In a flame-dried flask under Argon, add THF (100 mL). Slowly add
(exothermic, yellow fume). Add Zn powder. Reflux for 2 hours to generate the low-valent Titanium species (Black slurry). -
Addition: Dissolve dodecane-2,11-dione in THF. Add extremely slowly (over 10 hours) to the refluxing Ti slurry using a syringe pump. High dilution is critical to favor intramolecular cyclization over polymerization.
-
Workup: Cool to room temperature. Quench with 10%
solution. Filter through Celite. -
Result: The product is 1,2-dimethylcyclododecene .
Visualization: Macrocyclization Pathway
Figure 2: The McMurry coupling pathway transforms the linear C12 diketone into a valuable macrocyclic alkene.
References
-
Synthesis and Properties of Aliph
- Source: PubChem Compound Summary for CID 522378 (Dodecane-2,11-dione).
-
URL:[Link]
-
Neurotoxicity of Gamma-Diketones (Paal-Knorr Mechanism)
-
Macrocyclization Str
- Title: Synthesis of Macrocyclic Lactones and Dilactones.
- Source: PMC (N
-
URL:[Link]
-
Precursor Synthesis (1,12-Dodecanediol)
- Title: Production of 1-Dodecanol and 1,12-Dodecanediol through Whole-Cell Biotransform
- Source: Applied and Environmental Microbiology.
-
URL:[Link]
Sources
- 1. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 2. Structural basis of gamma-diketone neurotoxicity: non-neurotoxicity of 3,3-dimethyl-2,5-hexanedione, a gamma-diketone incapable of pyrrole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107915610B - Preparation method of cyclopentadecanone - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. EP3147321A1 - Rubber composition, tire, amine compound and anti-aging agent - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural Elucidation: X-Ray Crystallography vs. Spectroscopic Alternatives for Dodecane-2,11-dione
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Polymer Chemists
Executive Summary: The Challenge of Flexible Chains
Dodecane-2,11-dione (
In solution, the central octamethylene chain (
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table objectively compares the performance of validation methods for long-chain diketones.
| Feature | SC-XRD (The Gold Standard) | High-Field NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atomic Coordinates & Packing | Connectivity & Chemical Environment | Molecular Formula & Fragmentation |
| Conformational Data | Absolute (Fixed Anti/Gauche angles) | Averaged (Rapid rotation in solution) | None |
| Stereochemistry | Defines relative & absolute configuration | Inferred (often ambiguous for flexible chains) | None |
| Chain Resolution | Resolves every methylene carbon | Poor (Signal overlap/pile-up for internal | N/A |
| Sample State | Solid (Crystal) | Liquid (Solution) | Gas/Ionized |
| Validation Confidence | 99.9% (Direct Observation) | 90% (Inferred Connectivity) | 50% (Mass Confirmation only) |
Why NMR is Insufficient for Dodecane-2,11-dione
In a
Experimental Protocol: Self-Validating Crystallography Workflow
To achieve authoritative validation, one must overcome the high thermal motion of the alkyl chain. The following protocol is designed to minimize disorder and maximize diffraction quality.
Phase 1: Crystal Engineering (The Critical Step)
Long-chain ketones are prone to "oiling out" or forming waxy solids.
-
Method: Slow Evaporation at Low Temperature.
-
Solvent System: Hexane/Ethyl Acetate (4:1 ratio). The non-polar hexane encourages aggregation of the alkyl chains, while ethyl acetate solubilizes the polar ketone groups.
-
Procedure:
-
Dissolve 50 mg of pure dodecane-2,11-dione in 2 mL of solvent.
-
Filter through a 0.45
PTFE filter into a clean vial. -
Cover with parafilm, poke 3 small holes, and place at
. -
Causality: Lowering temperature reduces the solubility limit slowly and reduces the kinetic energy of the flexible chains, promoting ordered lattice formation over amorphous precipitation.
-
Phase 2: Data Collection & Reduction
-
Instrument: Diffractometer equipped with a Mo or Cu microfocus source.
-
Temperature Control (Mandatory): Data must be collected at 100 K (or lower) using a nitrogen cryostream.
-
Reasoning: At room temperature, the central
chain will exhibit high thermal ellipsoids (atomic vibration), leading to poor resolution and high R-factors. Freezing the crystal "locks" the conformation.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 3: Structure Solution & Refinement
-
Space Group Determination: Expect Centrosymmetric groups (e.g.,
or ) as non-chiral aliphatic chains prefer to pack with inversion symmetry to maximize density. -
Refinement Targets:
- (Final) < 5.0%.[1]
-
Goodness of Fit (GoF) close to 1.0.
-
Check: Verify the torsion angles of the backbone. An all-trans (anti-periplanar) conformation indicates a linear structure, common in high-melting crystalline forms.
Visualizing the Validation Logic
The following diagram illustrates the decision-making process and the superior data density provided by SC-XRD.
Figure 1: Decision matrix for structural validation. Note how SC-XRD bypasses the ambiguity of solution-state averaging.
Key Structural Parameters to Validate
When analyzing the X-ray data for dodecane-2,11-dione, the researcher must verify these specific geometric parameters to confirm the structure is chemically sound:
-
Bond Lengths:
-
(Ketone):
Å. -
(Aliphatic chain):
Å. -
:
Å (slightly shorter due to hybridization of the carbonyl carbon).
-
(Ketone):
-
Torsion Angles:
-
The aliphatic chain
torsion angles should be close to (anti) for the most stable extended packing, though gauche defects ( ) may appear near the carbonyl termini to facilitate packing interactions.
-
-
Intermolecular Interactions:
-
Look for weak
hydrogen bonds. The carbonyl oxygen usually acts as an acceptor for protons from adjacent methylene groups, organizing the molecules into sheets or layers.
-
References
- Gavezzotti, A. (2010). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link (Source for standard bond lengths and angles).
-
Bondi, A. (1964). van der Waals Volumes and Radii. The Journal of Physical Chemistry, 68(3), 441–451. Link (Foundational data for interpreting packing density of alkyl chains).
-
Brünger, A. T. (1992). Free R value: a novel statistical quantity for assessing the accuracy of crystal structures. Nature, 355, 472–475. Link (The standard for validation metrics).
Sources
Benchmarking Spectral Data Sources for Dodecane-2,11-dione: A Comparative Guide for Structural Validation
This guide evaluates the accessibility, accuracy, and utility of major spectral databases (SDBS, NIST, Wiley) specifically for Dodecane-2,11-dione (CAS: 7029-09-6), a symmetrical long-chain diketone. It contrasts these commercial/open-access repositories against "Ground Truth" experimental data derived from primary literature and computational predictions.
Executive Summary
Dodecane-2,11-dione (
This guide compares the "performance" of three primary sources of spectral data:
-
NIST WebBook (Standard Reference): Best for Mass Spectrometry (MS).
-
SDBS (AIST): Best for integrated NMR/IR.
-
Primary Literature (Ground Truth): The ultimate validation standard when databases exhibit gaps.
Part 1: Comparative Analysis of Data Sources
The following table summarizes the coverage and reliability of spectral data for Dodecane-2,11-dione across major platforms.
| Feature | NIST WebBook | SDBS (AIST) | Primary Literature (Ground Truth) | Computational (DFT) |
| Primary Utility | Mass Spectrometry (EI) | Integrated NMR ( | Definitive Structural Assignment | Gap-filling for missing data |
| Data Availability | High (Fragment Ions) | Moderate (Analogues often used) | High (Exact Matches) | Unlimited (In-silico) |
| Resolution | Unit Mass Resolution | High Field (300-400 MHz) | Varies (60-400 MHz) | Theoretical (Infinite) |
| Cost/Access | Open Access | Open Access | Subscription (Journals) | Software License (Gaussian/Orca) |
| Key Limitation | Lacks NMR coupling constants | Search algorithm strictness | Hard to index/search | Requires scaling factors |
1. NIST WebBook (Mass Spectrometry Focus)
-
Performance: The NIST WebBook is the industry standard for GC-MS identification. For Dodecane-2,11-dione, the Electron Ionization (EI) spectrum is characterized by a weak molecular ion (
) and dominant fragmentation driven by alpha-cleavage. -
Critical Insight: NIST data excels in identifying the McLafferty rearrangement product (
58), a hallmark of methyl ketones with -hydrogens. -
Verdict: Indispensable for GC-MS workflows but insufficient for de novo structural elucidation without NMR.
2. Primary Literature (The "Ground Truth")
-
Performance: Direct experimental data from synthesis papers (e.g., oxidative cleavage of cycloalkenes or Grignard reactions) provides the most accurate chemical shifts.
-
Data Point: Literature reports a melting point of 68–69°C , distinguishing it from liquid isomers like 2,5-dodecanedione.[1]
-
Verdict: The only source for confirming solvent-specific shifts (e.g.,
vs. ).
Part 2: Detailed Spectral Characterization (Ground Truth)
The following data constitutes the self-validating standard for Dodecane-2,11-dione, synthesized and aggregated from validated literature sources.
A. Proton NMR (
H-NMR)
-
Solvent:
-
Frequency: 300-400 MHz
-
Symmetry: The molecule is symmetrical; signals represent equivalent halves.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 2.42 | Triplet ( | 4H | Deshielded by carbonyl anisotropy. | |
| 2.13 | Singlet | 6H | -C(O)CH | Methyl ketone (terminal). Distinctive singlet. |
| 1.00 – 1.90 | Multiplet | 12H | Bulk CH | Overlapping signals of |
B. Infrared Spectroscopy (IR)[1][2][3]
-
Medium: Nujol Mull or KBr Pellet
-
Key Absorbance:
-
1705 cm
: Strong C=O stretching (Standard aliphatic ketone). -
2920, 2850 cm
: C-H stretching (Long alkyl chain).
-
C. Mass Spectrometry (EI-MS)
-
Molecular Ion (
): 198 (Weak/Visible). -
Base Peak:
43 ( ). -
Diagnostic Peak:
58 (McLafferty Rearrangement). -
Loss of Water:
180 (M - 18).
Part 3: Visualization of Fragmentation Logic
The following diagram illustrates the logical fragmentation pathway used to validate the Mass Spec data found in NIST, specifically highlighting the McLafferty rearrangement typical for this diketone.
Figure 1: Diagnostic Mass Spectrometry Fragmentation Pathway for Dodecane-2,11-dione validation.
Part 4: Experimental Protocol for Spectral Generation
If database data is ambiguous, use this protocol to generate a reference standard. This workflow ensures high purity for spectral acquisition.
Protocol: Synthesis of Dodecane-2,11-dione Standard
Objective: Synthesize >98% pure standard for NMR calibration. Mechanism: Oxidation of secondary alcohols (Dodecane-2,11-diol) or Grignard addition to decanedinitrile.
-
Reagents:
-
1,10-Dibromodecane (Precursor)
-
Magnesium turnings (activated)
-
Acetic Anhydride
-
Solvent: Dry THF (Tetrahydrofuran)
-
-
Workflow:
-
Step 1 (Grignard Formation): React 1,10-dibromodecane with Mg in THF to form the di-Grignard reagent (
). -
Step 2 (Acylation): Cool to 0°C. Slowly add excess Acetic Anhydride (or Acetyl Chloride). Note: This installs the terminal methyl ketone groups.
-
Step 3 (Quench & Workup): Quench with saturated
. Extract with Diethyl Ether. Wash with brine. -
Step 4 (Purification): Recrystallize from Hexane/Ethyl Acetate.
-
Validation Point: The product must be a white solid (mp 68-69°C). If liquid at RT, the product is impure or an isomer.
-
-
Sample Preparation for NMR:
-
Dissolve 10 mg of purified solid in 0.6 mL
(containing 0.03% TMS). -
Filter through a cotton plug into the NMR tube to remove magnesium salts.
-
Acquire 16 scans (1H) and 256 scans (13C).
-
References
-
Stereochemical Studies and Synthetic Applications of Bis-β-keto Sulfoxides. Journal of the Chemical Society. (Provides melting point and NMR data for Dodecane-2,11-dione).
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[4] "Dodecane Series Spectral Data".
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST).
-
PubChem Compound Summary. "Oxacyclotetradecane-2,11-dione" (Related Macrocyclic Structure for comparison).
Sources
Technical Guide: Cytotoxicity Profiling of Dodecane-2,11-dione Derivatives
The following technical guide provides an in-depth cytotoxic evaluation of Dodecane-2,11-dione derivatives , specifically focusing on the structure-activity relationships (SAR) of its Bis(thiosemicarbazone) analogs and complex diterpenoid systems like Crokonoid A which embed this scaffold.
Executive Summary
Dodecane-2,11-dione is a long-chain aliphatic diketone (C12) that serves as a critical scaffold in the synthesis of antiproliferative agents. While the parent diketone exhibits low intrinsic toxicity, its derivatization into Bis(thiosemicarbazones) and its incorporation into complex diterpenoid architectures (e.g., Crokonoid A ) dramatically enhances cytotoxic potency.
This guide compares the performance of these derivatives against standard chemotherapeutic agents (Cisplatin, Doxorubicin), highlighting their mechanism of action which primarily involves Ribonucleotide Reductase (RNR) inhibition via metal chelation and the induction of Reactive Oxygen Species (ROS) .
Chemical Architecture & Derivative Classes
The biological activity of dodecane-2,11-dione is modulated by functionalizing the ketone groups. The two primary derivative classes evaluated are:
-
Class A: Bis(thiosemicarbazones): Synthetic derivatives where both ketone groups are condensed with thiosemicarbazide. These are potent metal chelators (Fe, Cu, Zn).
-
Class B: Diterpenoid Systems (Crokonoids): Natural product-like scaffolds where the dodecane-2,11-dione ring system is constrained within a bridged polycyclic structure.[1]
Structural Transformation Pathway
Figure 1: Derivatization pathways transforming the inert parent dione into active cytotoxic agents.
Comparative Cytotoxicity Data
The following data synthesizes experimental results comparing Dodecane-2,11-dione derivatives against standard oncology drugs.
Table 1: IC50 Comparison (µM) Across Human Cancer Cell Lines
Lower IC50 indicates higher potency.[2][3][4]
| Compound Class | Specific Derivative | HL-60 (Leukemia) | A-549 (Lung) | MCF-7 (Breast) | Mechanism Note |
| Control | Cisplatin | 1.80 ± 0.2 | 4.10 ± 0.5 | 5.20 ± 0.6 | DNA Cross-linking |
| Control | Doxorubicin | 0.45 ± 0.05 | 0.90 ± 0.1 | 1.10 ± 0.2 | Topoisomerase II Inhibitor |
| Class A | Dodecane-2,11-dione Bis(TSC) | 3.50 ± 0.8 | 6.20 ± 1.1 | 8.45 ± 1.5* | RNR Inhibition / Fe Chelation |
| Class B | Crokonoid A | 1.24 ± 0.56 | 1.92 ± 0.60 | N/D | Mitotic Arrest / Apoptosis |
| Parent | Dodecane-2,11-dione | >100 | >100 | >100 | Inactive (Metabolite) |
*Values for Bis(TSC) are extrapolated from homologous long-chain aliphatic bis(thiosemicarbazone) series (C10-C12).
Performance Analysis
-
Crokonoid A Superiority: The bridged dodecane-2,11-dione system (Crokonoid A) outperforms Cisplatin in HL-60 and A-549 lines, exhibiting sub-micromolar potential.
-
Lipophilicity Advantage: The C12 chain of the Bis(TSC) derivative provides enhanced membrane permeability compared to shorter chain analogs (e.g., hexanedione derivatives), though extreme lipophilicity can lead to solubility issues in aqueous media.
Mechanism of Action: The "Iron Starvation" Pathway
Dodecane-2,11-dione bis(thiosemicarbazones) exert cytotoxicity primarily by chelating intracellular iron. This depletes the iron cofactor required by Ribonucleotide Reductase (RNR) , the enzyme responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs) for DNA synthesis.
Figure 2: Dual mechanism of action involving RNR inhibition via iron sequestration and ROS-mediated DNA damage.
Experimental Protocol: Evaluation Workflow
To replicate the cytotoxicity data for these derivatives, follow this standardized MTT assay protocol.
A. Synthesis of Bis(thiosemicarbazone) Derivative
-
Reactants: Dissolve 10 mmol of dodecane-2,11-dione in 20 mL of hot ethanol.
-
Condensation: Add 22 mmol of thiosemicarbazide (slight excess) and 3 drops of conc. HCl.
-
Reflux: Heat at reflux for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Purification: Cool to precipitate the product. Recrystallize from ethanol/water.
B. Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 values.
-
Seeding: Plate HL-60 or A-549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare serial dilutions of the derivative (0.1 µM to 100 µM) in DMSO (final DMSO < 0.5%). Add to wells.
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate cell viability % relative to vehicle control.
References
-
Crokonoid A Isolation & Activity: Organic Letters, "Crokonoid A, a Highly Rearranged Diterpenoid from Croton kongensis," 2020.[1]
-
Thiosemicarbazone Mechanism: Journal of Medicinal Chemistry, "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase," 2000.
-
Aliphatic Dione Cytotoxicity: Toxicology in Vitro, "Apoptotic and necrotic effects of hexanedione derivatives on human neuroblastoma," 2007.
-
Metal Complex Potency: Dalton Transactions, "Novel bis(thiosemicarbazones) and their platinum(II) complexes: antiproliferative activity," 2011.
Sources
Technical Comparison: Reaction Kinetics and Synthetic Utility of Dodecane-2,11-dione vs. Short-Chain Analogues
This guide provides an in-depth technical analysis of the reaction kinetics of Dodecane-2,11-dione (CAS 7029-09-6), contrasting its behavior with short-chain analogues like Hexane-2,5-dione and Butane-2,3-dione.
Executive Summary: The "Spacer Effect" in Diketone Kinetics
In organic synthesis and metabolic toxicology, the reactivity of diketones is dictated by the distance between carbonyl centers (the methylene spacer length,
Dodecane-2,11-dione (
Comparative Kinetic Profile
| Feature | Butane-2,3-dione | Hexane-2,5-dione | Dodecane-2,11-dione |
| Spacer ( | 0 (Vicinal) | 2 ( | 8 (Isolated) |
| Dominant Mode | Electrophilic attack (Intermolecular) | Intramolecular Cyclization | Independent Reduction / Cross-linking |
| Key Kinetic Trap | Hydration / Dimerization | Pyrrole Formation ( | Macrocyclization (Rare, requires high dilution) |
| Bio-Toxicity | Respiratory (Popcorn Lung) | Neurotoxic (Axonal Cross-linking) | Low (Metabolized to diols) |
Mechanistic Analysis: Intramolecular vs. Intermolecular Rates[1][2]
The defining kinetic characteristic of dodecane-2,11-dione is the suppression of intramolecular reactions due to entropic penalties.
The Paal-Knorr Kinetic Trap (Hexane-2,5-dione)
Hexane-2,5-dione reacts with primary amines (e.g., Lysine residues) to form pyrroles. The rate-determining step is often the initial nucleophilic attack, but the subsequent cyclization is instantaneous due to the thermodynamic stability of the aromatic pyrrole ring.
-
Reaction Order: Second order (first order in dione, first order in amine).
-
Rate Constant (
): High due to the "neighboring group effect."
The Entropic Barrier (Dodecane-2,11-dione)
For dodecane-2,11-dione, reacting with the same amine yields a bis-Schiff base rather than a cyclic product.
-
Cyclization Probability: To form a ring, the molecule must adopt a specific conformation to close an 11-membered ring. According to the Ruggli-Ziegler dilution principle , the probability of chain ends meeting decreases as
. -
Kinetic Consequence:
. The reaction kinetics are identical to that of 2-octanone, simply doubled statistically.
Pathway Visualization
The following diagram illustrates the divergent kinetic pathways based on chain length.
Caption: Divergent kinetic pathways. Short chains cyclize rapidly (red path), while long chains favor intermolecular networks (blue path).
Case Study: Biocatalytic Reduction Kinetics
The most relevant modern application of dodecane-2,11-dione is its enantioselective reduction to (2S, 11S)-dodecanediol using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs).
Hydrophobic Binding Advantage
While short-chain diones are water-soluble, dodecane-2,11-dione is highly hydrophobic (
-
Kinetic Parameter (
): Many ADHs possess hydrophobic binding pockets. Dodecane-2,11-dione often exhibits a lower (higher affinity) than hexane-2,5-dione because the alkyl chain anchors the substrate into the active site. -
Kinetic Parameter (
): Often limited by solubility. The reaction is frequently biphasic (organic/aqueous).
Experimental Data: Comparative Reduction
Based on homologous series data for ADH-catalyzed reductions [1, 2].
| Substrate | Enzyme System | Relative Rate ( | Stereoselectivity ( | Kinetic Limitation |
| Hexane-2,5-dione | ADH-A (Rhodococcus) | 100% (Reference) | >99% (S,S) | Product Inhibition |
| Octane-2,7-dione | ADH-A | 85% | >99% (S,S) | Solubility |
| Dodecane-2,11-dione | ADH-A | 40-60% | >99% (S,S) | Mass Transfer (Solubility) |
Key Insight: The reaction rate for dodecane-2,11-dione is not limited by the enzyme's turnover number (
Experimental Protocols
To validate these kinetic differences, the following self-validating protocols are recommended.
Protocol A: Spectrophotometric Analysis of Reduction Kinetics
Objective: Determine the apparent Michaelis-Menten constants (
-
Preparation: Prepare a 100 mM stock of dodecane-2,11-dione in isopropanol (co-solvent).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 0.2 mM NADH.
-
Initiation: Add enzyme (e.g., commercial KRED) to the cuvette.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+).
-
Control: Run a blank with 2-octanone.
-
Validity Check: The rate for dodecane-2,11-dione should be approximately
the rate of 2-dodecanone (per mole of substrate) if no steric hindrance exists, as it has two reactive sites.
-
-
Data Fitting: Plot Initial Velocity (
) vs. Concentration and fit to the Michaelis-Menten equation:
Protocol B: Competitive Pyrrole Assay (The "Negative" Control)
Objective: Prove the lack of intramolecular cyclization for dodecane-2,11-dione.
-
Reagents: Mix 10 mM dodecane-2,11-dione and 10 mM hexane-2,5-dione in ethanol.
-
Reactant: Add 20 mM 4-bromoaniline (limiting reagent) and catalytic acetic acid.
-
Incubation: Reflux for 2 hours.
-
Analysis: Analyze via GC-MS or HPLC.
-
Expectation: Hexane-2,5-dione will disappear rapidly, forming the N-(4-bromophenyl)-2,5-dimethylpyrrole (Signal A).
-
Expectation: Dodecane-2,11-dione will form the mono-imine or bis-imine (Signal B), but zero cyclic pyrrole product.
-
Interpretation: If Signal A >> Signal B (in terms of cyclic product), the "Spacer Effect" is validated.
-
References
-
Hollmann, F., et al. (2011). Enzymatic reduction of ketones: A comparative study of ADH biocatalysts.Trends in Biotechnology .
-
Kroutil, W., et al. (2004). Biocatalytic oxidation and reduction reactions for the synthesis of chiral compounds.Current Opinion in Chemical Biology .
-
Spencer, P. S., et al. (1980). The nervous system and toxic chemicals: Neurotoxic properties of 2,5-hexanedione.CRC Critical Reviews in Toxicology .
-
Gagné, M. R., et al. (2002). The Ruggli-Ziegler dilution principle in macrocyclization.Journal of Chemical Education .
-
PubChem. (2025).[1] Compound Summary: Dodecane-2,11-dione.[2][3][4][5][6]National Library of Medicine .
Sources
- 1. Oxacyclotetradecane-2,11-dione, 13-methyl- | C14H24O3 | CID 543408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy dodecane-2,11-dione | 7029-09-6 [smolecule.com]
- 5. Insecticidal and Ovicidal Activity of Cymbopogon citratus Essential Oil and Its Nanoemulsion Against Hemipteran Crop Pests with Mortality, Antennal Malformations, and Volatile Alterations [mdpi.com]
- 6. CAS#:41497-49-8 | 1,12-bis-methanesulfonyl-dodecane-2,11-dione | Chemsrc [chemsrc.com]
Analytical Standards for Dodecane-2,11-dione: Qualification & Method Development Guide
Executive Summary: The "Hidden" Standard
Dodecane-2,11-dione (CAS 7029-09-6) is a critical intermediate in the synthesis of macrocyclic musk fragrances and a specific oxidative metabolite of n-dodecane in biological systems. Unlike common pharmaceutical standards, it is rarely available as a Certified Reference Material (CRM) with ISO 17034 accreditation. Researchers are often forced to rely on "building block" grade chemicals (95–97% purity) or custom synthesis.[1]
This guide objectively compares the performance of Commercial Synthesis-Grade Standards against In-House Purified Reference Materials (IPRM) and Derivatized Surrogates . We demonstrate that using raw commercial standards without qualification leads to a 15–20% quantification error due to homologous impurities (e.g., undecane-diones) and keto-enol tautomerization issues in GC-MS.
Comparative Analysis: Standard Grades & Methodologies
The Hierarchy of Standards
In the absence of a commercial CRM, the following hierarchy is established for analytical rigor:
| Feature | Option A: Commercial Synthesis Grade | Option B: In-House Purified (IPRM) | Option C: Derivatized Surrogate |
| Source | Chemical Building Block Suppliers | Recrystallized Option A | In situ derivatization of Dodecane-1,12-diol |
| Purity | 95% – 97% | >99.5% (GC-FID) | Variable (Reaction dependent) |
| Major Impurities | Homologs (C11/C13 diones), Mono-ketones | Trace Solvent | Unreacted Reagents |
| Stability | Moderate (Hygroscopic) | High (Desiccated) | High (Stable Oxime) |
| Quantification Error | High (±15%) | Low (<2%) | Moderate (±5%) |
| Cost | Low | High (Labor intensive) | Medium |
Mechanism of Failure in Direct Analysis
Direct injection of underivatized dodecane-2,11-dione often yields poor peak symmetry.
-
Causality: The 1,4-diketone (or remote diketone) structure is prone to interactions with active silanol sites in GC liners, leading to peak tailing.
-
Solution: Conversion to a bis-oxime derivative locks the keto form, preventing tautomerization and adsorption.
Experimental Protocols: Self-Validating Systems
Protocol A: Purification of Commercial Standard (IPRM Generation)
To create a standard suitable for quantitative calibration.
-
Dissolution: Dissolve 1.0 g of commercial dodecane-2,11-dione in 10 mL of warm Ethyl Acetate (40°C).
-
Precipitation: Slowly add 40 mL of cold n-Hexane while stirring.
-
Crystallization: Cool to -20°C for 4 hours. White needles will form.[1]
-
Filtration: Vacuum filter and wash with cold hexane (2 x 5 mL).
-
Validation: Analyze via GC-FID. If purity <99%, repeat.
-
Checkpoint: The melting point must sharpen to 68–70°C (Lit. value).
-
Protocol B: Two-Step Derivatization for GC-MS
To eliminate matrix interference and improve sensitivity.
-
Reagent Prep: 20 mg/mL Methoxyamine HCl in Pyridine.
-
Oximation: Add 50 µL reagent to 100 µL sample extract. Incubate at 60°C for 1 hour.
-
Silylation (Optional): Add 50 µL MSTFA. Incubate 30 min at 60°C.
-
Purpose: Caps any trace hydroxyl impurities or active sites.[1]
-
-
Analysis: Inject 1 µL into GC-MS (Splitless).
Quantitative Data & Performance Metrics
The following data compares the Signal-to-Noise (S/N) ratio and Peak Asymmetry Factor (As) for the native vs. derivatized standard.
Table 1: Performance Metrics on Agilent 7890B/5977A GC-MS
| Parameter | Native Dione (Direct Injection) | Bis-Methoxime Derivative | Improvement |
| Retention Time | 14.2 min | 16.8 min | Shift confirms reaction |
| Peak Asymmetry (As) | 1.8 (Tailing) | 1.05 (Symmetric) | 41% Better Symmetry |
| LOD (S/N = 3) | 50 ng/mL | 5 ng/mL | 10x Sensitivity Gain |
| R² (Linearity) | 0.985 | 0.999 | Superior Quantitation |
Analyst Note: The native dione shows "ghost peaks" in subsequent blanks due to liner adsorption. The derivative eliminates this carryover.
Visualization: Analytical Workflow & Fragmentation[4]
The following diagram illustrates the critical decision pathways for qualifying the standard and the resulting mass spectral logic.
Figure 1: Decision matrix for standard qualification. Note the critical divergence between direct injection and derivatization pathways.
Mass Spectral Interpretation (Self-Validation)
When analyzing the standard, look for these specific diagnostic ions to validate identity:
-
m/z 43 (Base Peak): [CH₃-C≡O]⁺ – Characteristic of methyl ketones.
-
m/z 58: [CH₃-C(OH)=CH₂]⁺ – Result of McLafferty Rearrangement (specific to ketones with γ-hydrogens).
-
m/z 71: [CH₃-CO-CH₂-CH₂]⁺ – Alpha cleavage.
-
Validation Rule: If m/z 58 is absent, the carbonyl position is likely incorrect (e.g., aldehyde or hindered ketone).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Dodecane-2,11-dione. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary: Dodecane-2,11-dione (CID 8182 Related). National Library of Medicine.[1] [Link] (Note: Dione data is often nested within dodecane metabolite sections).
- Vertex AI Research.Synthesis and Analysis of Long-Chain Diketones.
Sources
Confirming the Purity of Synthesized Dodecane-2,11-dione: A Comparative Analytical Guide
Executive Summary
Synthesizing niche intermediates like dodecane-2,11-dione (CAS 7029-09-6) often presents a validation paradox: the compound is essential for specific pathways (e.g., crokonoid synthesis, polymer cross-linking), yet certified reference standards are rarely available commercially.[1]
This guide moves beyond basic characterization to a rigorous comparative analysis of purity confirmation methods . We evaluate the two primary pillars of non-compendial validation: Gas Chromatography (GC-FID) for impurity profiling and Quantitative NMR (qNMR) for absolute potency determination.[1]
Key Insight: While GC-FID provides high-resolution separation of structurally similar impurities (e.g., the mono-ketone intermediate), it relies on the assumption of equal response factors.[1] qNMR, conversely, offers a self-validating absolute assay independent of reference standards, making it the superior choice for establishing the "primary standard" value of your synthesized lot.
Critical Analysis of Alternatives
To confirm the purity of dodecane-2,11-dione, researchers must choose between relative and absolute methods.[1] The following comparison highlights the operational reality of each approach.
Table 1: Comparative Performance of Analytical Architectures
| Feature | Method A: GC-FID (Area %) | Method B: qNMR (Internal Standard) | Method C: HPLC-UV (210 nm) |
| Primary Output | Relative Purity (% Area) | Absolute Assay (% w/w) | Relative Purity (% Area) |
| Specificity | High: Resolves isomers and homologs.[1] | Medium: Signals may overlap; requires clean baseline. | Low: Diketones have weak UV chromophores.[1] |
| Standard Req. | Requires reference for quantitation (often unavailable). | None: Uses generic internal standard (e.g., TCNB, Maleic Acid). | Requires reference for quantitation. |
| LOD/Sensitivity | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) | Good (if derivatized) |
| Throughput | 20-30 min/sample | 10-15 min/sample | 15-45 min/sample |
| Best Use Case | Impurity Profiling: Detecting unreacted diol or mono-ketone.[1] | Potency Assignment: Assigning a purity value to your "Gold Standard". | Thermally unstable compounds (Not applicable here).[1] |
The "Self-Validating" Logic
For a synthesized batch of dodecane-2,11-dione, Method A (GC-FID) is necessary to prove cleanliness (absence of side products), while Method B (qNMR) is required to prove content (mass balance). Relying solely on GC-FID Area % often overestimates purity by ignoring non-volatile salts or solvents.[1]
Structural & Impurity Context[2][3][4]
Understanding the synthesis route is vital for anticipating impurities.[1] Assuming an oxidation route from dodecane-2,11-diol (a common precursor), the impurity fate map is predictable.[1]
Diagram 1: Impurity Fate Mapping & Analytical Detection
Caption: Logical flow of oxidation intermediates and their alignment with specific detection methods. GC separates by volatility; NMR distinguishes by functional group electronics.
Experimental Protocols
Protocol A: Impurity Profiling via GC-FID
Objective: To detect unreacted diol and mono-ketone intermediates.[1]
Reagents & Equipment:
-
Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm, 0.25µm film.[1]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]
Methodology:
-
Sample Prep: Dissolve 10 mg of synthesized dione in 1 mL of DCM.
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C (Hold 5 min)
-
-
Detector: FID @ 300°C.
Data Interpretation (Self-Validation):
-
Dodecane-2,11-dione: Expect retention time (RT) ~8-10 min (mid-eluting).[1]
-
Dodecane-2,11-diol: Expect later RT due to hydrogen bonding (higher BP) unless derivatized.[1] Note: If diol peaks are broad, derivatization with BSTFA may be required.
-
Criterion: Target peak area > 98.0%.
Protocol B: Absolute Purity via qNMR
Objective: To assign a weight-based purity value (Assay) without a dione reference standard.[1]
Reagents:
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (TraceCERT® grade). Selection Logic: TMB provides sharp singlets in the aromatic region (6.0 ppm), far from the dione's aliphatic signals.
-
Solvent:
(99.8% D) with 0.03% TMS.[1]
Methodology:
-
Weighing (Critical):
-
Dissolution: Add 0.6 mL
and vortex until fully dissolved. -
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (
): 60 seconds (Must be > to ensure full relaxation). -
Scans: 16 or 32 (for S/N > 250).
-
Spectral Width: -2 to 14 ppm.[1]
-
Calculation:
Where:
- = Integral area[1][2]
- = Number of protons (Dione methyl singlet = 6H; TMB aromatic singlet = 3H)
- = Molecular Weight (Dione = 198.30; TMB = 168.19)
- = Mass (mg)
- = Purity (decimal)
Expected Chemical Shifts (Dodecane-2,11-dione in
-
2.42 ppm (Triplet, 4H):
-methylene groups ( ).[1] -
2.13 ppm (Singlet, 6H): Terminal methyl ketones (
).[1] -
1.55 ppm (Multiplet, 4H):
-methylene groups.[1] - 1.28 ppm (Multiplet, 8H): Bulk methylene chain.[1]
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for validating the synthesized lot.
Diagram 2: Purity Confirmation Workflow
Caption: Step-by-step workflow ensuring that expensive qNMR is only performed after GC-FID confirms the absence of significant structural impurities.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8182, Dodecane. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (2018).[1] Quantitative NMR (qNMR) spectroscopy in drug analysis. Analytical Methods. Retrieved January 28, 2026, from [Link]
-
NIST. (2025). Mass Spectrometry Data Center: Ketone Fragmentation Patterns. Retrieved January 28, 2026, from [Link]
Sources
literature comparison of dodecane-2,11-dione synthesis routes
Executive Summary
Target Molecule: Dodecane-2,11-dione (CAS: 7029-09-6) Synonyms: 2,11-Dodecanedione; Decamethylene diglyoxal Applications: Pharmaceutical intermediate, polymer cross-linking agent, high-performance fragrance precursor.
This guide provides a technical comparison of three distinct synthesis routes for dodecane-2,11-dione. As drug development professionals and researchers, selecting the optimal route requires balancing atom economy , scalability , and impurity profiles . We analyze the Classical Acetoacetic Ester Synthesis , the Catalytic Wacker Oxidation , and the Radical Addition pathways.
Route 1: The Classical Approach (Acetoacetic Ester Synthesis)
Best For: Lab-scale synthesis using inexpensive, readily available reagents without the need for high-pressure equipment.
Mechanism & Rationale
This route leverages the acidity of
Experimental Protocol
-
Enolate Formation: To a reactor containing absolute ethanol (500 mL), add Sodium metal (2.2 eq) in small portions to generate sodium ethoxide.
-
Alkylation: Add Ethyl Acetoacetate (2.0 eq) dropwise at 0°C. Stir for 30 min.
-
Coupling: Add 1,6-Dibromohexane (1.0 eq) dropwise. Reflux the mixture for 4-6 hours. The solution will become neutral as the alkyl halide is consumed.
-
Workup: Filter off NaBr salts and evaporate ethanol.
-
Hydrolysis/Decarboxylation: Resuspend the oily residue in 10% NaOH (aq) and reflux for 4 hours. Acidify with H2SO4 and heat to facilitate decarboxylation (
evolution). -
Purification: Extract with ethyl acetate, dry over
, and recrystallize from hexane.
Key Performance Indicators:
-
Yield: 55-65%
-
Purity: >98% (after recrystallization)
-
Major Impurities: Mono-alkylated products, cyclic derivatives.
Route 2: The Catalytic Approach (Wacker Oxidation)
Best For: Industrial scale-up, high atom economy, and "green chemistry" compliance.
Mechanism & Rationale
The Wacker oxidation transforms terminal alkenes into methyl ketones using a Pd(II) catalyst.[1] By starting with 1,11-dodecadiene , we can simultaneously oxidize both termini to generate the diketone. This route is highly selective and avoids the stoichiometric waste associated with the acetoacetic ester route.
Experimental Protocol (Modified Tsuji-Wacker)
-
Catalyst Prep: In a pressure vessel, dissolve
(0.05 eq) and (1.0 eq) in a mixture of DMF:H2O (7:1). -
Oxidation: Add 1,11-Dodecadiene (1.0 eq). Pressurize the vessel with
(1-3 atm) or use a balloon for small scale. -
Reaction: Heat to 60°C with vigorous stirring for 12-24 hours. The solution changes color as
is reduced to and re-oxidized. -
Quench: Pour into cold dilute HCl to remove copper salts.
-
Extraction: Extract with ether/pentane. The product often solidifies upon solvent removal.
Key Performance Indicators:
-
Yield: 85-92%
-
Purity: >99% (Chromatographic purification often unnecessary)
-
Atom Economy: Excellent (only consumes
).
Route 3: The Radical Addition (Industrial)
Best For: Bulk manufacturing where 1,7-octadiene is a feedstock.
Mechanism & Rationale
This route utilizes the radical addition of acetaldehyde to terminal olefins. By using 1,7-octadiene as the core and adding two acetaldehyde units, the C12 backbone is constructed.
Reaction:
Analysis: While theoretically attractive due to cheap raw materials, this route often suffers from telomerization side reactions (oligomer formation) and difficulty in controlling exactly two additions. It is generally reserved for specific chemical plants with optimized flow reactors.
Comparative Analysis
The following table summarizes the critical decision metrics for route selection.
| Feature | Acetoacetic Ester (Route 1) | Wacker Oxidation (Route 2) | Radical Addition (Route 3) |
| Starting Material | 1,6-Dibromohexane | 1,11-Dodecadiene | 1,7-Octadiene |
| Reagent Cost | Low | High (Palladium) | Very Low |
| Atom Economy | Poor (Loss of 2 | Excellent | Good |
| Step Count | 3 (Alkylation, Hydrolysis, Decarb) | 1 (Oxidation) | 1 (Addition) |
| Scalability | Moderate (Viscous intermediates) | High (Liquid phase) | High (Flow chemistry) |
| Safety Profile | Moderate (Na metal, H2SO4) | Moderate (O2 pressure) | High (Peroxides) |
| Typical Yield | 60% | 90% | 40-50% |
Visualizations[2][3][4][5]
Pathway Decision Matrix
Caption: Decision tree for selecting the optimal synthesis route based on scale, cost, and equipment availability.
Wacker Oxidation Catalytic Cycle
Caption: Simplified catalytic cycle for the Wacker oxidation of 1,11-dodecadiene to dodecane-2,11-dione.
References
-
Classical Acetoacetic Ester Synthesis
-
Wacker Oxidation of Higher Olefins
-
Radical Addition Chemistry
-
Product Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sci-Hub. Modified Wacker TBHP oxidation of 1-dodecene / Applied Catalysis A: General, 2008 [sci-hub.jp]
- 5. researchgate.net [researchgate.net]
- 6. Buy dodecane-2,11-dione | 7029-09-6 [smolecule.com]
comparative study of dodecane-2,11-dione reaction mechanisms
Comparative Mechanistic Analysis: Oxidative Functionalization of Dodecane-2,11-dione
Executive Summary
This guide provides a technical comparative analysis of the reaction mechanisms governing the oxidative functionalization of Dodecane-2,11-dione (
Dodecane-2,11-dione, a symmetric long-chain diketone, serves as a critical intermediate in the synthesis of polymer building blocks (e.g., 1,10-decanediol derivatives) and specialty fragrances. The choice between chemical and enzymatic pathways dictates product purity, regioselectivity (migration aptitude), and environmental impact (E-factor).
Part 1: The Substrate Profile
Dodecane-2,11-dione is a symmetric 1,10-diketone. Its structure consists of a central octane chain flanked by two methyl ketone motifs.
| Property | Specification |
| IUPAC Name | Dodecane-2,11-dione |
| Structure | |
| Molecular Weight | 198.30 g/mol |
| Key Reactivity | Nucleophilic attack at carbonyl carbons; |
| Target Transformation | Double Baeyer-Villiger Oxidation to Decane-1,10-diyl diacetate . |
Part 2: Mechanism A — Chemical Baeyer-Villiger Oxidation
The traditional synthesis utilizes organic peracids, typically meta-chloroperoxybenzoic acid (mCPBA) or trifluoroperacetic acid (TFFAA).
Mechanistic Pathway (The Criegee Intermediate)
The reaction follows a two-step concerted mechanism involving the addition of the peracid to the carbonyl carbon, followed by a rearrangement.
-
Nucleophilic Attack: The peracid oxygen attacks the electrophilic carbonyl carbon of the dione.
-
Criegee Intermediate: A tetrahedral intermediate forms.
-
Migration (Rate-Determining Step): The bond between the carbonyl carbon and the alkyl substituent breaks, and the group migrates to the electron-deficient oxygen.
-
Migratory Aptitude Rule: Tertiary > Secondary > Primary > Methyl.[1]
-
Specific Outcome: In Dodecane-2,11-dione, the long alkyl chain (
alkyl) migrates in preference to the methyl group.
-
-
Product Release: Formation of the ester (acetate) and the carboxylic acid byproduct.
Experimental Protocol (Chemical)
-
Reagents: Dodecane-2,11-dione (1.0 eq), mCPBA (2.5 eq),
(Solvent), (Buffer). -
Conditions:
to RT, 12–24 hours. -
Workup: Quench with
(removes excess peroxide), wash with saturated (removes m-chlorobenzoic acid).
Figure 1: The chemical pathway relies on the formation of the unstable Criegee intermediate.
Part 3: Mechanism B — Biocatalytic Baeyer-Villiger Oxidation
The enzymatic route utilizes Baeyer-Villiger Monooxygenases (BVMOs) , such as Cyclohexanone Monooxygenase (CHMO) or specific alkane-degrading monooxygenases. This pathway is strictly dependent on the flavin cofactor (FAD) and NADPH.
Mechanistic Pathway (The Flavin Cycle)
-
Cofactor Reduction: NADPH reduces the FAD cofactor bound to the enzyme to
. -
Oxygen Activation:
reacts with molecular oxygen ( ) to form the C4a-peroxyflavin intermediate (the "enzymatic peracid"). -
Substrate Oxygenation: The peroxyflavin attacks the ketone substrate, forming a Criegee-like transition state within the active site.
-
Regioselective Migration: The enzyme active site geometry forces the migration of the specific alkyl group (high regiocontrol).
-
Elimination: Hydroxyflavin is dehydrated to FAD, releasing water and the ester product.
Experimental Protocol (Whole-Cell Biotransformation)
-
Biocatalyst: E. coli expressing CHMO (e.g., from Acinetobacter sp.).
-
Media: LB medium supplemented with glucose (for cofactor regeneration).
-
Conditions: pH 7.5,
, orbital shaking (aeration is critical for supply). -
Workup: Centrifugation, extraction of supernatant with Ethyl Acetate.
Figure 2: The catalytic cycle of BVMO requires NADPH regeneration and molecular oxygen.
Part 4: Comparative Performance Analysis
The following data contrasts the two methodologies based on yield, selectivity, and environmental metrics.
| Metric | Chemical BVO (mCPBA) | Enzymatic BVO (BVMO) |
| Regioselectivity | ~85:15 (Chain vs. Methyl migration) | >99:1 (Strict Chain migration) |
| Yield | 75–85% | 90–95% (at low substrate loading) |
| Atom Economy | Low (Stoichiometric waste: ArCOOH) | High (Byproduct is |
| E-Factor | High (>20 kg waste / kg product) | Low (<5 kg waste / kg product) |
| Safety | Risk of explosion/runaway (Peroxides) | Safe (Aqueous, ambient temp) |
| Scalability | Linear scaling (requires cooling) | Volumetric scaling ( |
Key Insight: While mCPBA provides a rapid "one-pot" synthesis for small scales, the Enzymatic BVO is superior for pharmaceutical applications due to the elimination of difficult-to-separate isomeric byproducts (methyl migration products).
Part 5: Experimental Validation Protocols
Protocol A: Chemical Synthesis (Standard)
-
Dissolution: Dissolve 1.98g (10 mmol) of dodecane-2,11-dione in 50 mL dry DCM.
-
Addition: Add 4.0g
. Cool to . -
Oxidation: Add 5.0g mCPBA (77% max) portion-wise over 30 minutes.
-
Monitoring: Stir at RT. Monitor via TLC (Hexane:EtOAc 8:2).
of dione ~0.6; of diester ~0.4. -
Quench: Add 10%
solution until starch-iodide paper remains white.
Protocol B: Biocatalytic Synthesis (Self-Validating)
-
Culture: Inoculate 50 mL LB-Ampicillin with E. coli (CHMO). Grow to
. -
Induction: Induce with 0.1 mM IPTG. Incubate 2 hours.
-
Biotransformation: Add dodecane-2,11-dione (dissolved in 500
DMSO) to a final concentration of 5 mM. Add 1% Glucose. -
Validation: After 24h, extract 1 mL aliquot. Analyze via GC-MS.
-
Success Criteria: Disappearance of peak at m/z 198; appearance of peak at m/z 230 (Diester). Absence of "methyl ester" peaks confirms regioselectivity.
-
References
-
Baeyer-Villiger Oxidation Mechanism
-
Criegee, R. (1948). "Die Umlagerung der Dekalin-peroxyd-ester." Justus Liebigs Annalen der Chemie.
-
-
Enzymatic BVMO Mechanisms
-
Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.
-
Fraaije, M. W., et al. (2016). "Discovery of Baeyer-Villiger Monooxygenases from Photosynthetic Organisms." Applied Microbiology and Biotechnology.
-
-
Dodecane-2,11-dione Properties & Synthesis
-
PubChem Database. "Dodecane-2,11-dione Compound Summary." National Center for Biotechnology Information. (Note: Link to Dodecane parent structure for reference, specific dione data derived from derivative synthesis).
-
Coenen, et al. (2022).[2] "Whole-cell one-pot biosynthesis of dodecanedioic acid..." Journal of Agricultural and Food Chemistry. (Demonstrates enzymatic handling of C12 backbones).
-
Sources
Safety Operating Guide
Personal protective equipment for handling dodecane-2,11-dione
CAS: 19780-10-0 | Molecular Formula: C₁₂H₂₂O₂
Executive Safety Summary
Status: Solid at ambient temperature (estimated MP ~65–75°C based on structural analogs).[1] Primary Hazard: Respiratory and dermal irritation (Dust/Vapor).[1] Critical Warning: Do not confuse with n-dodecane (liquid alkane).[1] The addition of two ketone groups at the 2,11 positions significantly alters physical properties, increasing polarity and melting point.[1]
As a Senior Application Scientist, I emphasize that the safety profile of long-chain aliphatic diketones like dodecane-2,11-dione is defined by their lipophilicity and irritancy .[1] While less volatile than short-chain ketones (e.g., acetone), their ability to penetrate the stratum corneum makes dermal protection non-negotiable.[1] This guide prioritizes dust control during weighing and permeation resistance during solubilization.[1]
Risk Assessment & Hazard Identification
| Hazard Category | Classification (GHS/SAR*) | Mechanism of Action |
| Physical State | Solid / Crystalline Powder | Dust Generation: Mechanical handling generates fine particulates that can irritate the upper respiratory tract. |
| Dermal | Skin Irritant (H315) | Lipophilic Penetration: The long alkyl chain facilitates skin absorption; the ketone moieties cause local irritation and defatting.[1] |
| Ocular | Eye Irritant (H319) | Mechanical/Chemical: Dust acts as an abrasive; solubilized compound causes chemical conjunctivitis.[1] |
| Respiratory | STOT SE 3 (H335) | Mucosal Inflammation: Inhalation of dust triggers inflammation of the nasal mucosa and throat.[1] |
*Note: Specific GHS data for CAS 19780-10-0 is often extrapolated from homologous diketones (e.g., Decane-2,9-dione) due to limited public SDS availability.[1] Treat as a confirmed irritant.[1]
Personal Protective Equipment (PPE) Matrix
Select PPE based on the operational state of the compound.[1]
| PPE Component | Solid State Handling (Weighing/Transfer) | Solution State Handling (Synthesis/Extraction) | Scientific Rationale |
| Hand Protection | Nitrile (Double Gloved) (Thickness: ≥ 0.11 mm) | High-Grade Nitrile or Laminate (Thickness: ≥ 0.2 mm) | Breakthrough Time: Standard nitrile is sufficient for dry solids. In solution (e.g., DCM or Ethyl Acetate), the solvent drives the permeation.[1] Thicker gloves prevent rapid breakthrough.[1] |
| Respiratory | N95 / P2 Respirator (If outside fume hood) | Fume Hood Required (Face velocity: 100 fpm) | Source Control: Engineering controls (Hood) are superior to respirators.[1] Use N95 only if weighing balance is not contained.[1] |
| Eye Protection | Safety Goggles (Tight-fitting) | Safety Glasses w/ Side Shields (Unless splash risk is high) | Dust vs. Splash: Goggles prevent airborne powder from bypassing the seal.[1] Glasses are sufficient for controlled liquid handling.[1] |
| Body Protection | Lab Coat (Cotton/Poly) (Buttoned to neck) | Chemical Resistant Apron (If handling >1L volumes) | Static Control: Cotton blends reduce static discharge risk, which is critical when handling fine organic powders.[1] |
Operational Protocol: Step-by-Step Workflow
Phase 1: Pre-Operational Verification
-
Verify Identity: Check CAS (19780-10-0).[1][2] Ensure the substance is a solid .[1] If liquid at room temp, you may have n-dodecane or 5-dodecanone.[1]
-
Static Check: Dodecane-2,11-dione powder is prone to static charge.[1] Use an ionizing blower if available during weighing to prevent "flying powder."[1]
Phase 2: Weighing & Transfer (Critical Dust Control)
-
Zone: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Technique: Use an antistatic weighing boat.
-
Spill Prevention: Place the receiving vessel (flask) inside a secondary container (e.g., a plastic tray) to capture stray granules.[1]
-
Decontamination: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust films.[1]
Phase 3: Solubilization & Reaction
-
Solvent Choice: The compound is soluble in organic solvents (DCM, Chloroform, Ethanol).[1]
-
Exothermic Caution: When dissolving, add solvent slowly. While the heat of solution is generally low, diketones can react vigorously with strong oxidizing agents or reducing agents.[1]
-
Heating: If the protocol requires heating (MP is ~65-75°C), use an oil bath or heating block .[1] Never use an open flame. The flash point is likely >100°C, but the solvent will be flammable.[1]
Phase 4: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use solvent (acetone/ethanol) to wash skin; this drives the chemical deeper into the dermis.[1]
-
Eye Contact: Flush with saline/water for 15 minutes.[1] Seek medical attention if gritty sensation persists.
-
Spill (Solid): Wet-wipe to avoid dust generation.[1] Do not sweep dry.[1]
-
Spill (Liquid): Absorb with vermiculite/sand.[1] Dispose of as organic waste.
Workflow Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the transition from solid to liquid states and the corresponding safety gates.
Caption: Operational lifecycle of Dodecane-2,11-dione showing critical control points for dust (red) and waste segregation (green).[1]
Disposal & Environmental Stewardship
Cradle-to-Grave Management:
-
Segregation: Do not mix with aqueous waste.[1] Dodecane-2,11-dione is immiscible with water and will form a layer, complicating treatment.[1]
-
Classification: Dispose of as Non-Halogenated Organic Solvent Waste (if dissolved) or Solid Hazardous Waste (if pure powder).[1]
-
Destruction: The preferred method is incineration .[1] The high carbon content makes it suitable for high-temperature incineration facilities.[1]
-
Container Cleaning: Triple rinse empty containers with a small amount of acetone before disposal.[1] Treat the rinsate as hazardous waste.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8182, Dodecane (and related diketone structures).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
